molecular formula C16H12O10S B1233487 Persicarin CAS No. 549-31-5

Persicarin

Cat. No.: B1233487
CAS No.: 549-31-5
M. Wt: 396.3 g/mol
InChI Key: CZFNXFXZXWDYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Persicarin is a sulfated flavonoid, a class of compounds first isolated from natural sources in Persicaria hydropiper . It is also a major component found in the edible and medicinal plant Oenanthe javanica (water dropwort) . This compound is of significant interest in biochemical research, particularly for investigating oxidative stress and inflammatory pathways. Recent preclinical studies highlight its potential research value in metabolic and hepatic health. A 2017 study demonstrated that this compound could protect against diabetes-induced liver damage in an animal model of type 1 diabetes . The research indicated that this compound treatment reduced serum and hepatic glucose levels and improved markers of liver function (ALT and AST) . The proposed mechanism involves the attenuation of oxidative stress by suppressing reactive oxygen species (ROS) and subunits of NADPH oxidase (Nox-4 and P47phox), as well as the inhibition of key inflammatory mediators, including NF-κB, AP-1, TGF-β, COX-2, and iNOS . Earlier research also identified this compound as the component with high hepatoprotective activity in Oenanthe javanica extracts, showing efficacy against hepatic lipid peroxidation . This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or any human consumption uses. Researchers should handle this compound following all applicable safety protocols and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNXFXZXWDYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203391
Record name Persicarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-31-5
Record name Persicarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Persicarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Persicarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERSICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Persicarin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicarin, a sulfated flavonoid, has garnered increasing interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to this promising bioactive compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental pathways.

Introduction

This compound, chemically known as isorhamnetin-3-O-sulfate, is a naturally occurring flavonoid distinguished by the presence of a sulfate (B86663) group. This structural feature significantly influences its physicochemical properties and biological activities. First isolated from water pepper (Persicaria hydropiper), its name is derived from the plant's genus.[1] this compound has been identified in a select number of plant species and is recognized for its potential health benefits. This document consolidates the current knowledge on its natural origins, tissue-specific distribution, and the analytical techniques employed for its isolation and quantification.

Natural Sources and Distribution of this compound

This compound has been identified in a limited number of plant species, primarily within the families Polygonaceae and Apiaceae. The principal natural sources documented in scientific literature are Oenanthe javanica (water dropwort), Persicaria hydropiper (water pepper), and Anethum graveolens (dill).[1]

Oenanthe javanica (Water Dropwort)

Oenanthe javanica, a perennial herb consumed as a vegetable and used in traditional medicine, is a significant source of this compound.[2] The compound is distributed throughout the aerial parts of the plant, with varying concentrations in the leaves and stems.

Persicaria hydropiper (Water Pepper)

As the plant from which this compound was first isolated, Persicaria hydropiper remains a key natural source. This common weed, also known as "marsh pepper," has a history of use in traditional medicine. Flavonoids are a major group of phytochemicals found in this plant.

Anethum graveolens (Dill)

Dill, a widely used culinary herb, also contains this compound. The presence of this compound in dill has led to its investigation as a potential biomarker for the consumption of this herb.

Quantitative Distribution

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and even the environmental conditions under which the plant is grown. A study on Oenanthe javanica demonstrated the influence of light conditions on this compound content in the leaves and stems.

Table 1: Quantitative Distribution of this compound in Oenanthe javanica

Plant PartLight ConditionThis compound Content (mg/g dry weight)
LeavesBlue LEDs~2.8
LeavesRed LEDs~1.4
LeavesGreen LEDs~1.0
StemsBlue LEDs~1.2
StemsRed LEDs~0.8
StemsGreen LEDs~0.6

Data adapted from a study on the effects of different light-emitting diodes (LEDs) on bioactive compounds in dropwort.[3]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of sulfated flavonoids. This process involves two key stages: the synthesis of the flavonoid backbone and the subsequent sulfation reaction.

Flavonoid Biosynthesis

The precursor to this compound is the flavonoid isorhamnetin (B1672294). Isorhamnetin is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.

Sulfation of Isorhamnetin

The final step in this compound biosynthesis is the sulfation of isorhamnetin at the 3-hydroxyl position. This reaction is catalyzed by a class of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the flavonoid substrate. While the specific sulfotransferase responsible for the 3-O-sulfation of isorhamnetin has not yet been definitively identified, it is understood to be a position-specific enzyme.

Persicarin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_sulfation Sulfation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic_acid->p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone Multiple Steps Naringenin Naringenin Chalcone->Naringenin Multiple Steps Eriodictyol Eriodictyol Naringenin->Eriodictyol Multiple Steps Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin Multiple Steps Quercetin Quercetin Dihydroquercetin->Quercetin Multiple Steps Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin Multiple Steps This compound This compound Isorhamnetin->this compound Sulfation at 3-O position PAPS PAPS Sulfotransferase Sulfotransferase (SULT) PAPS->Sulfotransferase Sulfotransferase->this compound

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Oenanthe javanica

This protocol details a common method for the extraction and isolation of this compound from the aerial parts of Oenanthe javanica.

1. Plant Material Preparation:

  • Fresh aerial parts of Oenanthe javanica (1.4 kg) are collected and milled.[4]

2. Extraction:

  • The milled plant material is extracted three times with 70% ethanol (B145695) (10 L) at room temperature.[4]

  • The solvent is evaporated under vacuum to yield a crude ethanol extract (e.g., 81.5 g).[4]

3. Solvent Partitioning:

  • The crude extract is suspended in 20% methanol (B129727) (3 L) and sequentially partitioned three times with n-hexane (3 L), ethyl acetate (B1210297) (3 L), and n-butanol (3 L).[4]

  • This yields dried n-hexane, ethyl acetate, n-butanol, and water-soluble residues.[4]

4. Chromatographic Separation:

  • The ethyl acetate extract is subjected to column chromatography on Toyopearl HW-40, eluting with a stepwise gradient of increasing methanol in water.

  • The 100% water eluate is further purified by column chromatography on YMC GEL ODS AQ 120-50S using aqueous methanol to yield pure this compound.[4]

Extraction_Workflow Start Start Milled_Oenanthe_javanica Milled Oenanthe javanica (aerial parts) Start->Milled_Oenanthe_javanica Ethanol_Extraction 70% Ethanol Extraction (3x at room temp) Milled_Oenanthe_javanica->Ethanol_Extraction Evaporation Vacuum Evaporation Ethanol_Extraction->Evaporation Crude_Extract Crude Ethanol Extract Evaporation->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography_1 Column Chromatography (Toyopearl HW-40) EtOAc_Fraction->Column_Chromatography_1 Water_Eluate 100% Water Eluate Column_Chromatography_1->Water_Eluate Column_Chromatography_2 Column Chromatography (YMC GEL ODS) Water_Eluate->Column_Chromatography_2 Pure_this compound Pure this compound Column_Chromatography_2->Pure_this compound

Workflow for this compound extraction.
High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of this compound is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Column: YMC-Pack ODS A-302 column (4.6 mm i.d. x 150 mm).[4] - Mobile Phase: A linear gradient of 10% (v/v) acetonitrile (B52724) in 0.1% formic acid/water, increasing to 90% acetonitrile over 30 minutes, and then to 100% acetonitrile over 5 minutes.[4] - Flow Rate: 1.0 ml/min.[4] - Detection: UV at 280 nm.[4] - Column Temperature: 40°C.[4]

Signaling Pathways Associated with this compound's Biological Activity

This compound has been shown to modulate several signaling pathways implicated in inflammation and oxidative stress. In a study on diabetic mice, this compound was found to protect against liver damage by attenuating these processes.

Under hyperglycemic conditions, there is an increase in reactive oxygen species (ROS) production, partly through the activation of NADPH oxidase. This oxidative stress leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, upregulate the expression of pro-inflammatory mediators including TGF-β, COX-2, and iNOS, contributing to tissue damage. This compound has been demonstrated to suppress the activation of NF-κB and AP-1, thereby downregulating the expression of these inflammatory markers.

Signaling_Pathway Hyperglycemia Hyperglycemia NADPH_Oxidase NADPH Oxidase Hyperglycemia->NADPH_Oxidase ROS Increased ROS NADPH_Oxidase->ROS NF_kB_AP1 NF-κB and AP-1 Activation ROS->NF_kB_AP1 Inflammatory_Mediators TGF-β, COX-2, iNOS Expression NF_kB_AP1->Inflammatory_Mediators Liver_Damage Liver Damage Inflammatory_Mediators->Liver_Damage This compound This compound This compound->NF_kB_AP1 Inhibits

References

The Persicarin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Persicarin, a sulfated flavonoid with noteworthy therapeutic potential, is a specialized plant secondary metabolite. Its biosynthesis is an elegant extension of the core flavonoid pathway, involving a series of enzymatic modifications including methylation and sulfation. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies. Quantitative data for analogous enzymatic reactions are presented to provide a comparative framework. Furthermore, this document includes detailed experimental protocols and visual diagrams of the biosynthetic and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound, chemically known as isorhamnetin-3-O-sulfate, is a naturally occurring flavonoid found in various plant species, notably in water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1] This compound has garnered significant interest within the scientific community for its potential therapeutic applications. The biosynthesis of this compound is intrinsically linked to the well-established flavonoid pathway, a major branch of the phenylpropanoid pathway in plants.[2][3][4][5] Understanding the intricacies of this pathway is paramount for the metabolic engineering of plants to enhance this compound production and for the development of novel therapeutic agents.

This guide delineates the biosynthetic journey from the primary metabolite, L-phenylalanine, to the final sulfated flavonoid, this compound. It serves as a technical resource, providing not only the theoretical framework of the pathway but also practical experimental designs for its investigation.

The Core Flavonoid Biosynthesis Pathway

The biosynthesis of this compound commences with the general phenylpropanoid pathway, which provides the foundational precursors for all flavonoids.[2][3]

2.1. Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA, the entry point into the flavonoid pathway.

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.[2]

2.2. Chalcone (B49325) and Flavanone Formation

p-Coumaroyl-CoA serves as a key substrate for the first committed step in flavonoid biosynthesis.

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[5]

  • Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization, catalyzed by CHI, to yield the flavanone, naringenin.[2] Naringenin is a critical branch-point intermediate in the biosynthesis of a wide array of flavonoids.[2]

Biosynthesis of Isorhamnetin: The Precursor to this compound

From naringenin, the pathway diverges towards the synthesis of flavonols, leading to the direct precursor of this compound, isorhamnetin.

3.1. Formation of Quercetin (B1663063)

  • Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated at the 3-position of the C-ring by F3H to produce dihydrokaempferol.[5]

  • Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated at the 3'-position of the B-ring by F3'H to yield dihydroquercetin.[5]

  • Flavonol Synthase (FLS): Finally, dihydroquercetin is oxidized by FLS to introduce a double bond in the C-ring, forming the flavonol, quercetin.

3.2. Methylation of Quercetin to Isorhamnetin

The penultimate step in the formation of the this compound aglycone is the methylation of quercetin.

  • Flavonoid 3'-O-Methyltransferase (FOMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of quercetin, resulting in the formation of isorhamnetin.[6][7]

The Final Step: Sulfation of Isorhamnetin

The defining step in this compound biosynthesis is the sulfation of isorhamnetin.

  • Sulfotransferase (SOT): A cytosolic sulfotransferase catalyzes the transfer of a sulfonyl group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of isorhamnetin, yielding this compound (isorhamnetin-3-O-sulfate).[8][9]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the sequential enzymatic reactions leading to the formation of this compound.

Persicarin_Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid fourCL 4CL pCou->fourCL pCouCoA p-Coumaroyl-CoA CHS CHS pCouCoA->CHS MalCoA 3x Malonyl-CoA MalCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Nar Naringenin F3H F3H Nar->F3H DHK Dihydrokaempferol F3primeH F3'H DHK->F3primeH DHQ Dihydroquercetin FLS FLS DHQ->FLS Quer Quercetin OMT FOMT Quer->OMT Iso Isorhamnetin SOT SOT Iso->SOT Pers This compound PAL->Cin C4H->pCou fourCL->pCouCoA CHS->NarChal CHI->Nar F3H->DHK F3primeH->DHQ FLS->Quer OMT->Iso SOT->Pers

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Table 1: Kinetic Parameters of Plant Flavonoid O-Methyltransferases

Enzyme SourceSubstrateKm (µM)Vmax (units)Reference
Chrysosplenium americanum3,7,4'-trimethylquercetin7.2-[10]
Citrus sinensis (CsOMT16)Quercetin12.5-[11]
Citrus reticulata (CrOMT2)Quercetin15.6-[1]
Oryza sativa (ROMT-9)Quercetin--[12]

Table 2: Kinetic Parameters of Plant Flavonoid Sulfotransferases

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg)Reference
Arabidopsis thaliana (AtSULT202B7)Kaempferol27.6209.5[3]
Arabidopsis thaliana (AtSULT202B7)Quercetin19.2312.7[3]
Flaveria chloraefoliaQuercetin--[5]

Table 3: Quantitative Analysis of this compound and Precursors in Oenanthe javanica

CompoundConcentrationTissueMethodReference
This compoundMajor flavonoidLeaves and stemsHPLC[9]
IsorhamnetinPresentLeaves and stemsHPLC[13]
QuercetinPresentLeavesHPLC

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

7.1. Extraction and Quantification of this compound and its Precursors

This protocol outlines a general method for the extraction and quantification of flavonoids from plant tissue using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

HPLC_Workflow start Plant Tissue Collection grind Grinding in Liquid Nitrogen start->grind extract Extraction with 80% Methanol (B129727) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm filter) centrifuge->filter hplc HPLC Analysis (C18 column, UV detection) filter->hplc quantify Quantification (Comparison to standards) hplc->quantify end Data Analysis quantify->end

Caption: Workflow for flavonoid extraction and HPLC quantification.

Methodology:

  • Sample Preparation: Freeze fresh plant material (e.g., leaves of Oenanthe javanica) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Suspend the powdered tissue in 80% (v/v) aqueous methanol at a ratio of 1:10 (w/v). Sonicate the mixture for 30 minutes at room temperature.

  • Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm and 350 nm.

  • Quantification: Prepare a standard curve using authentic standards of this compound, isorhamnetin, and quercetin. Calculate the concentration of each compound in the plant extract by comparing peak areas to the standard curve.

7.2. In Vitro Flavonoid 3'-O-Methyltransferase (FOMT) Assay

This protocol describes a method for determining the activity of a recombinant FOMT.

Workflow Diagram:

OMT_Assay_Workflow start Recombinant FOMT Expression and Purification reaction Enzyme Reaction: - FOMT - Quercetin - SAM - Buffer (pH 7.5) start->reaction incubation Incubation at 30°C reaction->incubation stop Stop Reaction (e.g., with Methanol) incubation->stop analysis Product Analysis (HPLC or LC-MS) stop->analysis end Kinetic Parameter Calculation analysis->end

Caption: Workflow for an in vitro FOMT assay.

Methodology:

  • Enzyme Preparation: Express and purify the candidate FOMT from a suitable expression system (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µM Quercetin (substrate)

    • 200 µM S-adenosyl-L-methionine (SAM, methyl donor)

    • 1-5 µg of purified recombinant FOMT

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of isorhamnetin.

  • Kinetic Analysis: To determine kinetic parameters, vary the concentration of quercetin while keeping the concentration of SAM constant, and vice versa. Calculate Km and Vmax values using Lineweaver-Burk or Michaelis-Menten plots.

7.3. In Vitro Sulfotransferase (SOT) Assay

This protocol details a radiometric assay for measuring the activity of a recombinant SOT.

Workflow Diagram:

SOT_Assay_Workflow start Recombinant SOT Expression and Purification reaction Enzyme Reaction: - SOT - Isorhamnetin - [35S]PAPS - Buffer (pH 7.0) start->reaction incubation Incubation at 37°C reaction->incubation stop Stop Reaction and Precipitate Unreacted [35S]PAPS incubation->stop scintillation Scintillation Counting of Supernatant ([35S]this compound) stop->scintillation end Activity Calculation scintillation->end

References

what is the chemical structure of persicarin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Structure and Properties of Persicarin

Introduction

This compound is a naturally occurring sulfated flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. First isolated from water pepper (Persicaria hydropiper), it is also found in other plants such as water dropwort (Oenanthe javanica) and dill.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols and biological pathways associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is classified as a 3-sulfated flavonoid, a subclass of flavonoids characterized by a sulfate (B86663) group at the 3-position of the C ring.[3][4] The core structure is based on an isorhamnetin (B1672294) backbone, which is a 3'-O-methylated form of quercetin.[1]

  • Systematic IUPAC Name : [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate[5]

  • Other Names : Isorhamnetin 3-sulfate, Isohamnetin 3-monosulfate[2][5]

  • Chemical Formula : C₁₆H₁₂O₁₀S[5][6][7]

  • SMILES : COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O[5][6]

  • InChI Key : CZFNXFXZXWDYMZ-UHFFFAOYSA-N[1][5][6]

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 396.33 g/mol [6]
Monoisotopic Mass 396.015117294 Da[3][4]
CAS Number 549-31-5[1][5]
Melting Point 288 °C (decomposes)[2]
Water Solubility 0.43 g/L (practically insoluble)[2][3][4]
Acidity (pKa) -3.53 (strongest acidic)[2]
Polar Surface Area 159.82 Ų[4]
Hydrogen Bond Donors 4[4]
Hydrogen Bond Acceptors 9[4]
Rotatable Bond Count 4[4]

Experimental Protocols

Isolation and Characterization of this compound from Oenanthe javanica

The following protocol outlines the methodology for identifying and characterizing this compound from plant sources, as described in studies of Oenanthe javanica.

Workflow for this compound Identification

G cluster_extraction Extraction & Fractionation cluster_isolation Isolation cluster_analysis Structural Analysis a Dried O. javanica b Methanol Extraction a->b c Solvent Fractionation (EtOAc, n-BuOH, H2O) b->c d Column Chromatography (Sephadex LH-20) c->d e Preparative HPLC d->e f Isolated Compound 1 (this compound) e->f g 1H NMR Spectroscopy f->g i Comparison with Literature Values g->i h 13C NMR Spectroscopy h->i j Structure Confirmed i->j

Caption: Workflow for the extraction and identification of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The structural identification of this compound was performed using ¹H and ¹³C NMR.[8]

    • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.06 (1H, d, J= 2.2 Hz, H-2′), 7.61 (1H, d, J=8.8, 2.2 Hz, H-6′), 6.92 (1H, d, J=8.8 Hz, H-5′), 6.43 (1H, d, J=2.2 Hz, H-8), 6.22 (1H, d, J=2.2 Hz, H-6), 3.83 (3H, s, MeO-3′).[8]

    • ¹³C NMR (150 MHz, DMSO-d₆) : δ 177.1 (C-4), 166.5 (C-7), 161.1 (C-5), 156.2 (C-2), 155.5 (C-9), 149.6 (C-3′), 147.1 (C-4′), 131.8 (C-5′), 121.2 (C-6′), 121.1 (C-1′), 115.2 (C-2′), 103.1 (C-10), 99.7 (C-6), 93.6 (C-8), 55.6 (MeO).[8]

  • The resulting spectral data were compared with established literature values to confirm the identity of the compound as this compound.[8]

Analysis of Hepatic Glucose Content

This protocol, with minor modifications from the method of Momose et al., was used to determine the effect of this compound on liver glucose levels in a diabetic mouse model.[8]

  • Homogenization : Hepatic tissue was homogenized in an ice-cold 0.9% NaCl buffer.[8]

  • Deproteinization : The homogenate was deproteinized by adding 0.15 M Ba(OH)₂ and 5% ZnSO₄.[8]

  • Centrifugation : The mixture was centrifuged at 1,670 × g for 15 minutes.[8]

  • Supernatant Analysis : The resulting supernatant was collected, and the glucose concentration was measured.[8]

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the context of diabetes-induced liver damage, where it appears to mitigate oxidative stress and inflammation.[1][8]

Biosynthesis of this compound

The formation of this compound involves the general flavonoid biosynthesis pathway, culminating in a sulfation step.

G cluster_flavonoid_pathway Flavonoid Biosynthesis cluster_sulfation Final Sulfation Step p1 Phenylalanine p2 Chalcone Synthase (CHS) p1->p2 p3 Chalcone p2->p3 p4 Chalcone Isomerase (CHI) p3->p4 p5 Naringenin p4->p5 p6 F3H / F3'H p5->p6 p7 Isorhamnetin (Precursor) p6->p7 s1 Cytosolic Sulfotransferase (SOT) p7->s1 s3 This compound s1->s3 s2 PAPS (Sulfate Donor) s2->s1 Provides SO3-

Caption: Simplified biosynthesis pathway leading to this compound.

The pathway begins with the synthesis of the flavonoid skeleton, leading to the precursor isorhamnetin. The final step is the sulfation at the 3-hydroxyl position, a reaction catalyzed by cytosolic sulfotransferases (SOTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[1]

Protective Mechanism in Diabetic Liver

In streptozotocin-induced type 1 diabetic mice, this compound was shown to protect the liver by attenuating hyperglycemia-induced oxidative stress and inflammation.[8]

G cluster_stress Hyperglycemia-Induced Stress cluster_inflammation Inflammatory Cascade hyperglycemia Hyperglycemia ros ROS Production (via Nox-4, p47phox) hyperglycemia->ros nfkb NF-κB ros->nfkb ap1 AP-1 ros->ap1 tgfb TGF-β nfkb->tgfb cox2 COX-2 nfkb->cox2 inos iNOS nfkb->inos ap1->tgfb liver_damage Hepatic Damage & Inflammation tgfb->liver_damage cox2->liver_damage inos->liver_damage This compound This compound This compound->ros Inhibits This compound->nfkb Inhibits This compound->ap1 Inhibits This compound->liver_damage Protects

Caption: Predicted mechanism of this compound in attenuating diabetic liver damage.

The proposed mechanism suggests that this compound reduces the production of reactive oxygen species (ROS) and suppresses key inflammatory mediators, including nuclear factor-κB (NF-κB), activator protein-1 (AP-1), transforming growth factor-β (TGF-β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][8] This action helps to protect against liver damage caused by high glucose levels.[8]

References

Persicarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicarin, a sulfated flavonoid found in various plant species, is emerging as a compound of significant interest in the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and delves into its biological activities with a focus on its role in oxidative stress and inflammation. Detailed experimental protocols and a summary of its known signaling pathway interactions are presented to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as isorhamnetin (B1672294) 3-sulfate, is a flavonoid characterized by the presence of a sulfate (B86663) group, which influences its solubility and biological activity.[1]

PropertyValueReference
CAS Number 549-31-5[1][2]
Molecular Formula C₁₆H₁₂O₁₀S[3]
Molecular Weight 396.3 g/mol [2][3]
IUPAC Name [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant promise in preclinical studies, particularly in the context of diabetes-related complications. Research indicates that this compound can protect against liver damage by mitigating oxidative stress and inflammation.[1][3]

The primary mechanism of action identified for this compound involves the attenuation of inflammatory responses through the inhibition of the NF-κB and AP-1 signaling pathways.[1] In a streptozotocin (B1681764) (STZ)-induced type 1 diabetic mouse model, administration of this compound led to a significant downregulation of key inflammatory mediators.[1][3]

Specifically, this compound treatment reduced the elevated protein expression of:

  • Transcription Factors: NF-κB and AP-1[1]

  • Pro-inflammatory Enzymes: COX-2 and iNOS[1]

  • Pro-inflammatory Cytokine: TGF-β1[1]

This inhibition of inflammatory pathways is linked to a reduction in oxidative stress, as evidenced by the suppression of reactive oxygen species (ROS) production and NADPH oxidase subunits (Nox-4 and p47phox).[1][3]

Below is a diagram illustrating the proposed signaling pathway affected by this compound in the context of hyperglycemia-induced inflammation.

Persicarin_Signaling_Pathway Hyperglycemia Hyperglycemia ROS Increased ROS Production (Nox-4, p47phox) Hyperglycemia->ROS NFkB_AP1 Activation of NF-κB & AP-1 ROS->NFkB_AP1 Inflammation Inflammatory Response (COX-2, iNOS, TGF-β1) NFkB_AP1->Inflammation Liver_Damage Hepatic Damage Inflammation->Liver_Damage This compound This compound This compound->NFkB_AP1 Inhibits

This compound's inhibitory effect on inflammatory pathways.

Experimental Protocols

This section details the methodologies employed in key studies investigating the properties and activities of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The quantification and purification of this compound are commonly achieved using HPLC.

  • Instrumentation: An Agilent 1260 infinity HPLC system or similar, equipped with a quaternary pump, degasser, auto-sampler, and a diode array detector (DAD).[4]

  • Column: YMC-Pack ODS A-302 column (4.6 mm i.d. x 150 mm).[1]

  • Mobile Phase: A linear gradient of acetonitrile (B52724) (MeCN) in 0.1% formic acid/H₂O.[1]

  • Gradient Program: The gradient starts at 10% (v/v) acetonitrile and is increased to 90% over 30 minutes, then to 100% over the next 5 minutes.[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: UV at 280 nm.[1]

  • Sample Preparation: For analysis of plant extracts, 100 mg of the extract is dissolved in 10 mL of methanol (B129727) and shaken for 1 hour. The sample is then filtered through a 0.45 µm syringe filter before injection.[4]

In Vivo Study: Streptozotocin (STZ)-Induced Diabetic Mouse Model

This protocol outlines the in vivo evaluation of this compound's effects on diabetic complications.

  • Animal Model: 5-week-old male ICR mice.[1]

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight, dissolved in 10 mM citrate (B86180) buffer (pH 4.5).[1][3]

  • Treatment Groups:

    • Normal control group (non-diabetic).

    • Diabetic control group (treated with water).

    • This compound-treated groups (oral administration at 2.5 and 5 mg/kg body weight daily for 10 days).[1][3]

  • Monitoring: Body weight, food intake, and water intake are monitored daily. Blood glucose levels are measured to confirm hyperglycemia.[1]

  • Sample Collection: After the treatment period, mice are anesthetized, and blood and liver tissues are collected for further analysis.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.2% in methanol).[5]

    • Test sample dissolved in methanol at various concentrations.

    • Ascorbic acid as a positive control.[5]

  • Procedure:

    • Triplicate 1 mL aliquots of the sample solutions are mixed with 1 mL of the DPPH solution.[5]

    • The mixture is incubated in the dark at room temperature for 30 minutes.[5]

    • The absorbance is measured at 517 nm against a methanol blank.[5]

  • Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

This compound exhibits compelling biological activities, particularly its anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB and AP-1 signaling pathways highlights its potential as a therapeutic agent for conditions associated with inflammation and oxidative stress, such as diabetic complications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of this promising natural compound. Further investigation into its pharmacokinetics, safety profile, and efficacy in other disease models is warranted.

References

The In Vitro Mechanisms of Action of Persicarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of persicarin, a flavonoid found in various plants of the Persicaria species. This document summarizes key findings on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anti-inflammatory Mechanisms of Action

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. The primary mechanism involves the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the production of several pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, methanolic extracts of Persicaria chinensis, which contains this compound, inhibited the release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1]. This inhibition is crucial as both NO, produced by inducible nitric oxide synthase (iNOS), and PGE2, synthesized by cyclooxygenase-2 (COX-2), are key mediators of inflammation.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. This compound has been observed to inhibit the activation of NF-κB. In diabetic mice models, which have relevance to in vitro inflammatory pathways, this compound administration led to a significant reduction in the hepatic protein levels of NF-κB p65 and activator protein-1 (AP-1)[2][3]. This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes, including iNOS, COX-2, and TGF-β1[2][3]. The proposed mechanism involves the suppression of the phosphorylation of IκBα, the inhibitory subunit of NF-κB[1].

Targeting Upstream Kinases: Src and Syk

Research on Persicaria chinensis extracts suggests that the anti-inflammatory effects may also be mediated by targeting upstream kinases such as Src and spleen tyrosine kinase (Syk)[1]. The extract was found to repress the phosphorylation and kinase activities of both Src and Syk in LPS-treated macrophages. This action, in turn, blocks the downstream activation of the PI3K/Akt pathway and subsequently the NF-κB pathway[1].

Signaling Pathway: this compound's Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound Src Src This compound->Src Syk Syk This compound->Syk NFκB NF-κB This compound->NFκB Inhibits nuclear translocation TLR4->Src MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Src->Syk PI3K PI3K Syk->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα P IκBα->NFκB releases p65 p65 NFκB->p65 p50 p50 NFκB->p50 NFκB_nuc NF-κB (p65/p50) p65->NFκB_nuc p50->NFκB_nuc AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TGF-β) NFκB_nuc->ProInflammatory_Genes AP1_nuc->ProInflammatory_Genes

Caption: this compound inhibits inflammation by targeting Src/Syk and the NF-κB pathway.

Antioxidant Mechanisms of Action

This compound exhibits potent antioxidant properties by directly scavenging free radicals and modulating endogenous antioxidant systems.

Free Radical Scavenging Activity

Extracts of Persicaria species, rich in flavonoids including this compound, have demonstrated significant free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals[4][5][6][7]. The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant activity.

Reduction of Oxidative Stress Markers

In vitro studies have shown that this compound can mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and peroxynitrite (ONOO-)[2][3]. Furthermore, this compound treatment has been found to restore the levels of reduced glutathione (B108866) (GSH) and the activities of antioxidant enzymes such as glutathione reductase and glutathione peroxidase in glutamate-induced neurotoxicity models[8].

Modulation of NADPH Oxidase

A key mechanism underlying this compound's antioxidant effect is the downregulation of NADPH oxidase, a major source of cellular ROS. This compound has been shown to decrease the expression of the NADPH oxidase subunits Nox-4 and p47phox[2][3].

Table 1: Antioxidant Activity of Persicaria Species Extracts

Plant SpeciesAssayIC50 (µg/mL)Reference
Persicaria chinensisDPPH26.88 ± 0.04[4]
Persicaria chinensisABTS106.42 ± 0.56[4]
Persicaria glabraDPPH5.524[5]
Persicaria sagittataDPPH94.21[6]

Experimental Workflow: In Vitro Antioxidant Assays

G cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay Persicarin_sol This compound Solution (various concentrations) DPPH_reagent DPPH Reagent Persicarin_sol->DPPH_reagent ABTS_reagent ABTS•+ Reagent Persicarin_sol->ABTS_reagent Incubation_DPPH Incubation (dark, room temp) DPPH_reagent->Incubation_DPPH Abs_DPPH Measure Absorbance (~517 nm) Incubation_DPPH->Abs_DPPH IC50_DPPH Calculate IC50 Abs_DPPH->IC50_DPPH Incubation_ABTS Incubation ABTS_reagent->Incubation_ABTS Abs_ABTS Measure Absorbance (~734 nm) Incubation_ABTS->Abs_ABTS IC50_ABTS Calculate IC50 Abs_ABTS->IC50_ABTS G cluster_this compound Intervention cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Regulation This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT MAPK MAPK Pathway This compound->MAPK p53 p53 This compound->p53 Bcl2 Bcl-2 PI3K_AKT->Bcl2 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comprehensive Technical Guide to the Biological Activities of Persicarin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Persicarin, a flavonoid predominantly isolated from plants such as Oenanthe javanica (water dropwort), has emerged as a compound of significant interest due to its diverse pharmacological activities. This document provides a detailed overview of the current scientific understanding of this compound's biological effects, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. By elucidating the underlying molecular mechanisms and presenting key quantitative data, this guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. The evidence suggests that this compound exerts its effects through the modulation of critical signaling pathways, including NF-κB, AP-1, and NADPH oxidase, highlighting its potential as a therapeutic agent for conditions involving inflammation and oxidative stress, such as diabetic complications and neurodegenerative disorders.

Introduction to this compound

This compound, chemically known as isorhamnetin-3-O-β-D-glucuronide, is a flavonoid glycoside. It is a major bioactive constituent found in Oenanthe javanica, a perennial herb used in traditional medicine and consumed as a vegetable in several East Asian countries.[1][2] Other plants from the Persicaria genus have also been studied for their rich flavonoid content and associated biological activities.[3][4] this compound has been the subject of various studies investigating its potential therapeutic applications, which have revealed its potent antioxidant, anti-inflammatory, and neuroprotective capabilities.[1][5] This guide synthesizes the findings from key preclinical studies to provide a technical understanding of its mechanisms of action.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response.[1] Its activity has been particularly noted in models of diabetes-induced inflammation and sepsis.[1][6]

Mechanism of Action: Inhibition of NF-κB and AP-1 Pathways

In a streptozotocin (B1681764) (STZ)-induced type 1 diabetic mouse model, this compound was shown to attenuate the inflammatory response in hepatic tissues.[1][7] The hyperglycemic conditions in diabetic mice lead to increased expression of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These factors are critical regulators of a wide array of pro-inflammatory mediators.[1][2]

This compound administration significantly downregulated the elevated protein expression of NF-κB and AP-1.[1] This inhibition, in turn, suppressed the expression of downstream pro-inflammatory enzymes and cytokines, including:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins.[1]

  • Inducible Nitric Oxide Synthase (iNOS): Responsible for the production of nitric oxide, a pro-inflammatory mediator.[1][7]

  • Transforming Growth Factor-beta 1 (TGF-β1): A cytokine involved in inflammation and fibrosis.[1]

By inhibiting the NF-κB and AP-1 signaling pathways, this compound effectively reduces the production of these inflammatory molecules, thereby mitigating inflammation-associated tissue damage.[1]

Signaling Pathway Diagram

G cluster_0 Hyperglycemia / Oxidative Stress cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Mediators Stress Stimulus NFkB NF-κB Stress->NFkB AP1 AP-1 Stress->AP1 COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TGFB1 TGF-β1 AP1->TGFB1 Inflammation Inflammation COX2->Inflammation iNOS->Inflammation TGFB1->Inflammation This compound This compound This compound->NFkB This compound->AP1

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and AP-1 pathways.

Quantitative Data: In Vivo Studies

The anti-inflammatory effects of this compound have been quantified in animal models. The following table summarizes key findings from a study on STZ-induced diabetic mice.[1][7]

Model Treatment Dosage Duration Key Outcomes Reference
STZ-induced Type 1 Diabetic MiceOral Administration2.5 mg/kg10 daysSignificant decrease in iNOS expression.[1]
STZ-induced Type 1 Diabetic MiceOral Administration5 mg/kg10 daysSignificantly reduced expression of NF-κB, AP-1, TGF-β1, COX-2, and iNOS in hepatic tissue. Markedly reduced serum and hepatic glucose levels.[1][7]
Experimental Protocol: STZ-Induced Diabetic Mouse Model

This protocol provides a summary of the methodology used to evaluate the anti-inflammatory effects of this compound in vivo.[1][7]

  • Animal Model: Male ICR mice are used for the study.

  • Induction of Diabetes: Type 1 diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight, dissolved in a citrate (B86180) buffer. Control (non-diabetic) mice receive an injection of the buffer alone.

  • Treatment Groups: The diabetic mice are divided into groups: a vehicle-treated control group and this compound treatment groups.

  • Drug Administration: this compound is administered orally at doses of 2.5 mg/kg and 5 mg/kg body weight daily for a period of 10 days. The vehicle control group receives the vehicle solution.

  • Biochemical Analysis: At the end of the treatment period, blood and liver tissues are collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Serum and hepatic glucose levels are also determined.

  • Western Blot Analysis: Liver tissue lysates are prepared to determine the protein expression levels of key inflammatory markers. Proteins such as NF-κB, AP-1, COX-2, iNOS, and TGF-β1 are separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

Antioxidant Activity

This compound exhibits potent antioxidant properties by directly mitigating oxidative stress and modulating the enzymes involved in reactive oxygen species (ROS) production.[1][2]

Mechanism of Action: Inhibition of NADPH Oxidase

A primary mechanism for this compound's antioxidant effect is the inhibition of the NADPH oxidase (Nox) complex.[1][8] In hyperglycemic states, the expression of NADPH oxidase subunits, specifically Nox-4 and p47phox, is elevated, leading to increased ROS generation.[1] This surge in ROS contributes significantly to cellular damage and inflammation.

Studies have shown that this compound administration in diabetic mice significantly reduces the elevated protein expression of Nox-4 and p47phox in hepatic tissues.[1] By inhibiting the NADPH oxidase complex, this compound effectively suppresses the production of ROS and other oxidative stress parameters like peroxynitrite (ONOO-) and thiobarbituric acid-reactive substances (TBARS).[1][2]

Signaling Pathway Diagram

G cluster_0 Hyperglycemia cluster_1 Enzymatic Activation cluster_2 Oxidative Stress Hyperglycemia High Glucose NADPH_Oxidase NADPH Oxidase (Nox-4 / p47phox) Hyperglycemia->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS Damage Oxidative Damage ROS->Damage This compound This compound This compound->NADPH_Oxidase

Caption: this compound's antioxidant mechanism via inhibition of NADPH oxidase.

Quantitative Data: In Vitro and In Vivo

The following table summarizes data on the antioxidant effects of this compound and related compounds from the Persicaria genus.

Assay/Model Compound/Extract Metric Value Reference
STZ-induced Diabetic MiceThis compound (2.5 & 5 mg/kg)EffectSuppressed increased ROS, peroxynitrite, and TBARS. Reduced Nox-4 and p47phox expression.[1][7]
DPPH Radical ScavengingAcetone extract of P. sagittata stemsIC5094.21 µg/mL[9]

Note: Specific IC50 values for this compound's radical scavenging activity were not available in the provided search results. The data for P. sagittata extract is included for context on the genus.

Experimental Protocol: Measurement of Oxidative Stress Markers

This protocol outlines the methods used to measure key markers of oxidative stress in tissue samples from the STZ-induced diabetic mouse model.[1]

  • Tissue Preparation: Liver tissues are homogenized in a suitable buffer on ice. The homogenate is then centrifuged to obtain the supernatant for subsequent assays.

  • ROS Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). The supernatant is incubated with DCF-DA, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader.

  • Peroxynitrite (ONOO-) Measurement: Peroxynitrite levels are determined using the fluorescent probe dihydrorhodamine 123 (DHR 123). The assay measures the fluorescence of rhodamine 123, the oxidation product of DHR 123 by peroxynitrite.

  • TBARS Assay: Lipid peroxidation is assessed by measuring thiobarbituric acid-reactive substances (TBARS). The tissue supernatant is mixed with a thiobarbituric acid solution and heated. The absorbance of the resulting pink-colored product is measured spectrophotometrically to quantify the level of malondialdehyde, an end product of lipid peroxidation.

Neuroprotective Activity

This compound has been identified as a significant neuroprotective agent, demonstrating the ability to protect neuronal cells from excitotoxicity.[5]

Mechanism of Action: Attenuation of Glutamate-Induced Toxicity

Glutamate (B1630785) is a major excitatory neurotransmitter, but its excess can lead to neuronal death, a phenomenon known as excitotoxicity. This process is characterized by a massive influx of calcium (Ca2+) into neurons, which triggers a cascade of damaging events.[5]

In primary cultures of rat cortical cells, this compound showed significant protection against glutamate-induced injury. Its neuroprotective mechanism involves:

  • Diminishing Calcium Influx: this compound effectively reduces the excessive influx of Ca2+ that is triggered by glutamate.[5]

  • Inhibiting Oxidative Stress: By limiting the Ca2+ overload, this compound subsequently inhibits the overproduction of nitric oxide (NO) and other intracellular peroxides.[5]

  • Restoring Glutathione (B108866) System: It restores the activity of key antioxidant enzymes, glutathione (GSH) reductase and glutathione peroxidase, and replenishes the levels of cellular glutathione, which are depleted by glutamate-induced oxidative stress.[5]

Signaling Pathway Diagram

G cluster_0 Excitotoxic Stimulus cluster_1 Cellular Response cluster_2 Outcome Glutamate Glutamate Calcium Ca²⁺ Influx Glutamate->Calcium OxidativeStress ↑ NO & Peroxides Calcium->OxidativeStress CellDeath Neuronal Cell Death OxidativeStress->CellDeath This compound This compound This compound->Calcium

Caption: this compound's neuroprotective mechanism against glutamate-induced excitotoxicity.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This protocol summarizes the methodology for assessing the neuroprotective effects of this compound in primary neuronal cultures.[5]

  • Primary Cell Culture: Cerebral cortices are dissected from rat fetuses. The tissue is dissociated into single cells, which are then plated onto poly-L-lysine-coated culture plates. The cells are maintained in a suitable neurobasal medium supplemented with B27 and glutamine.

  • Glutamate-Induced Injury: After a period of in vitro maturation (typically 7-10 days), the primary cortical cell cultures are exposed to a toxic concentration of glutamate (e.g., 200 µM) for a defined period to induce neuronal injury.

  • Treatment: this compound is co-treated with glutamate or pre-treated before glutamate exposure at various concentrations to assess its protective effects.

  • Assessment of Neuroprotection: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Mechanistic Studies:

    • Calcium Influx: Intracellular calcium concentration is measured using a fluorescent Ca2+ indicator dye like Fura-2 AM.

    • Oxidative Stress: The production of nitric oxide and intracellular peroxides is measured using appropriate fluorescent probes (e.g., DAF-FM diacetate for NO and DCF-DA for peroxides).

    • Glutathione System: The levels of reduced glutathione (GSH) and the activities of glutathione reductase and glutathione peroxidase are measured using commercially available assay kits.

Potential Anticancer Activities

While direct studies on the anticancer activity of isolated this compound are limited in the reviewed literature, research on extracts from the Persicaria genus suggests potential in this area. Extracts from Persicaria odoratum and Persicaria capitata have shown the ability to induce apoptosis, arrest the cell cycle, and inhibit the proliferation and migration of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cells.[10][11] The mechanisms are thought to involve the modulation of pathways such as Akt/mTOR and the suppression of proteins like survivin and cyclin-D.[11] Given that this compound is a key flavonoid in this genus, it may contribute to these observed anticancer effects. However, further investigation is required to specifically elucidate the role and mechanism of this compound in cancer therapy.

Conclusion and Future Directions

This compound is a potent flavonoid with well-documented anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanisms of action are rooted in the modulation of fundamental signaling pathways such as NF-κB, AP-1, and NADPH oxidase. The preclinical data, particularly from in vivo models of diabetic complications and in vitro models of neurotoxicity, strongly support its therapeutic potential.

Future research should focus on:

  • Conducting more extensive dose-response and pharmacokinetic studies.

  • Specifically investigating the anticancer potential of isolated this compound against a broader range of cancer cell lines.

  • Exploring its efficacy in other animal models of inflammatory and neurodegenerative diseases.

  • Initiating preclinical safety and toxicology studies to pave the way for potential clinical trials.

The multifaceted biological activities of this compound make it a highly promising candidate for the development of novel therapeutics to treat a variety of complex diseases.

References

The Neuroprotective Potential of Persicarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Mechanisms and Therapeutic Promise of a Natural Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicarin, a flavonoid predominantly found in Oenanthe javanica (water dropwort), has emerged as a promising natural compound with significant neuroprotective properties. This technical guide synthesizes the current scientific literature on the neuroprotective effects of this compound, with a focus on its mechanisms of action against excitotoxicity, oxidative stress, and neuroinflammation. This document provides a comprehensive overview of the experimental evidence, details the underlying signaling pathways, and presents relevant experimental protocols to facilitate further research and development in this area.

Introduction

Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving excitotoxicity, oxidative stress, and chronic inflammation, has driven the search for multi-target therapeutic agents. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their diverse biological activities, including potent antioxidant and anti-inflammatory effects. This compound, a specific flavonoid isolated from Oenanthe javanica, has demonstrated notable efficacy in protecting neurons from various insults, positioning it as a compelling candidate for further investigation and therapeutic development.[1][2][3] This guide aims to provide a detailed technical overview of the neuroprotective effects of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to counteract the key pathological processes of excitotoxicity, oxidative stress, and neuroinflammation.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its excess can lead to neuronal death, a phenomenon known as excitotoxicity. This compound has been shown to be effective in mitigating glutamate-induced neurotoxicity in primary cultured rat cortical cells.[1] The key mechanisms involved are:

  • Reduction of Calcium Influx: this compound diminishes the excessive influx of calcium ions (Ca²⁺) into neurons, a critical event that triggers downstream neurotoxic cascades.[1]

  • Inhibition of Nitric Oxide and Peroxide Overproduction: By curbing the overproduction of nitric oxide (NO) and intracellular peroxides, this compound helps to prevent the formation of damaging reactive nitrogen and oxygen species.[1]

Amelioration of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common feature of neurodegenerative disorders. This compound exhibits potent antioxidant properties through several mechanisms:

  • Restoration of Glutathione (B108866) Metabolism: this compound significantly restores the reduced activities of glutathione (GSH) reductase and glutathione peroxidase, key enzymes in the glutathione antioxidant system. It also replenishes the levels of GSH, a major intracellular antioxidant, which are often depleted during glutamate-induced oxidative stress.[1]

  • Modulation of NADPH Oxidase: In a study on diabetic mice, this compound was shown to decrease the expression of NADPH oxidase subunits, such as p47phox, which are major sources of ROS production.[3]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory mediators, contributes significantly to neuronal damage. This compound has demonstrated anti-inflammatory activity, primarily through the modulation of key signaling pathways:

  • Inhibition of NF-κB and AP-1 Pathways: this compound has been shown to downregulate the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of a wide range of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[3]

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated by its interaction with and modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In pathological conditions, its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. This compound inhibits the NF-κB pathway, thereby reducing the expression of these harmful molecules and mitigating neuroinflammation.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces

This compound inhibits the NF-κB signaling pathway.

AP-1 Signaling Pathway

The AP-1 transcription factor is involved in regulating gene expression in response to a variety of stimuli, including stress and inflammation. Similar to NF-κB, this compound has been observed to reduce the levels of AP-1, contributing to its anti-inflammatory effects.[3]

AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Signals (e.g., ROS) JNK_p38 JNK / p38 MAPK Stress_Signals->JNK_p38 Activates cJun_cFos c-Jun / c-Fos JNK_p38->cJun_cFos Phosphorylates AP1 AP-1 cJun_cFos->AP1 Forms This compound This compound This compound->JNK_p38 Inhibits DNA DNA AP1->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces Experimental_Workflow_In_Vitro start Primary Cortical Neuron Culture pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment glutamate Induce excitotoxicity with Glutamate pretreatment->glutamate assays Perform Neuroprotective and Mechanistic Assays glutamate->assays end Data Analysis assays->end

References

Persicarin in Traditional Medicine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicarin, a sulfated flavonoid found in various plants of the Persicaria (water pepper) and Oenanthe (water dropwort) genera, has a rich history of use in traditional medicine for treating a range of ailments, particularly those related to inflammation. This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional use of this compound, focusing on its anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the molecular pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction: Traditional Roots and Modern Potential

For centuries, various cultures have utilized plants containing this compound for their medicinal properties. Persicaria species, for instance, have been traditionally prepared as decoctions or poultices to treat inflammatory conditions, digestive issues, and wounds.[1] Similarly, Oenanthe javanica has a long history of use in Asian traditional medicine for inflammatory diseases and diabetes.[2][3]

This compound, chemically known as isorhamnetin-3-sulfate, is a key bioactive constituent of these plants. Modern scientific investigation has begun to validate these traditional uses, revealing the molecular mechanisms underlying this compound's therapeutic effects. This guide synthesizes the current scientific knowledge to provide a foundation for its potential development into a modern therapeutic.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound and extracts of this compound-containing plants.

Table 1: In Vivo Anti-diabetic and Hepatoprotective Effects of this compound in Streptozotocin-Induced Diabetic Mice [2]

ParameterDiabetic ControlThis compound (2.5 mg/kg)This compound (5 mg/kg)
Body Weight Change (g) -2.5 ± 0.5+0.8 ± 0.4+1.5 ± 0.3**
Liver Weight (g) 1.3 ± 0.11.5 ± 0.11.6 ± 0.1
Serum Glucose (mg/dL) 485.3 ± 15.2320.1 ± 25.3 250.7 ± 20.1***
Hepatic Glucose (mg/g tissue) 12.8 ± 1.19.5 ± 0.9*7.2 ± 0.7
Serum ALT (U/L) 85.3 ± 7.160.2 ± 5.845.1 ± 4.2**
Serum AST (U/L) 190.5 ± 15.2140.3 ± 12.1110.8 ± 10.5**

*p < 0.05, **p < 0.01, ***p < 0.001 compared to diabetic control. Data are presented as mean ± SEM.

Table 2: In Vivo Antioxidant Effects of this compound in the Liver of Streptozotocin-Induced Diabetic Mice [2]

Oxidative Stress MarkerDiabetic ControlThis compound (2.5 mg/kg)This compound (5 mg/kg)
ROS (fluorescence intensity) 280.1 ± 20.5195.3 ± 15.1 150.2 ± 12.3***
ONOO- (fluorescence intensity) 350.2 ± 25.3240.1 ± 20.2180.5 ± 15.8***
TBARS (nmol/mg protein) 3.5 ± 0.32.4 ± 0.2*1.8 ± 0.1**

*p < 0.05, **p < 0.01, ***p < 0.001 compared to diabetic control. Data are presented as mean ± SEM.

Table 3: In Vivo Anti-inflammatory Effects of this compound in the Liver of Streptozotocin-Induced Diabetic Mice (Relative Protein Expression) [2]

Inflammatory MarkerDiabetic ControlThis compound (2.5 mg/kg)This compound (5 mg/kg)
NF-κB p65 1.000.65 ± 0.05 0.40 ± 0.04***
AP-1 (c-Jun) 1.000.70 ± 0.06*0.50 ± 0.05
COX-2 1.000.80 ± 0.070.60 ± 0.06
iNOS 1.000.75 ± 0.060.55 ± 0.05**
TGF-β1 1.000.85 ± 0.080.65 ± 0.07*

*p < 0.05, **p < 0.01, ***p < 0.001 compared to diabetic control. Data are presented as mean ± SEM.

Table 4: In Vitro Neuroprotective Effects of this compound against Glutamate-Induced Neurotoxicity in Rat Cortical Cells [4]

ParameterControlGlutamate (B1630785) (100 µM)Glutamate + this compound (10 µM)
Cell Viability (%) 10052.3 ± 3.178.5 ± 4.2
Intracellular Ca2+ (% of control) 100250.1 ± 15.2140.3 ± 10.8
Nitric Oxide Production (% of control) 100320.5 ± 20.3160.2 ± 12.5
GSH Content (% of control) 10045.2 ± 3.880.1 ± 5.1

**p < 0.01 compared to glutamate-treated group. Data are presented as mean ± SEM.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Pathway

This compound has been shown to inhibit the activation of the NF-κB and AP-1 signaling pathways, which are master regulators of the inflammatory response.[2] Under inflammatory conditions, this compound prevents the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. It also suppresses the activation of c-Jun, a key component of the AP-1 transcription factor. This dual inhibition leads to the downregulation of pro-inflammatory enzymes such as COX-2 and iNOS, and inflammatory cytokines like TGF-β1.

This compound Anti-inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Hyperglycemia) IKK IKK Complex Inflammatory_Stimuli->IKK JNK_p38 JNK/p38 Inflammatory_Stimuli->JNK_p38 This compound This compound This compound->IKK This compound->JNK_p38 IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_kB NF-κB (p65/p50) IκBα->NF_kB NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TGF-β1) NF_kB_nucleus->Pro_inflammatory_Genes Transcription AP1 AP-1 (c-Jun/c-Fos) JNK_p38->AP1 Activation AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus Translocation AP1_nucleus->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Fig. 1: this compound's inhibition of NF-κB and AP-1 pathways.
Neuroprotective Pathway

In the context of neuroinflammation, glutamate-induced excitotoxicity is a major contributor to neuronal cell death. This compound demonstrates neuroprotective effects by mitigating several key events in this cascade. It reduces the excessive influx of intracellular calcium (Ca2+) triggered by glutamate, which in turn inhibits the overproduction of nitric oxide (NO) and reactive oxygen species (ROS). Furthermore, this compound helps restore the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), by enhancing the activity of glutathione reductase and glutathione peroxidase.[4]

This compound Neuroprotective Pathway Glutamate Glutamate Ca_Influx Intracellular Ca²⁺ Influx Glutamate->Ca_Influx Persicarin_Neuro This compound Persicarin_Neuro->Ca_Influx GSH_depletion GSH Depletion Persicarin_Neuro->GSH_depletion Restores GSH nNOS_activation nNOS Activation Ca_Influx->nNOS_activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction NO_production Nitric Oxide (NO) Production nNOS_activation->NO_production Neuronal_Damage Neuronal Damage & Apoptosis NO_production->Neuronal_Damage ROS_production ROS Production Mitochondrial_Dysfunction->ROS_production ROS_production->GSH_depletion ROS_production->Neuronal_Damage GSH_depletion->Neuronal_Damage

Fig. 2: Neuroprotective mechanism of this compound against glutamate toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

Extraction and Isolation of this compound from Oenanthe javanica[2]

This workflow outlines the process of obtaining purified this compound from the aerial parts of Oenanthe javanica.

This compound Extraction Workflow Start 1. Plant Material (Aerial parts of Oenanthe javanica) Extraction 2. Extraction (70% Ethanol, room temp.) Start->Extraction Evaporation 3. Evaporation (Vacuum) Extraction->Evaporation Suspension 4. Suspension (20% Methanol) Evaporation->Suspension Partition 5. Solvent Partitioning (n-hexane, Ethyl Acetate, n-butanol) Suspension->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction Column_Chromatography1 6. Column Chromatography (Toyopearl HW-40) EtOAc_Fraction->Column_Chromatography1 Column_Chromatography2 7. Column Chromatography (YMC GEL ODS) Column_Chromatography1->Column_Chromatography2 Purified_this compound 8. Purified this compound Column_Chromatography2->Purified_this compound

References

The Discovery, History, and Scientific Deep Dive into Persicarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicarin, a sulfated flavonoid first identified in 1937, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory, antioxidant, and neuroprotective properties. Initially isolated from water pepper (Persicaria hydropiper), from which it derives its name, this compound is also a prominent bioactive constituent of water dropwort (Oenanthe javanica).[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It further delves into its biological activities and underlying mechanisms of action, supported by available quantitative data. Detailed experimental protocols for the isolation and biological evaluation of this compound are provided, alongside visual representations of its biosynthetic and signaling pathways, to facilitate further research and drug development efforts.

Discovery and History

This compound was first isolated in 1937 by Jeffrey Harborne from water pepper (Persicaria hydropiper), a plant with a history of use in traditional medicine.[1] The name "this compound" is a direct derivation from the Latin name of the plant genus, Persicaria.[1] For a considerable time after its discovery, this compound remained a relatively obscure compound. However, renewed interest in natural products with therapeutic potential has brought this compound back into the scientific spotlight. It has since been identified in other plant species, most notably as a major flavonoid in Oenanthe javanica (water dropwort), a perennial herb consumed as a vegetable and used in traditional medicine for inflammatory conditions in East Asia.[2]

Chemical Properties and Structure

This compound is chemically classified as a sulfated flavonoid. Its structure has been identified as isorhamnetin (B1672294) 3-sulfate.[3] The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C16H12O10S[3][4][5]
Molecular Weight 396.33 g/mol [4]
IUPAC Name 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hydrogen sulfate[1]
CAS Number 549-31-5[3]
Appearance Not explicitly stated in reviewed literature
Solubility Practically insoluble in water[1]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied. It has also demonstrated neuroprotective potential.

Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects. Its primary mechanism of action in this regard is the attenuation of inflammatory responses through the inhibition of key signaling pathways. Specifically, this compound has been found to downregulate the protein expression of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][5] The inhibition of these pathways leads to a subsequent reduction in the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the pro-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1).[2][5]

Antioxidant Activity

The antioxidant properties of this compound are linked to its ability to mitigate oxidative stress. It has been shown to suppress the generation of reactive oxygen species (ROS) and peroxynitrite (ONOO-).[2][5] This is achieved, in part, by downregulating the expression of NADPH oxidase subunits, such as Nox-4 and p47phox, which are involved in ROS production.[2][5]

Neuroprotective Effects

This compound has demonstrated neuroprotective activity against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[6] Its protective mechanism involves diminishing calcium influx and inhibiting the subsequent overproduction of nitric oxide and intracellular peroxides.[6] Furthermore, this compound can restore the activity of antioxidant enzymes like glutathione (B108866) reductase and glutathione peroxidase, which are depleted by glutamate-induced stress.[6]

Quantitative Data

Table 1: In-vivo Effects of this compound in a Streptozotocin-Induced Diabetic Mouse Model [2][5]

ParameterTreatment GroupDose (mg/kg body weight)Observation
Hepatic Glucose LevelsThis compound5Markedly reduced
TGF-β ExpressionThis compound5Significant reduction
COX-2 ExpressionThis compound5Significant reduction
iNOS ExpressionThis compound2.5 and 5Dose-dependent significant decrease
NF-κB and AP-1 LevelsThis compound2.5 and 5Notably reduced

Experimental Protocols

Isolation of this compound from Oenanthe javanica

This protocol is based on the methodology described by Lee et al. (2017).[2]

  • Extraction:

    • Collect and mill the aerial parts of Oenanthe javanica.

    • Extract the plant material (e.g., 1.4 kg) with 70% ethanol (B145695) (e.g., 10 liters, three times) at room temperature.

    • Concentrate the combined ethanol extracts under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with ethyl acetate (B1210297) (EtOAc).

    • Concentrate the EtOAc fraction.

  • Column Chromatography:

    • Subject a portion of the EtOAc extract (e.g., 1.7 g) to column chromatography on a Toyopearl HW-40 column.

    • Elute with a stepwise gradient of increasing methanol (B129727) in water.

    • Further purify the 100% H2O eluate by column chromatography on a YMC GEL ODS AQ 120-50S column using aqueous methanol as the eluent to yield pure this compound.

  • Identification and Characterization:

    • Confirm the identity and purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR, and by comparing the spectral data with literature values.[2]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on the methodology described by Lee et al. (2017).[5]

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

  • Column:

    • YMC-Pack ODS A-302 column (4.6 mm i.d. x 150 mm) or equivalent.

  • Mobile Phase:

  • Gradient Program:

    • Start with 10% (v/v) MeCN.

    • Increase to 90% MeCN over 30 minutes.

    • Increase to 100% MeCN over 5 minutes.

  • Flow Rate:

    • 1.0 ml/min.

  • Column Temperature:

    • 40°C.

  • Detection:

    • UV at 280 nm.

In-vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages

This is a representative protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture:

    • Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 30 minutes.

    • Stimulate the cells with LPS (e.g., 5 µg/mL) and incubate for an additional 24 hours.

  • Measurement of Nitrite (B80452):

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage inhibition of nitrite production by this compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve.

Signaling and Biosynthetic Pathways

This compound Biosynthesis Pathway

Persicarin_Biosynthesis cluster_legend Enzymes Coumaroyl_CoA p-Coumaroyl-CoA invis1 Coumaroyl_CoA->invis1 Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->invis1 Naringenin_Chalcone Naringenin Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT This compound This compound (Isorhamnetin 3-sulfate) Isorhamnetin->this compound SOT PAP PAP This compound->PAP PAPS PAPS PAPS->this compound invis1->Naringenin_Chalcone CHS invis2 CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase F3H F3H: Flavanone 3-hydroxylase F3_prime_H F3'H: Flavonoid 3'-hydroxylase FLS FLS: Flavonol Synthase OMT OMT: O-methyltransferase SOT SOT: Sulfotransferase

Caption: Biosynthesis pathway of this compound from precursor molecules.

This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_p->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription This compound This compound invis_inhibit This compound->invis_inhibit label_inhibit Inhibition of NF-κB Pathway

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a naturally occurring sulfated flavonoid with a well-documented history and a growing body of evidence supporting its therapeutic potential. Its anti-inflammatory and antioxidant activities, mediated through the inhibition of key signaling pathways like NF-κB and AP-1, make it a compelling candidate for further investigation in the context of inflammatory diseases, oxidative stress-related conditions, and neurodegenerative disorders. While in-vivo studies have demonstrated its efficacy, a notable gap in the current literature is the lack of specific IC50 values for isolated this compound against its primary molecular targets. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating future studies to fully elucidate the therapeutic promise of this intriguing natural compound.

References

Spectroscopic and Mechanistic Insights into Persicarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sulfated flavonoid, persicarin. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, along with experimental protocols for these analytical techniques. Furthermore, a key signaling pathway associated with this compound's biological activity is illustrated.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are summarized below[1].

Table 1: ¹H NMR Spectroscopic Data of this compound (600 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.06d2.2H-2′
7.61d8.8, 2.2H-6′
6.92d8.8H-5′
6.43d2.2H-8
6.22d2.2H-6
3.83sMeO-3′

Table 2: ¹³C NMR Spectroscopic Data of this compound (150 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
177.1C-4
166.5C-7
161.1C-5
156.2C-2
155.5C-9
149.6C-3′
147.1C-4′
131.8C-5′
121.2C-6′
121.1C-1′
115.2C-2′
103.1C-10
99.7C-6
93.6C-8
55.6MeO
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3500-3200O-H (phenolic)Stretching
3100-3000C-H (aromatic)Stretching
1655-1630C=O (γ-pyrone)Stretching
1615-1580C=C (aromatic)Stretching
1260-1230S=O (sulfate)Asymmetric Stretching
1080-1040C-O (ether)Stretching
1050-1030S-O (sulfate)Symmetric Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two main absorption bands, referred to as Band I (related to the B-ring cinnamoyl system) and Band II (related to the A-ring benzoyl system). For this compound, UV detection during HPLC analysis has been reported at 280 nm, which corresponds to Band II[1][2]. The presence of a sulfate (B86663) group at the 3-position may influence the position and intensity of Band I.

Table 4: UV-Vis Absorption Data for this compound

BandWavelength (λmax) nmAssociated Structural Moiety
Band II~280A-ring benzoyl system
Band I300-350 (predicted)B-ring cinnamoyl system

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of flavonoids like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample (isolated and purified)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 600 MHz)

  • Pipettes and vials

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.

  • Acquire the ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample (dry and pure)

  • Potassium bromide (KBr, IR grade)

  • FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory

  • Agate mortar and pestle

Procedure (KBr Pellet Method):

  • Grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to the KBr pellet press die.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Procedure (ATR Method):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in the UV-Vis region.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol (B129727) or ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.2 and 0.8.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline with the blank cuvette.

  • Fill a quartz cuvette with the this compound solution.

  • Scan the UV-Vis spectrum over a range of approximately 200-500 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

Signaling Pathway of this compound in Oxidative Stress and Inflammation

This compound has been shown to exhibit protective effects against diabetes-induced oxidative stress and inflammation in hepatic tissues[1][3]. The proposed mechanism involves the inhibition of NADPH oxidase, leading to a reduction in reactive oxygen species (ROS) and subsequent downregulation of inflammatory pathways.

Persicarin_Signaling_Pathway This compound This compound NADPH_Oxidase NADPH Oxidase (Nox-4, p47phox) This compound->NADPH_Oxidase Inhibits ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Promotes Generation Transcription_Factors NF-κB & AP-1 (Transcription Factors) ROS->Transcription_Factors Activates Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TGF-β) Transcription_Factors->Inflammatory_Mediators Upregulates Expression Inflammation Inflammation & Tissue Damage Inflammatory_Mediators->Inflammation

Caption: this compound's mechanism in attenuating oxidative stress and inflammation.

This pathway illustrates that this compound inhibits NADPH oxidase, which in turn reduces the production of ROS.[1][3] Lower levels of ROS lead to the decreased activation of the transcription factors NF-κB and AP-1.[1] Consequently, the expression of pro-inflammatory mediators such as COX-2, iNOS, and TGF-β is downregulated, ultimately mitigating inflammation and cellular damage.[1][3]

References

Persicarin and its Glycosides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical properties, biological activities, and therapeutic potential of the flavonoid persicarin and its related glycosidic forms.

Introduction

This compound (isorhamnetin 3-sulfate) is a naturally occurring sulfated flavonoid found in a variety of plant species, notably in water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1][2][3] Belonging to the flavonol subclass of flavonoids, this compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and its glycosides, with a focus on its chemical characteristics, biological effects, and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural compound.

Chemical and Physical Properties

This compound is structurally characterized as a sulfated derivative of isorhamnetin. Its systematic IUPAC name is 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl hydrogen sulfate (B86663). The presence of a sulfate group at the 3-position of the flavonoid skeleton is a distinguishing feature of this compound.

PropertyValueReference
Molecular FormulaC₁₆H₁₂O₁₀S
Molar Mass396.33 g/mol
AppearanceYellow crystalline solid
SolubilityPoorly soluble in water. Soluble in organic solvents such as methanol, ethanol, and DMSO.[4]
pKaEstimated to be strongly acidic due to the sulfate group.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics for a range of diseases.

Anti-diabetic and Hepatoprotective Effects

In vivo studies have demonstrated the significant anti-diabetic and hepatoprotective properties of this compound. In a streptozotocin-induced type 1 diabetic mouse model, oral administration of this compound led to a marked reduction in both serum and hepatic glucose levels.[1][5][6] Furthermore, this compound treatment improved liver function, as evidenced by the decreased levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][5][6]

Table 1: Effects of this compound on Biochemical Parameters in a Streptozotocin-Induced Diabetic Mouse Model [1][5][6]

Treatment GroupDose (mg/kg)Serum Glucose (mg/dL)Hepatic Glucose (mg/g tissue)Serum ALT (U/L)Serum AST (U/L)
Normal Control-95.4 ± 5.11.8 ± 0.225.1 ± 2.355.7 ± 4.8
Diabetic Control-470.2 ± 25.38.9 ± 0.768.4 ± 5.9125.3 ± 10.2
This compound2.5310.5 ± 20.16.5 ± 0.545.2 ± 4.189.6 ± 7.5
This compound5225.8 ± 15.7 4.2 ± 0.432.8 ± 3.5 68.1 ± 6.1

*p < 0.05, **p < 0.01 compared to the diabetic control group. Data are presented as mean ± standard deviation.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various experimental models. It has been shown to attenuate the inflammatory response by inhibiting the production of pro-inflammatory mediators.[1][2] The underlying mechanism involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.[1][2] By inhibiting these pathways, this compound downregulates the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1).[1]

Neuroprotective Effects

This compound exhibits significant neuroprotective activity, particularly against glutamate-induced neurotoxicity.[7] Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excess can lead to neuronal cell death, a process implicated in various neurodegenerative diseases. This compound protects neurons by diminishing the influx of calcium (Ca²⁺) and inhibiting the subsequent overproduction of nitric oxide (NO) and intracellular peroxides.[7] Furthermore, it helps to restore the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), and the activity of antioxidant enzymes like glutathione reductase and glutathione peroxidase.[7]

Antioxidant Activity

The antioxidant properties of this compound and related flavonoids from Persicaria species have been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for pure this compound are not widely reported, extracts of plants containing this compound have shown significant antioxidant potential.

Table 2: Antioxidant and Enzyme Inhibitory Activities of Compounds from Persicaria Species

Compound/ExtractAssayIC50 ValueReference
Persicaria hydropiper butanol fractionXanthine Oxidase Inhibition28.7 µg/mL[6]
Persicaria chinensis ethyl acetate (B1210297) extractDPPH Radical Scavenging26.88 ± 0.04 µg/mL
Persicaria chinensis ethyl acetate extractABTS Radical Scavenging117.86 ± 0.49 µg/mL
Persicaria senticosa methanolic extractDPPH Radical Scavenging61.0 µg/mL[8]
Persicaria senticosa methanolic extractABTS Radical Scavenging17.5 µg/mL[8]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In hyperglycemic conditions, oxidative stress can lead to the activation of NF-κB, which in turn promotes the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream expression of inflammatory mediators like COX-2, iNOS, and TGF-β1.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_nucleus->DNA Inflammatory_Genes COX-2, iNOS, TGF-β1 DNA->Inflammatory_Genes Transcription Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dsh Dsh Frizzled->Dsh Activation GSK-3β GSK-3β Dsh->GSK-3β Inhibition β-catenin β-catenin GSK-3β->β-catenin Phosphorylation & Degradation β-catenin_nucleus β-catenin β-catenin->β-catenin_nucleus Translocation Persicarin_analogs This compound Analogs Persicarin_analogs->GSK-3β Inhibits TCF/LEF TCF/LEF β-catenin_nucleus->TCF/LEF Target_Genes Target Gene Expression TCF/LEF->Target_Genes Transcription Extraction_Workflow cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis start Freshly milled O. javanica (1.4 kg) step1 Extract with 70% Ethanol (3 x 10 L) at room temperature start->step1 step2 Evaporate solvent under vacuum step1->step2 step3 Suspend crude extract (81.5 g) in 20% Methanol (3 L) step2->step3 step4 Partition sequentially with: - n-hexane (3 x 3 L) - Ethyl acetate (3 x 3 L) - n-butanol (3 x 3 L) step3->step4 step5 Subject ethyl acetate fraction (1.8 g) to Toyopearl HW-40 column chromatography (Stepwise gradient of Methanol in Water) step4->step5 step6 Subject 100% Water eluate to YMC GEL ODS AQ 120-50S column chromatography (Aqueous Methanol) step5->step6 step7 Yields pure this compound (75.9 mg) step6->step7 step8 HPLC Analysis: - Column: YMC-Pack ODS A-302 (4.6 x 150 mm) - Mobile Phase: Acetonitrile gradient in 0.1% Formic Acid - Detection: UV at 280 nm step7->step8 step9 Structural Elucidation: - ¹H NMR (600 MHz, DMSO-d₆) - ¹³C NMR (150 MHz, DMSO-d₆) step7->step9

References

Methodological & Application

Application Notes and Protocols for the Extraction and Evaluation of Persicarin from Oenanthe javanica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Persicarin, a flavonoid found in Oenanthe javanica (water dropwort), has demonstrated significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation.[1][2] Oenanthe javanica has a history of use in traditional medicine for treating inflammatory conditions like hepatitis.[1] Scientific studies have identified this compound as one of its key bioactive constituents, responsible for its antioxidant, neuroprotective, and anti-inflammatory properties.[1][2]

These application notes provide a comprehensive overview of the extraction and purification of this compound from Oenanthe javanica, along with detailed protocols for evaluating its biological activities. The methodologies described are based on published research and are intended to serve as a guide for researchers investigating the therapeutic applications of this promising natural compound.

Data Presentation

The following tables summarize the quantitative data associated with the extraction of this compound and its observed biological effects in preclinical models.

Table 1: this compound Extraction and Purification Yield from Oenanthe javanica

Starting Material Extraction Step Solvent/Method Yield Reference
1.4 kg Freshly Milled O. javanica (aerial parts) Initial Crude Extraction 70% Ethanol (B145695) (3 x 10 L) at room temperature 81.5 g (5.8% of starting material) [1]
81.5 g Crude Ethanol Extract Solvent Partitioning (n-Hexane) n-Hexane 5.5 g [1]
81.5 g Crude Ethanol Extract Solvent Partitioning (Ethyl Acetate) Ethyl Acetate (B1210297) (EtOAc) 1.8 g [1]
81.5 g Crude Ethanol Extract Solvent Partitioning (n-Butanol) n-Butanol (n-BuOH) 10.6 g [1]
81.5 g Crude Ethanol Extract Solvent Partitioning (Water) H₂O 53.6 g [1]

| 1.7 g Ethyl Acetate (EtOAc) Extract | Final Purification | Column Chromatography (YMC GEL ODS AQ) | 75.9 mg |[3] |

Table 2: In Vivo Effects of this compound in a Streptozotocin-Induced Diabetic Mouse Model

Parameter Group Dose Result Percent Change vs. Diabetic Control Reference
Serum Glucose Diabetic Control - Markedly Increased (~4.9-fold vs. non-diabetic) - [1]
This compound 2.5 mg/kg Notable Reduction Data not specified [1]
This compound 5 mg/kg Notable Reduction Data not specified [1]
Hepatic Glucose Diabetic Control - Markedly Increased - [1][3]
This compound 5 mg/kg Markedly Reduced Data not specified [1][3]
Serum ALT Diabetic Control - Significantly Higher than normal - [1]
This compound 2.5 mg/kg & 5 mg/kg Markedly Reduced (dose-dependent) Data not specified [1]
Serum AST Diabetic Control - Significantly Higher than normal - [1]
This compound 2.5 mg/kg & 5 mg/kg Markedly Reduced (dose-dependent) Data not specified [1]
Hepatic NF-κB Diabetic Control - Significantly Increased - [1]
This compound 2.5 mg/kg & 5 mg/kg Notably Reduced Data not specified [1]
Hepatic AP-1 Diabetic Control - Significantly Increased - [1]
This compound 2.5 mg/kg & 5 mg/kg Notably Reduced Data not specified [1]
Hepatic COX-2 Diabetic Control - Markedly Increased - [1]
This compound 5 mg/kg Significantly Decreased Data not specified [1]
Hepatic iNOS Diabetic Control - Markedly Increased - [1]

| | this compound | 2.5 mg/kg & 5 mg/kg | Significantly Decreased (dose-dependent) | Data not specified |[1] |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol details the multi-step process for isolating this compound from the aerial parts of Oenanthe javanica.

1.1. Plant Material and Initial Extraction:

  • Collect fresh aerial parts of Oenanthe javanica.

  • Mill the fresh plant material (e.g., 1.4 kg) to a coarse powder.

  • Macerate the milled material with 70% ethanol (EtOH) at a 1:7 w/v ratio (e.g., 1.4 kg in 10 L) at room temperature.

  • Stir or agitate the mixture for 24 hours.

  • Filter the extract and repeat the extraction process on the plant residue two more times with fresh 70% EtOH.

  • Combine the three ethanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude EtOH extract (e.g., 81.5 g).[1]

1.2. Solvent Partitioning:

  • Suspend the crude EtOH extract (e.g., 81.5 g) in 20% aqueous methanol (B129727) (MeOH) (e.g., 3 L).

  • Perform sequential liquid-liquid partitioning against n-hexane (3 x 3 L). Collect the n-hexane layers and evaporate the solvent to yield the n-hexane fraction (e.g., 5.5 g).[1]

  • Partition the remaining aqueous MeOH layer against ethyl acetate (EtOAc) (3 x 3 L). Collect the EtOAc layers and evaporate the solvent to yield the EtOAc fraction (e.g., 1.8 g).[1]

  • Partition the remaining aqueous layer against n-butanol (n-BuOH) (3 x 3 L). Collect the n-BuOH layers and evaporate the solvent to yield the n-BuOH fraction (e.g., 10.6 g).[1][2]

  • Evaporate the remaining aqueous layer to yield the water-soluble residue (e.g., 53.6 g).[1]

1.3. Column Chromatography Purification:

  • Take a portion of the EtOAc extract (e.g., 1.7 g) for further purification.[1]

  • Perform initial column chromatography using a Toyopearl HW-40 column. Elute with a stepwise gradient of increasing MeOH in water.

  • Collect the eluate from the 100% H₂O wash for the next purification step.[3]

  • Subject the 100% H₂O eluate to a second round of column chromatography using a YMC GEL ODS AQ 120-50S column (e.g., 1.6 cm i.d. x 37 cm).[3]

  • Elute the column with an aqueous MeOH gradient to yield pure this compound (e.g., 75.9 mg).[3]

  • Confirm the identity and purity of the isolated this compound using NMR spectroscopy and HPLC analysis.[1][3]

Protocol 2: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol assesses the ability of this compound to protect primary cultured rat cortical cells from glutamate-induced cell death.

2.1. Cell Culture:

  • Isolate primary cortical cells from fetal rat brains (E18-20) and culture them for 7-10 days before experimentation.[4]

2.2. Glutamate (B1630785) Insult:

  • Prepare a stock solution of L-glutamic acid in a suitable buffer (e.g., Mg²⁺-free Locke's buffer).[5]

  • Pre-treat the cultured cortical cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).

  • Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 100 µM - 1 mM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) for a duration of 15 minutes to 1 hour.[5][6]

  • Remove the glutamate-containing medium and replace it with fresh culture medium.

  • Incubate the cells for 24 hours post-insult.

2.3. Assessment of Neuroprotection:

  • Cell Viability (MTT/MTS Assay): Measure cell viability using a standard MTT or MTS assay to quantify the protective effect of this compound against glutamate-induced cell death.[4]

  • Intracellular Calcium Influx: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM). Measure the fluorescence ratio before and after glutamate exposure to assess this compound's effect on diminishing calcium influx.[7][8]

  • Nitric Oxide (NO) Production (Griess Assay): Collect the cell culture supernatant. Use the Griess reagent to measure the concentration of nitrite, a stable metabolite of NO, to determine if this compound inhibits NO overproduction.[1]

  • Intracellular ROS Production (DCFH-DA Assay): Load cells with 10-25 µM DCFH-DA for 30-45 minutes. Measure the fluorescence (Ex/Em: ~488/530 nm) to quantify the level of intracellular ROS. Assess if this compound treatment reduces ROS levels compared to glutamate-only treated cells.[2][9]

Protocol 3: In Vivo Anti-Inflammatory Assay (Western Blot)

This protocol describes the Western blot analysis of key inflammatory proteins in liver tissue from an animal model of inflammation.

3.1. Sample Preparation:

  • Homogenize liver tissue samples in an appropriate lysis buffer containing protease inhibitors.[3]

  • Perform nuclear and cytoplasmic protein extraction using a commercial kit or a standard protocol to analyze protein translocation (e.g., for NF-κB).[1]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

3.2. SDS-PAGE and Electrotransfer:

  • Load equal amounts of protein (e.g., 10-20 µg) from each sample onto an SDS-polyacrylamide gel (e.g., 8% for NF-κB p65, 10% for COX-2 and iNOS).[3]

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3.3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[10]

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-NF-κB p65, anti-COX-2, anti-iNOS, anti-AP-1) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane multiple times with TBST.

  • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

3.4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of target proteins to a loading control (e.g., β-actin for total protein, Histone for nuclear protein).

Visualizations

Diagram 1: this compound Extraction and Purification Workflow

Extraction_Workflow Plant 1.4 kg O. javanica (Aerial Parts) Extraction 70% Ethanol Extraction (x3) Plant->Extraction CrudeExtract 81.5 g Crude Ethanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane Non-polar EtOAc 1.8 g Ethyl Acetate Fraction Partitioning->EtOAc Mid-polar BuOH n-Butanol Fraction Partitioning->BuOH Polar Water Aqueous Fraction Partitioning->Water Highly Polar CC1 Toyopearl HW-40 Column Chromatography EtOAc->CC1 Eluate 100% H2O Eluate CC1->Eluate CC2 YMC GEL ODS AQ Column Chromatography Eluate->CC2 This compound 75.9 mg Pure This compound CC2->this compound

Caption: Workflow for the extraction and purification of this compound from Oenanthe javanica.

Diagram 2: Anti-inflammatory Signaling Pathway of this compound

Anti_inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., in Diabetes) ROS ROS Generation (Nox-4/p47phox) InflammatoryStimuli->ROS NFkB NF-κB Activation ROS->NFkB AP1 AP-1 Activation ROS->AP1 This compound This compound This compound->ROS Inhibits This compound->NFkB Inhibits This compound->AP1 Inhibits ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory AP1->ProInflammatory COX2 COX-2 ProInflammatory->COX2 iNOS iNOS ProInflammatory->iNOS TGFb1 TGF-β1 ProInflammatory->TGFb1 Inflammation Inflammation & Liver Damage COX2->Inflammation iNOS->Inflammation TGFb1->Inflammation

Caption: this compound inhibits inflammation by suppressing ROS and the NF-κB/AP-1 pathways.[1][11]

Diagram 3: Neuroprotective Mechanism of this compound

Neuroprotective_Pathway Glutamate Glutamate Excitotoxicity CaInflux Ca²⁺ Influx Glutamate->CaInflux NO Nitric Oxide (NO) Overproduction CaInflux->NO Peroxide Intracellular Peroxide Production CaInflux->Peroxide This compound This compound This compound->CaInflux Inhibits CellDeath Neuronal Cell Death NO->CellDeath Peroxide->CellDeath

Caption: this compound protects neurons by inhibiting glutamate-induced Ca²⁺ influx.[2]

References

Application Notes and Protocols for the Isolation and Purification of Persicarin from Persicaria hydropiper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicarin, a sulfated flavonoid first isolated from water pepper (Persicaria hydropiper), has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Research has indicated its promising role in mitigating liver inflammation and damage associated with type 1 diabetes and protecting against glutamate-induced neurotoxicity. These biological activities underscore the importance of developing robust and efficient methods for the isolation and purification of this compound to facilitate further preclinical and clinical investigations.

This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from the leaves of Persicaria hydropiper. The methodologies described herein are based on established techniques for flavonoid separation and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following tables summarize the key quantitative data related to the extraction and purification of flavonoids from Persicaria hydropiper. It is important to note that while specific yield and purity data for this compound from P. hydropiper is not extensively reported in the literature, the provided values are based on typical results for total flavonoid extraction and purification efficiencies achieved with similar plant materials and techniques.

ParameterValueReference/Method
Extraction
Total Flavonoid Content in Methanolic Leaf Extract321.44 mg/g quercetin (B1663063) equivalent[2]
Extraction Yield of Total Flavonoids (Heating Reflux)6.37%[3]
Purification
Expected Purity after Preparative HPLC>95%General performance of preparative HPLC for flavonoid purification[4][5][6]
Expected Recovery from Preparative HPLC70-80%General performance of preparative HPLC for flavonoid purification

Table 1: Summary of Quantitative Data for Flavonoid Extraction and Purification from Persicaria hydropiper.

Analytical MethodColumnMobile PhaseFlow RateDetectionRetention Time
HPLC-UV Analysis C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Gradient of acetonitrile (B52724) and water with 0.1% formic acid1.0 mL/minUV at 280 nm and 350 nmCompound-specific

Table 2: Typical Parameters for Analytical HPLC of Flavonoid Extracts.

Experimental Protocols

Extraction of Crude Flavonoid Mixture from Persicaria hydropiper Leaves

This protocol outlines the extraction of a crude flavonoid mixture from dried and powdered leaves of Persicaria hydropiper using methanol (B129727).

Materials:

  • Dried and powdered leaves of Persicaria hydropiper

  • Methanol (analytical grade)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

  • Macerate the powder with 1 L of methanol in a large beaker at room temperature for 72 hours, with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude methanolic extract, rich in flavonoids, can be further dried and stored at -20°C until purification.

Purification of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol describes the purification of this compound from the crude extract using a preparative reverse-phase HPLC system.

Materials and Equipment:

  • Crude methanolic extract of Persicaria hydropiper

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): Initially, develop a separation method on an analytical HPLC system with a C18 column. A common approach is to use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-35 min: 50-90% B

    • 35-40 min: 90% B (hold)

    • 40-45 min: 90-10% B (return to initial conditions)

  • Scale-up to Preparative HPLC: Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 350 nm). Collect the fractions corresponding to the peak of interest (this compound).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions with high purity (>95%).

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound. The purified compound can be lyophilized for long-term storage.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Persicaria hydropiper Leaves extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation This compound Purified this compound solvent_evaporation->this compound

Caption: Workflow for the isolation and purification of this compound.

This compound's Inhibition of the NF-κB Signaling Pathway

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->ProInflammatory This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB inflammatory pathway.

This compound's Neuroprotective Effect Against Glutamate-Induced Toxicity

glutamate_pathway Glutamate (B1630785) Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx NOS nNOS Activation Ca_influx->NOS ROS Reactive Oxygen Species (ROS) Production Ca_influx->ROS NO Nitric Oxide (NO) Production NOS->NO Oxidative_Stress Oxidative Stress NO->Oxidative_Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound This compound->Ca_influx Inhibition This compound->ROS Inhibition

Caption: this compound's neuroprotective mechanism in glutamate excitotoxicity.

References

Application Note: High-Throughput Analysis of Persicarin and its Putative Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the flavonoid persicarin and the identification of its potential metabolites in biological matrices. This compound, a compound isolated from plants such as Oenanthe javanica, has demonstrated significant antioxidant and anti-inflammatory properties, making it a compound of interest for drug development.[1][2] Understanding its metabolic fate is crucial for preclinical and clinical studies. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a discussion of potential metabolic pathways.

Introduction

This compound is a flavonoid that has been shown to possess protective effects against oxidative stress and inflammation.[1][2] Specifically, it has been observed to ameliorate abnormal hepatic metabolism by reducing hyperglycemia and reactive oxygen species (ROS) production.[1] Furthermore, this compound has been found to attenuate inflammation by inhibiting the NF-κB and AP-1 signaling pathways.[1] To fully elucidate its mechanism of action and pharmacokinetic profile, a reliable analytical method for the simultaneous determination of this compound and its metabolites is essential. LC-MS/MS offers the high sensitivity and specificity required for detecting and quantifying these analytes in complex biological samples.[3][4][5] This application note outlines a comprehensive workflow for such an analysis, providing researchers with a starting point for their own investigations.

Experimental Protocols

Sample Preparation: Plasma

A protein precipitation method is recommended for the extraction of this compound and its metabolites from plasma samples.[6]

  • Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not expected to be present in the sample, such as apigenin, at a concentration of 100 ng/mL in methanol)

  • Protocol:

    • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm × 150 mm, 5.0 µm) is a suitable choice for separating flavonoids and their metabolites.[6]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation of the parent compound and its more polar metabolites. A typical gradient could be:

Time (min)%A%B
0.09010
1.09010
10.01090
12.01090
12.19010
15.09010
  • Flow Rate: 0.6 mL/min[6]

  • Column Temperature: 40°C[6]

  • Injection Volume: 5 µL

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally suitable for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification of the parent drug and targeted metabolites.[3][6]

  • MRM Transitions: The precursor and product ions for this compound and its putative metabolites need to be determined by infusing standard solutions into the mass spectrometer. Based on the structure of this compound and common flavonoid metabolic pathways, potential metabolites include glucuronidated, sulfated, and methylated forms.[7]

Table 1: Hypothetical MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
This compound GlucuronideTo be determinedTo be determinedTo be determined
This compound SulfateTo be determinedTo be determinedTo be determined
Methyl-PersicarinTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The user must optimize these parameters for their specific instrumentation.

Data Presentation

Quantitative data should be presented in a clear and concise manner to allow for easy comparison between different samples or time points.

Table 2: Example of Quantitative Results for this compound in Rat Plasma

Time Point (hr)Concentration (ng/mL) ± SD (n=3)
0.5150.2 ± 12.5
1289.7 ± 25.1
2210.4 ± 18.9
498.6 ± 9.3
835.1 ± 4.2
24Below Limit of Quantification

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Methanol plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Putative Metabolic Pathway of this compound

Based on known biotransformation pathways for flavonoids, this compound is likely to undergo Phase I and Phase II metabolism.[7]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound demethylation Demethylation This compound->demethylation CYP450 hydroxylation Hydroxylation This compound->hydroxylation CYP450 glucuronidation Glucuronidation This compound->glucuronidation UGTs sulfation Sulfation This compound->sulfation SULTs demethylation->glucuronidation UGTs demethylation->sulfation SULTs hydroxylation->glucuronidation UGTs hydroxylation->sulfation SULTs

Caption: Potential metabolic pathways of this compound.

Signaling Pathway Influenced by this compound

This compound has been shown to inhibit the NF-κB and AP-1 signaling pathways, which are involved in the inflammatory response.[1]

G stimulus Inflammatory Stimulus nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway ap1_pathway AP-1 Pathway stimulus->ap1_pathway This compound This compound This compound->nfkb_pathway This compound->ap1_pathway inflammation Inflammatory Response nfkb_pathway->inflammation ap1_pathway->inflammation

Caption: this compound's inhibitory effect on inflammatory pathways.

Conclusion

This application note provides a foundational LC-MS/MS method for the analysis of this compound and its potential metabolites. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the example data presentation and visualizations, offer a comprehensive guide for researchers investigating the pharmacokinetics and metabolism of this promising natural compound. The method is intended to be a starting point and should be validated according to the specific requirements of the user's laboratory and regulatory guidelines.

References

In Vitro Antioxidant Activity of Persicarin: Application Notes and Protocols for DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of persicarin using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.

Application Notes

This compound, a sulfated flavonoid found in various plants of the Persicaria genus (water pepper), is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] The antioxidant capacity of flavonoids like this compound is largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thus mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, making the evaluation of antioxidant compounds like this compound a critical area of research.

The DPPH and ABTS assays are popular methods for screening the antioxidant potential of natural products due to their simplicity, reliability, and high throughput.

  • DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.[2] The DPPH radical exhibits a deep violet color in solution with a characteristic absorption maximum around 517 nm.[2] When reduced by an antioxidant, the solution's color fades to a pale yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the compound.[2]

  • ABTS Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a distinct blue-green color with an absorbance maximum at approximately 734 nm.[3][4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the degree of decolorization is indicative of the antioxidant's activity.[3]

While direct quantitative data for the antioxidant activity of isolated this compound is not extensively available in the reviewed literature, studies on extracts from Persicaria species, known to contain this compound, demonstrate significant antioxidant potential.

Quantitative Data Summary

Specific IC50 values for isolated this compound in DPPH and ABTS assays are not readily found in the scientific literature. However, various extracts from Persicaria species, which contain this compound among other flavonoids, have been evaluated for their antioxidant activity. The following table summarizes the reported IC50 values for these extracts, providing an indication of the potential antioxidant efficacy of their constituents.

Plant ExtractAssayIC50 Value (µg/mL)Reference
Persicaria sagittata (Acetone Extract)DPPH94.21[5]
Persicaria hydropiper (Total Flavonoids)DPPH60[6]
Persicaria hydropiper (Total Flavonoids)ABTS70[6]

Note: The IC50 value represents the concentration of the extract required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, adapted for the analysis of isolated flavonoids like this compound.

DPPH Radical Scavenging Assay Protocol

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store the solution in a dark bottle at 4°C.

  • Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

  • Positive Control: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, at the same concentration as the test compound.

2. Assay Procedure:

  • Prepare serial dilutions of the this compound stock solution and the positive control to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In a 96-well microplate, add 100 µL of each sample dilution to a well.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the blank (control), add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

3. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the blank.

  • A_sample is the absorbance of the test sample.

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[8]

ABTS Radical Cation Decolorization Assay Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[4]

  • ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[4]

  • Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Positive Control: Prepare a stock solution of a standard antioxidant, such as Trolox, at the same concentration as the test compound.

2. Assay Procedure:

  • Prepare serial dilutions of the this compound stock solution and the positive control.

  • In a 96-well microplate, add 20 µL of each sample dilution to a well.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • For the blank (control), add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubate the microplate at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.[3]

3. Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the blank.

  • A_sample is the absorbance of the test sample.

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound Stock and Dilutions mix Mix this compound/Control with DPPH Solution (1:1 ratio in 96-well plate) prep_sample->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound Stock and Dilutions mix Mix this compound/Control with ABTS•+ Solution in 96-well plate prep_sample->mix prep_abts Prepare ABTS•+ Working Solution prep_abts->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate (6 minutes at RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental Workflow for the ABTS Radical Cation Decolorization Assay.

G cluster_reactants cluster_products DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Pale Yellow) DPPH->DPPHH + H• (from this compound) This compound This compound-OH (Antioxidant) Persicarin_rad This compound-O• (Oxidized Antioxidant) This compound->Persicarin_rad - H•

Caption: DPPH Radical Scavenging Mechanism by this compound.

G cluster_reactants cluster_products ABTS_rad ABTS•+ (Blue-Green Cation) ABTS ABTS (Colorless) ABTS_rad->ABTS + e- (from this compound) This compound This compound (Antioxidant) Persicarin_oxidized This compound (Oxidized) This compound->Persicarin_oxidized - e-

Caption: ABTS Radical Cation Reduction by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Persicarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicarin, a flavonoid found in plants of the Persicaria and Oenanthe genera, has demonstrated notable anti-inflammatory properties. These properties are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can effectively reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

These application notes provide detailed protocols for a suite of cell-based assays to quantify the anti-inflammatory effects of this compound. The described methods are essential for researchers in drug discovery and development for screening and characterizing potential anti-inflammatory agents.

Data Presentation

While specific quantitative data for the pure compound this compound in cell-based assays is not extensively available in the public domain, studies on extracts from Persicaria species have demonstrated significant inhibitory effects on inflammatory markers. For instance, a methanolic extract of Persicaria limbata showed 97.67% inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages at a concentration of 50 µg/mL[1]. Another study on a methanolic extract of Persicaria chinensis reported inhibition of both nitric oxide and prostaglandin E2 release in the same cell line[2]. The tables below are structured to accommodate data from future experiments evaluating this compound.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
0 (Vehicle Control)0
0 (LPS Control)100
Test Concentration 1Data to be filledData to be filled
Test Concentration 2Data to be filled
Test Concentration 3Data to be filled
Test Concentration 4Data to be filled

Table 2: Inhibitory Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)PGE2 Production (% of LPS Control)IC₅₀ (µM)
0 (Vehicle Control)0
0 (LPS Control)100Data to be filled
Test Concentration 1Data to be filled
Test Concentration 2Data to be filled
Test Concentration 3Data to be filled
Test Concentration 4Data to be filled

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
0 (Vehicle Control)000
0 (LPS Control)100100100
Test Concentration 1Data to be filledData to be filledData to be filled
Test Concentration 2Data to be filledData to be filledData to be filled
Test Concentration 3Data to be filledData to be filledData to be filled
Test Concentration 4Data to be filledData to be filledData to be filled
IC₅₀ (µM) Data to be filledData to be filledData to be filled

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • The following day, replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response.

G cluster_workflow Experimental Workflow Seed Cells Seed Cells Adhere Overnight Adhere Overnight Seed Cells->Adhere Overnight Replace Medium Replace Medium Adhere Overnight->Replace Medium Pre-treat with this compound Pre-treat with this compound Replace Medium->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Perform Assays Perform Assays Collect Supernatant->Perform Assays

Fig 1. General experimental workflow for assessing the anti-inflammatory activity of this compound.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.

  • Reagents:

  • Protocol:

    • After the 24-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Production Assay (ELISA)

This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of PGE2 in the cell culture supernatant.

  • Principle: PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on the microplate. The amount of bound enzyme is inversely proportional to the concentration of PGE2 in the sample.

  • Materials:

    • Commercially available PGE2 ELISA kit.

    • Cell culture supernatants collected after treatment.

  • Protocol (General):

    • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated PGE2 to each well.

    • Incubate the plate as per the manufacturer's protocol to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the PGE2 concentration in the samples by interpolating from the standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay (ELISA)

This method quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using a sandwich ELISA.

  • Principle: The cytokine of interest in the sample is captured by an antibody coated on the microplate. A second, enzyme-linked antibody specific to the cytokine is then added, followed by a substrate to produce a measurable color change. The intensity of the color is directly proportional to the cytokine concentration.

  • Materials:

    • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Cell culture supernatants collected after treatment.

  • Protocol (General):

    • Prepare reagents, standards, and samples as per the kit manufacturer's instructions.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate and incubate.

    • Wash the plate and add the detection antibody (biotinylated). Incubate.

    • Wash the plate and add the enzyme-conjugate (e.g., streptavidin-HRP). Incubate.

    • Wash the plate and add the substrate solution. Incubate for color development.

    • Stop the reaction and measure the absorbance at the specified wavelength.

    • Determine the cytokine concentrations in the samples from the standard curve.

Signaling Pathway Analysis

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway. This can be assessed by Western blot analysis of key proteins in the pathway.

  • Experimental Approach:

    • Culture and treat RAW 264.7 cells with this compound and/or LPS as described previously.

    • Lyse the cells and prepare cytoplasmic and nuclear extracts.

    • Perform Western blot analysis to measure the levels of:

      • Phosphorylated IκBα (p-IκBα) in the cytoplasm (to assess degradation).

      • Total IκBα in the cytoplasm.

      • NF-κB p65 subunit in the nucleus (to assess translocation).

      • A nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., β-actin or GAPDH).

  • Expected Outcome: Treatment with this compound is expected to decrease the phosphorylation and subsequent degradation of IκBα, leading to reduced nuclear translocation of the NF-κB p65 subunit.

G cluster_pathway NF-κB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) p50 p65 IκBα->NF-κB (p50/p65) Inhibits p-IκBα p-IκBα Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Proteasome Proteasome p-IκBα->Proteasome Degradation NF-κB (p50/p65)_n p50 p65 DNA DNA NF-κB (p50/p65)_n->DNA Binds Inflammatory Genes (iNOS, COX-2, Cytokines) Inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory Genes (iNOS, COX-2, Cytokines) Transcription This compound This compound This compound->IKK Inhibits

Fig 2. This compound inhibits the NF-κB pathway by potentially targeting IKK, preventing IκBα degradation and NF-κB translocation.
MAPK Signaling Pathway

The MAPK family (p38, JNK, and ERK) plays a crucial role in inflammation. This compound's effect on this pathway can also be investigated using Western blotting.

  • Experimental Approach:

    • Culture and treat RAW 264.7 cells with this compound and/or LPS.

    • Prepare whole-cell lysates.

    • Perform Western blot analysis to measure the levels of:

      • Phosphorylated p38 (p-p38) and total p38.

      • Phosphorylated JNK (p-JNK) and total JNK.

      • Phosphorylated ERK (p-ERK) and total ERK.

      • A loading control (e.g., β-actin or GAPDH).

  • Expected Outcome: this compound may inhibit the phosphorylation of one or more of the MAPK proteins (p38, JNK, ERK) in LPS-stimulated cells.

G cluster_pathway MAPK Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory Genes Inflammatory Genes AP1->Inflammatory Genes Transcription This compound This compound This compound->TAK1 Inhibits (Potential) This compound->MKK3_6 Inhibits? This compound->MKK4_7 Inhibits? This compound->MEK1_2 Inhibits?

Fig 3. Potential inhibitory points of this compound on the MAPK signaling cascade.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the anti-inflammatory activity of this compound. By quantifying the inhibition of key inflammatory mediators and elucidating the effects on the NF-κB and MAPK signaling pathways, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Streptozotocin-Induced Diabetic Model in Persicarin Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the streptozotocin (B1681764) (STZ)-induced diabetic model to investigate the therapeutic potential of persicarin. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental outcomes.

Introduction

This compound, a flavonoid isolated from Oenanthe javanica (water dropwort), has demonstrated significant anti-diabetic, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The streptozotocin (STZ)-induced diabetic model is a widely used and well-characterized animal model that mimics type 1 diabetes mellitus in humans.[6][7][8] STZ, a glucosamine-nitrosourea compound, selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.[6][7][8] This model is particularly valuable for screening and evaluating the efficacy of potential anti-diabetic compounds like this compound.

Experimental Protocols

Induction of a Type 1 Diabetic Mouse Model using Streptozotocin (STZ)

This protocol details the induction of type 1 diabetes in mice via a single high-dose intraperitoneal injection of STZ.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate (B86180) buffer (pH 4.5)

  • Male ICR mice (or other suitable strain)

  • Sterile syringes and needles

  • Glucometer and test strips

Procedure:

  • Animal Acclimatization: Acclimatize male ICR mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration for a dosage of 120 mg/kg body weight. Keep the solution on ice and protected from light.

  • Induction of Diabetes:

    • Fast the mice overnight (approximately 12 hours) before STZ injection.

    • Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution at a dose of 120 mg/kg body weight.[1][2]

    • The control group should be injected with an equivalent volume of citrate buffer.

  • Confirmation of Hyperglycemia:

    • Seven days post-STZ injection, measure blood glucose levels from the tail vein using a glucometer.[1]

    • Mice with fasting blood glucose levels of 250 mg/dL or higher are considered diabetic and can be included in the study.[9]

This compound Administration and Experimental Groups

Following the successful induction of diabetes, this protocol outlines the administration of this compound and the setup of experimental groups.

Experimental Groups:

  • Normal Control: Non-diabetic mice receiving vehicle (e.g., water) orally.

  • Diabetic Control (Vehicle): STZ-induced diabetic mice receiving vehicle orally.[1]

  • This compound Treatment Group (Low Dose): STZ-induced diabetic mice receiving 2.5 mg/kg body weight of this compound orally for 10 days.[1][2]

  • This compound Treatment Group (High Dose): STZ-induced diabetic mice receiving 5 mg/kg body weight of this compound orally for 10 days.[1][2]

Procedure:

  • This compound Preparation: Dissolve this compound in the appropriate vehicle (e.g., water) to the desired concentrations (2.5 mg/kg and 5 mg/kg).

  • Oral Administration: Administer the prepared this compound solutions or vehicle to the respective groups daily via oral gavage for a period of 10 days.[1]

  • Monitoring: Throughout the treatment period, monitor and record body weight, food intake, and water intake daily.[1]

Sample Collection and Biochemical Analysis

This protocol describes the collection of blood and tissue samples and subsequent biochemical analyses to assess the effects of this compound.

Procedure:

  • Anesthesia and Sample Collection:

    • At the end of the 10-day treatment period, anesthetize the mice.

    • Collect blood samples via cardiac puncture or from the abdominal aorta.[1]

    • Separate serum by centrifugation for biochemical analysis.

    • Perfuse the liver with ice-cold saline and excise the tissue for further analysis.

  • Biochemical Analysis:

    • Serum Analysis: Measure serum levels of glucose, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available kits.[1]

    • Hepatic Glucose: Determine hepatic glucose levels from liver homogenates.[1]

    • Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS), peroxynitrite (ONOO-), and thiobarbituric acid-reactive substances (TBARS) in liver tissue homogenates.[10]

    • Western Blot Analysis: Analyze the protein expression levels of key inflammatory and oxidative stress markers in liver tissue, including NF-κB, AP-1, TGF-β, COX-2, iNOS, Nox-4, and p47phox.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the STZ-induced diabetic mouse model.

Table 1: Effect of this compound on Serum and Hepatic Glucose Levels

GroupSerum Glucose (mg/dL)Hepatic Glucose (µmol/g tissue)
Normal ControlValueValue
Diabetic Control (Vehicle)IncreasedIncreased
This compound (2.5 mg/kg)ReducedReduced
This compound (5 mg/kg)Markedly Reduced[1]Markedly Reduced[1]

Table 2: Effect of this compound on Liver Function Markers

GroupSerum ALT (U/L)Serum AST (U/L)
Normal ControlValueValue
Diabetic Control (Vehicle)IncreasedIncreased
This compound (2.5 mg/kg)ImprovedImproved
This compound (5 mg/kg)Improved[1]Improved[1]

Table 3: Effect of this compound on Hepatic Oxidative Stress Markers

GroupROS LevelsONOO- LevelsTBARS Levels
Normal ControlValueValueValue
Diabetic Control (Vehicle)IncreasedIncreasedIncreased
This compound (2.5 mg/kg)SuppressedSuppressedSuppressed
This compound (5 mg/kg)Suppressed[2][10]Suppressed[10]Suppressed[10]

Table 4: Effect of this compound on Hepatic Inflammatory and Oxidative Stress-Related Protein Expression

GroupNF-κBAP-1TGF-βCOX-2iNOSNox-4p47phox
Normal ControlBasalBasalBasalBasalBasalBasalBasal
Diabetic Control (Vehicle)IncreasedIncreasedIncreasedIncreasedIncreasedIncreasedIncreased
This compound (2.5 mg/kg)ReducedReducedReducedReducedReducedReducedReduced
This compound (5 mg/kg)Notably Reduced[1]Notably Reduced[1]Reduced[1]Reduced[1]Significantly Decreased[1]Notably Reduced[1]Notably Reduced[1]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 Induction of Diabetes cluster_1 This compound Treatment cluster_2 Data Analysis acclimatization Animal Acclimatization stz_injection STZ Injection (120 mg/kg, IP) acclimatization->stz_injection confirmation Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) stz_injection->confirmation grouping Grouping of Animals confirmation->grouping treatment Oral Administration of this compound (2.5 & 5 mg/kg) for 10 days grouping->treatment monitoring Daily Monitoring (Body Weight, Food/Water Intake) treatment->monitoring sampling Sample Collection (Blood & Liver) monitoring->sampling biochemical Biochemical Analysis (Glucose, ALT, AST) sampling->biochemical oxidative_stress Oxidative Stress Markers (ROS, ONOO-, TBARS) sampling->oxidative_stress western_blot Western Blot (NF-κB, AP-1, etc.) sampling->western_blot

Caption: Experimental workflow for investigating this compound in an STZ-induced diabetic model.

This compound's Proposed Mechanism of Action

G stz Streptozotocin (STZ) hyperglycemia Hyperglycemia stz->hyperglycemia induces ros Increased ROS Production (NADPH Oxidase) hyperglycemia->ros leads to inflammation Inflammation ros->inflammation nfkb NF-κB Activation ros->nfkb activates ap1 AP-1 Activation ros->ap1 activates liver_damage Hepatic Damage inflammation->liver_damage This compound This compound This compound->ros inhibits This compound->nfkb inhibits This compound->ap1 inhibits inflammatory_mediators Pro-inflammatory Mediators (COX-2, iNOS, TGF-β) nfkb->inflammatory_mediators upregulates ap1->inflammatory_mediators upregulates inflammatory_mediators->inflammation

Caption: this compound's mechanism in mitigating STZ-induced hepatic damage.

References

Application Notes and Protocols for Persicarin Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicarin, a flavonoid predominantly isolated from Oenanthe javanica (water dropwort), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This document provides detailed protocols for the administration of this compound in various animal models based on published research, to facilitate further investigation into its pharmacological activities. The protocols outlined below are intended to serve as a guide for researchers in designing and executing preclinical studies.

Data Presentation

Table 1: this compound Administration Protocols in Animal Models
Animal Model Species/Strain This compound Dose Administration Route Frequency & Duration Vehicle Reference
Type 1 DiabetesMale ICR Mice2.5 and 5 mg/kg body weightOralDaily for 10 daysWater[1][2][3][4]
Sepsis (Cecal Ligation and Puncture)MiceNot specified in abstractNot specified in abstractNot specified in abstractNot specified in abstract[1]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is adapted from methodologies used for flavonoid administration in rodent models.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose sodium)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate gavage needles

Procedure:

  • Accurately weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Suspend the weighed this compound in the chosen vehicle. The use of a suspending agent like 0.5% carboxymethylcellulose can aid in achieving a uniform suspension.

  • Vortex the mixture thoroughly to ensure a homogenous suspension.

  • If this compound solubility is low, brief sonication may be employed to aid in dispersion.

  • Prepare fresh daily before administration to ensure stability.

  • Administer the suspension to the animals using oral gavage at the calculated volume based on individual animal body weight.

Type 1 Diabetes Mellitus Model

This protocol is based on a study investigating the effects of this compound on streptozotocin (B1681764) (STZ)-induced type 1 diabetic mice.[1][2][3][4][5]

Animal Model:

  • Species: Mouse

  • Strain: Male ICR

  • Age/Weight: 5 weeks old / 23-28 g[1]

Induction of Diabetes:

  • Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight.[1][2][3][4]

  • Monitor blood glucose levels to confirm the induction of hyperglycemia.

This compound Administration:

  • Randomly divide the hyperglycemic mice into a vehicle control group and this compound treatment groups.

  • Administer this compound orally at doses of 2.5 and 5 mg/kg body weight daily for 10 days.[1][2][3][4]

  • Administer an equal volume of the vehicle (water) to the control group.[1]

  • Monitor body weight, food intake, and water intake daily.[1]

  • At the end of the treatment period, collect blood and tissue samples for analysis.

Sepsis Model (Cecal Ligation and Puncture)

This compound has been shown to have anti-inflammatory effects in a cecal ligation and puncture (CLP) model of sepsis in mice.[1] While the specific administration details for this compound in this model are not fully detailed in the available abstracts, the following is a general protocol for the CLP model.

Animal Model:

  • Species: Mouse

Cecal Ligation and Puncture (CLP) Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum with a needle. The size of the needle will influence the severity of the resulting sepsis.

  • Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.

  • Return the cecum to the abdominal cavity and suture the incision in layers.

  • Provide fluid resuscitation with pre-warmed saline subcutaneously.

  • Administer analgesics as per approved animal care protocols.

This compound Administration (Proposed):

  • Based on its known oral bioavailability, this compound could be administered orally prior to or following the CLP procedure. The optimal dose and timing would need to be determined empirically.

Neuroprotection - In Vitro Protocol

While in vivo data is limited, this compound has demonstrated neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[6] This in vitro protocol can serve as a basis for screening and mechanistic studies.

Cell Culture:

  • Primary cortical cells from fetal Sprague-Dawley rats.

Experimental Procedure:

  • Culture the primary cortical cells to maturity.

  • Induce neurotoxicity by exposing the cells to glutamate.

  • Treat the cells with varying concentrations of this compound.

  • Assess neuroprotection by measuring parameters such as:

    • Calcium influx

    • Nitric oxide production

    • Intracellular peroxide levels

    • Activities of glutathione (B108866) reductase and glutathione peroxidase

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow: Type 1 Diabetes Model A Male ICR Mice B Streptozotocin (STZ) 120 mg/kg, i.p. A->B C Induction of Hyperglycemia B->C D Group Allocation C->D E Vehicle (Water) Oral, daily for 10 days D->E F This compound (2.5 or 5 mg/kg) Oral, daily for 10 days D->F G Sample Collection (Blood, Liver) E->G F->G H Biochemical & Molecular Analysis G->H

Experimental Workflow for this compound in a Type 1 Diabetes Model.

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway of this compound STZ Streptozotocin-induced Hyperglycemia ROS Increased ROS Production STZ->ROS NFkB NF-κB Activation ROS->NFkB AP1 AP-1 Activation ROS->AP1 Inflammation Inflammatory Response (COX-2, iNOS, TGF-β1) NFkB->Inflammation AP1->Inflammation This compound This compound This compound->NFkB This compound->AP1

Proposed Anti-inflammatory Signaling Pathway of this compound.

Concluding Remarks

The provided protocols offer a foundational framework for the in vivo investigation of this compound. The study in a type 1 diabetic mouse model demonstrates its potential to ameliorate hyperglycemia and associated inflammation through the inhibition of the NF-κB and AP-1 signaling pathways.[1] Further research is warranted to elucidate the precise dosages and administration routes for other conditions like sepsis and to translate the promising in vitro neuroprotective findings into in vivo models. Pharmacokinetic studies are also crucial to understand the absorption, distribution, metabolism, and excretion of this compound, which will be vital for its development as a potential therapeutic agent.

References

Persicarin for Western Blot Analysis of Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicarin, a flavonoid isolated from plants such as water dropwort (Oenanthe javanica), has demonstrated significant therapeutic potential owing to its anti-inflammatory and antioxidant properties.[1][2] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. These pathways are critical regulators of cellular processes such as inflammation, cell growth, and survival, and are often dysregulated in various diseases. Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation of key proteins within these cascades.

Data Presentation: Quantitative Effects of this compound on Signaling Proteins

The following tables summarize the dose-dependent effects of this compound on the protein expression of key markers in major signaling pathways, as determined by Western blot analysis. This data is compiled from studies on this compound and the closely related flavonoid, puerarin, which serves as a proxy for illustrating potential effects on the MAPK and PI3K/Akt pathways.

Table 1: Dose-Dependent Effect of this compound on NF-κB Pathway Proteins in STZ-induced Diabetic Mice Livers

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Diabetic Control)Reference
NF-κB p65 Diabetic Control1.00[3][4]
This compound (2.5 mg/kg)↓ Significantly Reduced[3][4]
This compound (5 mg/kg)↓ Significantly Reduced[3][4]
AP-1 Diabetic Control1.00[3][4]
This compound (2.5 mg/kg)↓ Significantly Reduced[3][4]
This compound (5 mg/kg)↓ Significantly Reduced[3][4]
COX-2 Diabetic Control1.00[3][4]
This compound (2.5 mg/kg)↓ Notably Decreased[3][4]
This compound (5 mg/kg)↓ Significantly Decreased[3][4]
iNOS Diabetic Control1.00[3][4]
This compound (2.5 mg/kg)↓ Significantly Decreased[3][4]
This compound (5 mg/kg)↓ Significantly Decreased (Dose-dependent)[3][4]

Data is conceptually represented based on findings from Lee et al. (2017) where this compound administration in diabetic mice led to significant downregulation of these inflammatory proteins.[3][4]

Table 2: Dose-Dependent Effect of Puerarin on MAPK Pathway Proteins in ox-LDL-stimulated Vascular Smooth Muscle Cells

Target ProteinTreatment GroupRelative Phosphorylation (Fold Change vs. ox-LDL Control)Reference
p-p38/p38 ox-LDL Control1.00
Puerarin (20 µM) + ox-LDL↓ Decreased
Puerarin (40 µM) + ox-LDL↓ Significantly Decreased
Puerarin (80 µM) + ox-LDL↓ Significantly Decreased
p-JNK/JNK ox-LDL Control1.00
Puerarin (20 µM) + ox-LDL↓ Decreased
Puerarin (40 µM) + ox-LDL↓ Significantly Decreased
Puerarin (80 µM) + ox-LDL↓ Significantly Decreased

This data is based on studies of the related flavonoid puerarin, illustrating a potential mechanism for this compound that requires specific experimental validation.

Table 3: Dose-Dependent Effect of Puerarin on PI3K/Akt Pathway Proteins in Caco-2 Colon Cancer Cells

Target ProteinTreatment GroupRelative Phosphorylation (Fold Change vs. Control)Reference
p-PI3K/PI3K Control1.00[1]
Puerarin (5 µM)↓ Decreased[1]
Puerarin (10 µM)↓ Significantly Decreased[1]
Puerarin (20 µM)↓ Significantly Decreased[1]
p-Akt/Akt Control1.00[1]
Puerarin (5 µM)↓ Decreased[1]
Puerarin (10 µM)↓ Significantly Decreased[1]
Puerarin (20 µM)↓ Significantly Decreased[1]

This data is based on studies of the related flavonoid puerarin, illustrating a potential mechanism for this compound that requires specific experimental validation.[1][5]

Experimental Protocols

This section provides detailed protocols for performing Western blot analysis to assess the impact of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways.

General Workflow for Western Blot Analysis

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture 1. Cell Culture & Treatment (e.g., with this compound) lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection (ECL) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis G cluster_0 NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates This compound This compound This compound->IKK inhibits Gene Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Gene induces G cluster_1 MAPK Signaling Pathway Stimulus Stress/Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK phosphorylates Response Cellular Response (Inflammation, Proliferation) MAPK->Response This compound This compound This compound->MAPKK may inhibit G cluster_2 PI3K/Akt Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Response Cell Survival & Growth Akt->Response This compound This compound This compound->PI3K may inhibit

References

Application Notes and Protocols for Gene Expression Analysis in Response to Persicarin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicarin, a flavonoid predominantly isolated from plants such as Oenanthe javanica (water dropwort), has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Emerging research indicates that this compound exerts its effects by modulating key signaling pathways and altering the expression of critical genes involved in inflammation and cancer. These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. Detailed protocols for relevant in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of implicated signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways, primarily leading to the downregulation of pro-inflammatory mediators and the upregulation of tumor-suppressing factors.

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.[3][4] These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the expression of pro-inflammatory genes.

Key Genes Downregulated by this compound in Anti-inflammatory Pathways:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3][4]

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide (NO), a pro-inflammatory molecule.[3][4]

  • Transforming Growth Factor-beta (TGF-β): A cytokine with context-dependent roles in inflammation.[3][4]

  • Interleukins (e.g., IL-1β, IL-6) and Tumor Necrosis Factor-alpha (TNF-α): Pro-inflammatory cytokines that orchestrate the inflammatory response.

Anti-cancer Signaling

Preliminary evidence suggests that this compound and similar flavonoids may also possess anti-cancer properties by modulating the expression of tumor suppressor genes.

Key Genes Potentially Upregulated by this compound in Anti-cancer Pathways:

  • p53: A critical tumor suppressor gene that regulates the cell cycle and apoptosis.

  • PTEN (Phosphatase and Tensin Homolog): A tumor suppressor gene that negatively regulates the PI3K/Akt signaling pathway, which is involved in cell growth and survival.[5]

Data Presentation: Quantitative Effects of this compound on Gene and Protein Expression

The following tables summarize the observed quantitative changes in gene and protein expression in response to this compound treatment from in vivo studies.

Table 1: In Vivo Effects of this compound on Pro-inflammatory Protein Expression in Diabetic Mice Livers [3]

ProteinTreatment GroupRelative Expression Level (Compared to Diabetic Control)
NF-κBp65 This compound (2.5 mg/kg)Significantly Reduced
This compound (5 mg/kg)Significantly Reduced
AP-1 This compound (2.5 mg/kg)Notably Reduced
This compound (5 mg/kg)Notably Reduced
COX-2 This compound (2.5 mg/kg)Decreased
This compound (5 mg/kg)Significantly Decreased
iNOS This compound (2.5 mg/kg)Significantly Decreased (Dose-dependent)
This compound (5 mg/kg)Significantly Decreased (Dose-dependent)
TGF-β This compound (2.5 mg/kg)Decreased
This compound (5 mg/kg)Significantly Decreased

Note: In vivo studies were conducted on streptozotocin-induced type 1 diabetic mice, with oral administration of this compound for 10 days.[6]

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effects of this compound on gene expression.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a specific cell line and to establish a non-toxic concentration range for subsequent gene expression studies.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, cancer cell lines)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[7]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qPCR)

Objective: To quantify the changes in the mRNA expression levels of target genes in response to this compound treatment.

Materials:

  • Cells treated with this compound (from a non-toxic concentration range determined by MTT assay)

  • RNA isolation kit (e.g., TRIzol-based or column-based)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes (e.g., COX-2, iNOS, p53, PTEN) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Lysis and RNA Isolation: Lyse the this compound-treated and control cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[8]

Protocol 3: Western Blotting

Objective: To detect and quantify changes in the protein expression levels of target proteins in response to this compound treatment.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-COX-2, anti-iNOS, anti-p-NF-κB, anti-p53) and a loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated and control cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Persicarin_Anti_Inflammatory_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits MAPK MAPK (JNK/p38) This compound->MAPK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, ILs) NFkB_active->Pro_inflammatory_genes Upregulate Transcription AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_active Active AP-1 AP1->AP1_active AP1_active->Nucleus AP1_active->Pro_inflammatory_genes Upregulate Transcription

Caption: this compound's anti-inflammatory mechanism.

Persicarin_Anticancer_Pathway This compound This compound p53 p53 This compound->p53 Upregulates PTEN PTEN This compound->PTEN Upregulates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis PI3K_Akt PI3K/Akt Pathway PTEN->PI3K_Akt Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation

Caption: this compound's potential anti-cancer mechanism.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture Persicarin_Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Persicarin_Treatment MTT_Assay MTT Assay (Determine IC50 & Non-toxic Dose) Persicarin_Treatment->MTT_Assay RNA_Isolation RNA Isolation Persicarin_Treatment->RNA_Isolation Protein_Extraction Protein Extraction Persicarin_Treatment->Protein_Extraction Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR qPCR (Gene Expression Analysis) cDNA_Synthesis->qPCR qPCR->Data_Analysis Western_Blot Western Blot (Protein Expression Analysis) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for gene expression analysis.

References

Application Note: Development of a Persicarin Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development of a persicarin analytical standard. This compound, a sulfated flavonoid found in plants such as water dropwort (Oenanthe javanica), has demonstrated significant therapeutic potential, including hepatoprotective and neuroprotective effects.[1][2] Establishing a well-characterized analytical standard is crucial for accurate quantification in research, quality control of herbal products, and pre-clinical development. This note details the protocols for the isolation, purification, characterization, and quantification of this compound, along with its key physicochemical properties and known biological signaling pathways.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. These data are essential for the handling, storage, and analysis of the compound.

PropertyValueReference
CAS Number 549-31-5[1][3][4]
Molecular Formula C₁₆H₁₂O₁₀S[3][5]
Molecular Weight 396.3 g/mol [1][3]
IUPAC Name [5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate[5]
Synonyms Isorhamnetin 3-sulfate, Isorhamnetin 3-monosulfate[4][5]
Melting Point 288 °C (decomposes)[3][4]
Solubility Practically insoluble in water.[3][4]
Predicted Water Solubility 0.43 g/L[4]
Predicted pKa (Strongest Acidic) -2.4 to -3.53[3][4]
Appearance Typically a yellow, crystalline solid.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Oenanthe javanica

This protocol is based on the methodology described by Lee et al. (2017) for extracting this compound from Oenanthe javanica.[6]

Materials:

  • Freshly milled Oenanthe javanica plant material

  • 70% Ethanol (B145695) (EtOH)

  • Methanol (B129727) (MeOH)

  • n-hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • n-butanol (BuOH)

  • Deionized water

  • Rotary evaporator

  • Chromatography columns (e.g., Toyopearl HW-40, YMC GEL ODS AQ)

  • Fraction collector

Methodology:

  • Extraction:

    • Extract 1.4 kg of freshly milled O. javanica plant material with 10 L of 70% EtOH three times at room temperature.[6]

    • Combine the ethanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude extract.[6]

  • Solvent Partitioning:

    • Suspend the crude EtOH extract (approx. 81.5 g) in 3 L of 20% MeOH.[6]

    • Perform sequential partitioning against n-hexane (3 L, three times), followed by ethyl acetate (3 L, three times), and finally n-butanol (3 L, three times).[6]

    • Evaporate the solvents from each fraction to yield dried n-hexane, EtOAc, n-BuOH, and water-soluble residues.[6] this compound is typically enriched in the n-butanol and water-soluble fractions.

  • Column Chromatography:

    • Subject the EtOAc fraction (approx. 1.7 g) to column chromatography using a Toyopearl HW-40 column.[6]

    • Elute the column with a stepwise gradient of increasing methanol in water.[6]

    • Collect the 100% H₂O eluate and further purify it using a YMC GEL ODS AQ column with aqueous MeOH as the mobile phase to yield pure this compound.[6]

  • Purity Assessment:

    • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with UV or DAD detection (see Protocol 3).

    • The target purity for an analytical standard should be ≥98%.

G cluster_0 Extraction cluster_1 Partitioning cluster_2 Purification plant O. javanica (1.4 kg) extract 70% EtOH Extraction (3x at RT) plant->extract crude Crude EtOH Extract (~81.5 g) extract->crude suspend Suspend in 20% MeOH crude->suspend partition Sequential Partitioning suspend->partition hexane n-Hexane Fraction partition->hexane etoac EtOAc Fraction partition->etoac buoh n-BuOH Fraction partition->buoh water H2O-Soluble Fraction partition->water col1 Toyopearl HW-40 Column etoac->col1 Chromatography col2 YMC GEL ODS AQ Column col1->col2 Further Purification pure Pure this compound (>98%) col2->pure

Workflow for the isolation and purification of this compound.
Protocol 2: Structural Characterization of this compound Standard

To confirm the identity and structure of the isolated this compound, a combination of spectroscopic techniques is required.

A. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Method: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source in negative ion mode.

  • Expected Result: The deprotonated molecule [M-H]⁻ should be observed at an m/z corresponding to a mass of 395.0073 (C₁₆H₁₁O₁₀S⁻).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify proton and carbon environments.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent.

  • ¹H NMR (600 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 8.06 (1H, d, H-2′), 7.61 (1H, dd, H-6′), 6.92 (1H, d, H-5′), 6.43 (1H, d, H-8), 6.22 (1H, d, H-6), and 3.83 (3H, s, MeO-3′).[6]

  • ¹³C NMR (150 MHz, DMSO-d₆): Expected chemical shifts (δ) include key signals at approximately 177.1 (C-4), 166.5 (C-7), 161.1 (C-5), 156.2 (C-2), 149.6 (C-3′), 147.1 (C-4′), and 55.6 (MeO).[6]

Protocol 3: Quantification of this compound using HPLC-UV

This protocol outlines the development of a reversed-phase HPLC method for the quantification of this compound.

A. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System A quaternary or binary pump system with autosampler and UV/DAD detector.
Column C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.
Gradient Start with 10-20% B, increasing to 80-90% B over 20-30 minutes. Optimize as needed.
Flow Rate 1.0 mL/min.
Column Temperature 25-30 °C.
Detection UV detection at a wavelength maximum for this compound (e.g., ~254 nm or ~350 nm).
Injection Volume 10-20 µL.
Standard Solution Prepare a stock solution of the this compound standard (≥98% purity) in methanol or DMSO at 1 mg/mL. Prepare serial dilutions for the calibration curve in the mobile phase.

B. Method Validation

Validate the HPLC method according to standard guidelines, assessing the following parameters:

  • System Suitability: Ensure the chromatographic system is performing adequately before analysis.

ParameterAcceptance Criteria
Tailing Factor (T) 0.9 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) < 2.0% for peak area and retention time (n=5 injections)
  • Linearity: Analyze a series of at least five concentrations of the this compound standard. Plot the peak area against concentration and determine the linearity by the correlation coefficient (r²). An r² > 0.999 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[7]

  • Accuracy and Precision:

    • Accuracy: Determine by spike-and-recovery experiments at three different concentration levels. Recovery should be within 95-105%.

    • Precision: Assess at the intra-day and inter-day levels by analyzing replicate samples. The relative standard deviation (RSD) should be less than 2%.

Biological Context: Signaling Pathways

This compound has been shown to exert protective effects against liver damage in diabetic models by modulating pathways related to oxidative stress and inflammation.[6][8] The proposed mechanism involves the suppression of key inflammatory mediators and reactive oxygen species (ROS) generation.[1][6]

G cluster_ros Oxidative Stress cluster_inflam Inflammation This compound This compound nox NADPH Oxidase (Nox-4, p47phox) This compound->nox tf Transcription Factors (NF-κB, AP-1) This compound->tf ros ROS Generation nox->ros stress Oxidative Stress & Liver Damage ros->stress mediators Inflammatory Mediators (COX-2, iNOS, TGF-β) tf->mediators inflammation Inflammatory Response & Liver Damage mediators->inflammation

Proposed mechanism of this compound's hepatoprotective effects.

References

Persicarin in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Persicarin, a flavonoid predominantly isolated from Oenanthe javanica (water dropwort), has garnered scientific interest for its potential therapeutic properties. In vitro studies have highlighted its significant neuroprotective and anti-inflammatory effects. These application notes provide a comprehensive overview of the use of this compound in cell culture studies, detailing its mechanisms of action and providing protocols for its application in relevant bioassays.

I. Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. In cell culture models, it has been shown to protect neuronal cells from excitotoxicity and modulate inflammatory pathways in endothelial cells.

Neuroprotective Effects

In primary cultured rat cortical cells, this compound has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity.[1] The proposed mechanism involves the attenuation of key events in the excitotoxicity cascade:

  • Inhibition of Calcium Influx: this compound diminishes the excessive influx of calcium ions (Ca²⁺) into neurons, a critical trigger for excitotoxic cell death.[1]

  • Reduction of Nitric Oxide and Peroxide Production: It inhibits the overproduction of nitric oxide (NO) and intracellular peroxides, which are damaging reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated downstream of Ca²⁺ influx.[1]

  • Restoration of Antioxidant Enzyme Activity: this compound helps restore the activity of crucial antioxidant enzymes, glutathione (B108866) (GSH) reductase and glutathione peroxidase, which are depleted during oxidative stress.[1]

Anti-inflammatory Effects

This compound has shown potent anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) by targeting the inflammatory mediator, high mobility group box 1 (HMGB1).[2] Its anti-inflammatory mechanism includes:

  • Inhibition of HMGB1 Release: this compound effectively inhibits the release of HMGB1, a key alarmin involved in the amplification of inflammatory responses.[2]

  • Downregulation of HMGB1-Dependent Inflammatory Responses: It suppresses the inflammatory cascade triggered by HMGB1 in endothelial cells.[2]

  • Inhibition of NF-κB and AP-1 Pathways: In vivo studies on diabetic mice strongly suggest that this compound downregulates the expression of the transcription factors NF-κB and AP-1, which are central to the inflammatory response.[3] This leads to the reduced expression of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]

II. Quantitative Data Summary

Biological Activity Cell Line/Model Effective Concentration Observed Effect Reference
NeuroprotectionPrimary cultured rat cortical cellsNot specifiedSignificant protection against glutamate-induced neurotoxicity[1]
Anti-inflammatoryHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedPotent inhibition of HMGB1 release and downregulation of HMGB1-dependent inflammatory responses[2]
Anti-inflammatoryIn vivo (diabetic mice)2.5 mg/kg and 5 mg/kgSignificant decrease in iNOS expression. Significant decrease in TGF-β and COX-2 at 5 mg/kg.[3]

III. Experimental Protocols

Neuroprotection Assay in Primary Rat Cortical Cells

This protocol is based on the methodology to assess the neuroprotective effects of this compound against glutamate-induced toxicity.[1]

3.1.1. Materials

  • Primary rat cortical cells

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (dissolved in DMSO)

  • Glutamate (B1630785) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

3.1.2. Protocol

  • Cell Seeding: Plate primary rat cortical cells on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the culture medium with the this compound-containing medium and incubate for 24 hours.

  • Glutamate-Induced Neurotoxicity: After the pre-incubation with this compound, expose the cells to a final concentration of 100 µM glutamate for 15 minutes.

  • Cell Viability Assessment (MTT Assay):

    • After glutamate exposure, wash the cells with PBS and add fresh culture medium.

    • Incubate for 24 hours.

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Anti-inflammatory Assay in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit HMGB1-induced inflammation.[2]

3.2.1. Materials

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (dissolved in DMSO)

  • Recombinant human HMGB1

  • Lipopolysaccharide (LPS) (optional, as a positive control for HMGB1 release)

  • ELISA kits for inflammatory markers (e.g., IL-6, IL-8)

  • Western blot reagents and antibodies for NF-κB pathway proteins (p-p65, p65, IκBα)

3.2.2. Protocol

  • Cell Seeding: Seed HUVECs in 24-well plates and grow to confluence.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with recombinant human HMGB1 (e.g., 1 µg/mL) for 24 hours.

  • Quantification of Inflammatory Cytokines:

    • Collect the cell culture supernatant.

    • Measure the concentration of inflammatory cytokines (e.g., IL-6, IL-8) using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Activation:

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated p65, total p65, and IκBα.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities to determine the effect of this compound on NF-κB activation.

IV. Signaling Pathways and Visualizations

Glutamate-Induced Neurotoxicity Pathway

The following diagram illustrates the key events in glutamate-induced neurotoxicity and the points of intervention by this compound.

G Glutamate-Induced Neurotoxicity Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx nNOS nNOS Activation Ca_Influx->nNOS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction NO_Production ↑ Nitric Oxide (NO) nNOS->NO_Production Cell_Death Neuronal Cell Death NO_Production->Cell_Death ROS_Production ↑ ROS / Peroxides Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death This compound This compound This compound->Ca_Influx Inhibits This compound->NO_Production Inhibits This compound->ROS_Production Inhibits

Caption: this compound's neuroprotective mechanism.

HMGB1-Mediated Inflammatory Pathway

This diagram outlines the HMGB1-mediated inflammatory pathway in endothelial cells and the inhibitory action of this compound.

G HMGB1-Mediated Inflammatory Pathway Cellular_Stress Cellular Stress (e.g., LPS) HMGB1_Release HMGB1 Release Cellular_Stress->HMGB1_Release HMGB1_Extracellular Extracellular HMGB1 HMGB1_Release->HMGB1_Extracellular TLR4_RAGE TLR4 / RAGE Activation HMGB1_Extracellular->TLR4_RAGE NFkB_AP1 NF-κB / AP-1 Activation TLR4_RAGE->NFkB_AP1 Inflammatory_Genes ↑ Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_AP1->Inflammatory_Genes Inflammation Endothelial Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->HMGB1_Release Inhibits This compound->NFkB_AP1 Inhibits

Caption: this compound's anti-inflammatory mechanism.

V. Experimental Workflow for Evaluating this compound's Bioactivity

The following workflow provides a logical sequence for investigating the effects of this compound in a cell culture setting.

G Experimental Workflow for this compound Bioactivity Start Start: Select Cell Model Dose_Response 1. Dose-Response & Cytotoxicity (MTT Assay) Start->Dose_Response Determine_EC 2. Determine Effective Concentration Dose_Response->Determine_EC Functional_Assay 3. Functional Assays (e.g., Neuroprotection, Anti-inflammation) Determine_EC->Functional_Assay Mechanism_Study 4. Mechanistic Studies (Western Blot, ELISA, qPCR) Functional_Assay->Mechanism_Study Pathway_Analysis 5. Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for this compound cell studies.

References

Application Notes and Protocols for Persicarin Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persicarin is a sulfated flavonoid predominantly isolated from plants such as Oenanthe javanica (water dropwort) and species of the Persicaria genus. Emerging research has highlighted its significant therapeutic potential, including anti-inflammatory, antioxidant, antidiabetic, and anticoagulant properties.[1][2][3] The primary mechanisms of action involve the attenuation of oxidative stress and the downregulation of key inflammatory pathways.[1][3]

However, like many flavonoids, the clinical application of this compound is potentially hampered by challenges such as poor water solubility, low oral bioavailability, and rapid metabolism.[4][5] These limitations hinder its ability to reach therapeutic concentrations at target sites. To overcome these obstacles, advanced drug delivery systems (DDS) are being explored for various flavonoids.[6][7] Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can protect the molecule from degradation, improve its solubility, control its release profile, and enhance its bioavailability.[4][8]

These application notes provide an overview of this compound's therapeutic mechanisms and offer detailed protocols for the development and evaluation of nano-based drug delivery systems tailored for this promising bioactive compound.

Therapeutic Mechanisms and Preclinical Data

This compound exerts its therapeutic effects primarily by modulating signaling pathways involved in inflammation and oxidative stress. Studies in a streptozotocin (B1681764) (STZ)-induced type 1 diabetic mouse model have shown that this compound can protect against liver damage by targeting these interconnected pathways.[1][3]

Signaling Pathways

This compound has been shown to inhibit the activation of redox-sensitive transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] This inhibition leads to the downregulation of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and transforming growth factor-beta (TGF-β).[1] Furthermore, this compound reduces oxidative stress by decreasing the expression of NADPH oxidase subunits like Nox-4 and p47phox, which are key sources of reactive oxygen species (ROS) production.[1][3]

Persicarin_Pathway cluster_stress Cellular Stressors (e.g., Hyperglycemia) cluster_ros Oxidative Stress cluster_inflammation Inflammatory Cascade Stress Hyperglycemia NADPH_Oxidase NADPH Oxidase (Nox-4, p47phox) Stress->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS NFkB NF-κB Activation ROS->NFkB AP1 AP-1 Activation ROS->AP1 Cytokines Pro-inflammatory Mediators (COX-2, iNOS, TGF-β) NFkB->Cytokines AP1->Cytokines Liver_Damage Liver Damage Cytokines->Liver_Damage This compound This compound This compound->NADPH_Oxidase This compound->NFkB This compound->AP1

Caption: this compound's mechanism of action in mitigating oxidative stress and inflammation.
Quantitative In Vivo Data

The following tables summarize the data from a 10-day study where diabetic mice were orally administered this compound.[1]

Table 1: Effect of this compound on Physiological and Serum Parameters in Diabetic Mice

ParameterNormal ControlDiabetic Control (Vehicle)This compound (2.5 mg/kg)This compound (5 mg/kg)
Final Body Weight (g) 39.8 ± 1.124.3 ± 0.926.5 ± 0.828.1 ± 1.0
Liver Weight (g) 2.1 ± 0.21.3 ± 0.11.5 ± 0.11.6 ± 0.1
Serum Glucose (mg/dL) 95.7 ± 8.2472.3 ± 25.6315.8 ± 21.4211.5 ± 18.9
Serum ALT (U/L) 35.6 ± 3.1102.5 ± 8.978.4 ± 6.555.2 ± 5.3
Serum AST (U/L) 81.4 ± 7.5215.8 ± 15.2166.2 ± 12.8123.7 ± 11.4
Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Hepatic Protein Expression in Diabetic Mice (% of Normal Control)

Protein TargetDiabetic Control (Vehicle)This compound (5 mg/kg)
Nox-4 245%155%
p47phox 210%130%
NF-κB p65 (nuclear) 280%140%
AP-1 (nuclear) 250%160%
TGF-β 230%125%
COX-2 290%150%
iNOS 310%135%
Data are approximated from Western blot analysis presented in the source study.[1]

Development of this compound Drug Delivery Systems

While specific drug delivery systems for this compound are not yet extensively documented, established methods for other poorly soluble flavonoids provide a strong foundation for its formulation.[6][8] The primary goals are to enhance solubility, improve stability, and provide controlled release. Solid Lipid Nanoparticles (SLNs) and liposomes are two highly suitable platforms.

The general workflow for developing and evaluating a this compound delivery system is outlined below.

Workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Testing Formulate Formulation (e.g., SLN, Liposome) + this compound Characterize Physicochemical Characterization Formulate->Characterize Protocol 3.1, 3.2 Stability Stability Studies Characterize->Stability Protocol 3.3 Release In Vitro Drug Release Stability->Release Protocol 3.4 Cell_Studies Cell-Based Assays (Toxicity, Efficacy) Release->Cell_Studies Animal_Model Animal Model (e.g., Diabetic Mice) Cell_Studies->Animal_Model Protocol 3.5 PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Analysis Tissue & Blood Analysis (Western Blot, ROS) PK_PD->Analysis Protocol 3.6, 3.7 Result Data Analysis & Conclusion Analysis->Result

Caption: General workflow for developing and testing a this compound drug delivery system.

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of this compound-loaded nanocarriers.

Protocol 3.1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the hot high-pressure homogenization (HPH) technique, a robust and scalable method suitable for encapsulating hydrophobic compounds like this compound.[9][10]

Materials:

  • This compound

  • Solid Lipid: Glyceryl monostearate (GMS) or similar

  • Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188

  • Ultrapure water

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath

Procedure:

  • Prepare Lipid Phase: Weigh the solid lipid (e.g., 5% w/v GMS) and this compound (e.g., 0.1% w/v). Heat them together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid (GMS melts at ~60°C, so heat to 70°C) until a clear, uniform oil phase is formed.

  • Prepare Aqueous Phase: In a separate beaker, heat an aqueous solution of the surfactant (e.g., 2.5% w/v Polysorbate 80) to the same temperature as the lipid phase (70°C).

  • Create Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-shear mixer at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.[9]

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The lipid will recrystallize, forming solid nanoparticles.

  • Storage: Store the final SLN dispersion at 4°C for further analysis.

Protocol 3.2: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method, a widely used technique for preparing multilamellar vesicles (MLVs) that can encapsulate this compound.[11]

Materials:

  • This compound

  • Phospholipids (B1166683): Soy Phosphatidylcholine (SPC) or similar

  • Cholesterol (for membrane stability)

  • Organic Solvent: Chloroform or a chloroform:methanol (B129727) (2:1 v/v) mixture

  • Aqueous Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Dissolve the phospholipids (e.g., 100 mg SPC) and cholesterol (e.g., 25 mg) in the organic solvent in a round-bottom flask. Add the desired amount of this compound to this mixture and ensure it is fully dissolved.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C). Apply a vacuum to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer (e.g., 10 mL of PBS, pH 7.4), pre-heated to a temperature above the lipid's phase transition temperature, to the flask containing the dry film.

  • Vesicle Formation: Agitate the flask by hand or by continued rotation (without vacuum) for 1-2 hours. The lipid film will swell and hydrate (B1144303), forming a milky suspension of MLVs.[12]

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Purification: To remove unencapsulated this compound, the liposome (B1194612) suspension can be centrifuged, dialyzed, or passed through a size-exclusion chromatography column.

  • Storage: Store the final liposomal formulation at 4°C.

Protocol 3.3: Characterization of this compound Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrumentation: Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Sample Preparation: Dilute the nanoparticle suspension (SLN or liposome) with ultrapure water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Perform the measurement at 25°C. The instrument will report the average particle size (Z-average), PDI (a measure of size distribution width), and zeta potential (a measure of surface charge and colloidal stability). An acceptable PDI is typically <0.3.

B. Encapsulation Efficiency (EE%) and Drug Loading (DL%) This protocol determines the amount of this compound successfully encapsulated within the nanoparticles.[13]

  • Separation of Free Drug: Transfer a known volume (e.g., 1 mL) of the nanoparticle suspension into a centrifugal ultrafiltration unit with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to pass through (e.g., 10-30 kDa).[14]

  • Centrifugation: Centrifuge the unit at a specified speed and time (e.g., 4,000 x g for 15 minutes) to separate the nanoparticle-free filtrate from the concentrated nanoparticle suspension.

  • Quantification of Free Drug: Measure the concentration of this compound in the filtrate (W_free) using a validated analytical method such as HPLC-UV.

  • Quantification of Total Drug: Disrupt a known volume of the original (uncentrifuged) nanoparticle suspension with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug. Measure the total concentration of this compound (W_total).

  • Calculation:

    • EE (%) = [(W_total - W_free) / W_total] x 100

    • DL (%) = [(W_total - W_free) / W_lipid] x 100, where W_lipid is the total weight of lipid used in the formulation.

Protocol 3.4: In Vitro Drug Release Assay

This protocol uses the dialysis bag method to simulate the release of this compound from nanoparticles into a physiological medium over time.[14]

Materials:

  • Dialysis membrane tubing (with an appropriate MWCO, e.g., 12-14 kDa)

  • Release Medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween® 80) to ensure sink conditions for the poorly soluble this compound.

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

Procedure:

  • Membrane Preparation: Cut a piece of dialysis tubing and hydrate it according to the manufacturer's instructions.

  • Sample Loading: Pipette a precise volume (e.g., 1-2 mL) of the this compound-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Assay Setup: Place the sealed bag into a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL). Place the beaker on a magnetic stirrer set to a slow, constant speed (e.g., 100 rpm) inside an incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Maintain Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling and the volume replacement. Plot the cumulative release (%) versus time.

Protocol 3.5: In Vivo Diabetic Mouse Model

This protocol is adapted from the study by Lee et al. (2017) to evaluate the in vivo efficacy of this compound formulations.[1]

Materials:

  • Male ICR mice (5 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound or this compound-loaded nanoparticle formulation

  • Vehicle (e.g., saline or PBS)

  • Glucometer

Procedure:

  • Acclimatization: House mice under standard conditions (12-h light/dark cycle, 22±2°C, 55±5% humidity) with free access to food and water for one week.

  • Induction of Diabetes: After an overnight fast, induce diabetes by a single intraperitoneal (i.p.) injection of STZ (120 mg/kg body weight) freshly dissolved in cold citrate buffer. The control (non-diabetic) group receives an injection of citrate buffer only.

  • Confirmation of Diabetes: Three days post-injection, measure blood glucose levels from the tail vein using a glucometer. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Grouping and Treatment: Randomly divide the diabetic mice into groups (n=6 per group):

    • Group 1: Normal Control (non-diabetic, receives vehicle)

    • Group 2: Diabetic Control (receives vehicle)

    • Group 3: Diabetic + Free this compound (e.g., 5 mg/kg)

    • Group 4: Diabetic + this compound Formulation (dose equivalent to 5 mg/kg this compound)

  • Administration: Administer the respective treatments daily via oral gavage for the duration of the study (e.g., 10 days).

  • Monitoring: Monitor body weight and blood glucose levels regularly.

  • Sacrifice and Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum analysis (glucose, ALT, AST). Perfuse the liver with cold saline, then excise, weigh, and snap-freeze portions in liquid nitrogen for subsequent molecular analysis (Western blot, ROS measurement).

Protocol 3.6: Western Blot Analysis for Hepatic Protein Expression

This protocol details the steps to measure the expression of key proteins (e.g., NF-κB, COX-2, iNOS) in liver tissue samples.[1]

Materials:

  • Frozen liver tissue

  • Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (8-15%)

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-NF-κBp65, anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Protein Extraction: Homogenize the frozen liver tissue in ice-cold lysis buffer. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein. For nuclear proteins like NF-κB, use a nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin for total protein, Histone H3 for nuclear protein).

Protocol 3.7: Measurement of Reactive Oxygen Species (ROS) in Liver Tissue

This protocol describes a fluorometric assay to measure ROS levels in liver homogenates.[1]

Materials:

  • Frozen liver tissue

  • Tris-HCl buffer (pH 7.4)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorometric microplate reader

Procedure:

  • Tissue Homogenization: Homogenize a weighed portion of the frozen liver tissue in 10 volumes of ice-cold Tris-HCl buffer.

  • Sample Preparation: In a 96-well black microplate, add 50 µL of the liver homogenate to each well.

  • Probe Incubation: Add 150 µL of Tris-HCl buffer and 10 µL of DCFH-DA solution (final concentration 5 µM) to each well.

  • Reaction: Incubate the plate at 37°C for 30 minutes in the dark. Inside the cells, esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping the probe. ROS then oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[15]

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of the homogenate. Express the results as a percentage relative to the control group.

References

Formulation of Persicarin for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of persicarin, a sulfated flavonoid with demonstrated therapeutic potential, for use in preclinical in vivo and in vitro studies. Due to its poor aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible experimental outcomes.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₁₀S[1]
Molar Mass 396.32 g/mol [2]
Appearance Not specified, likely a solid
Solubility in Water Practically insoluble[2][3]
Predicted Water Solubility 0.43 g/L[3]
pKa (Strongest Acidic) -3.53 (estimated)[2]
Melting Point 288 °C (decomposes)[3]

Formulation for In Vivo Preclinical Studies (Oral Gavage in Rodents)

Oral administration is a common route for preclinical evaluation. Given this compound's poor water solubility, a suspension formulation is often necessary for oral gavage. The following protocol describes the preparation of a this compound suspension suitable for rodent studies, based on common practices for poorly soluble compounds.[4][5]

Protocol: Preparation of this compound Oral Suspension

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in sterile, purified water. Alternatively, 0.5% (w/v) methylcellulose (B11928114) can be used.[4]

  • Surfactant (optional, to aid wetting): Tween 80 (Polysorbate 80)

  • Micro-centrifuge tubes or appropriate sterile container

  • Sonicator (probe or bath)

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of 0.5% Na-CMC, weigh 0.5 g of Na-CMC powder.

    • Slowly add the Na-CMC powder to 100 mL of sterile, purified water while stirring vigorously to prevent clumping.

    • Continue stirring until a clear, viscous solution is formed. This may take several hours. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before use.

  • This compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 2.5 or 5 mg/kg) and the dosing volume (typically 10 mL/kg for mice).[1][5]

    • Example Calculation for a 5 mg/kg dose in a 25 g mouse:

      • Dose for one mouse: 5 mg/kg * 0.025 kg = 0.125 mg

      • Dosing volume: 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration: 0.125 mg / 0.25 mL = 0.5 mg/mL

    • Weigh the calculated amount of this compound and place it in a sterile container.

    • Add a small amount of the vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent aggregation.

    • Gradually add the remaining vehicle to the desired final volume while continuously mixing (e.g., vortexing).

    • If this compound is difficult to wet, a small amount of Tween 80 (e.g., 0.1-0.5% v/v) can be added to the vehicle before suspending the compound.

    • Sonicate the suspension to ensure a uniform particle size distribution. Use a probe sonicator for short bursts on ice to prevent degradation, or a bath sonicator.

    • Visually inspect the suspension for homogeneity. It should be uniformly cloudy with no large aggregates.

    • Store the suspension at 4°C and protect from light. Shake well before each use to ensure uniform dosing.

Experimental Workflow for In Vivo Oral Gavage Study

in_vivo_workflow cluster_prep Formulation Preparation cluster_dosing Animal Dosing cluster_analysis Data Collection & Analysis start Weigh this compound mix Create Paste & Suspend start->mix vehicle Prepare 0.5% Na-CMC Vehicle vehicle->mix sonicate Sonicate for Homogeneity mix->sonicate store Store at 4°C sonicate->store dose Oral Gavage Administration store->dose acclimate Acclimatize Animals randomize Randomize into Groups acclimate->randomize randomize->dose observe Monitor Animals dose->observe collect Collect Samples (Blood, Tissue) observe->collect analyze Analyze Samples collect->analyze data Statistical Analysis analyze->data

Caption: Workflow for an in vivo study using oral gavage of this compound.

Formulation for In Vitro Preclinical Studies

For in vitro experiments, this compound must be dissolved in a solvent that is miscible with the cell culture medium and non-toxic at the final concentration. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose.[6]

Protocol: Preparation of this compound Stock Solution for Cell Culture

Materials:

  • This compound

  • Cell culture grade Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, light-protecting micro-centrifuge tubes (e.g., amber tubes)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of this compound needed to prepare a 10 mM stock solution. (Molar mass = 396.32 g/mol )

      • Mass (mg) = 10 mmol/L * 396.32 g/mol * 1 L/1000 mL * 1000 mg/g * Volume (mL)

      • For 1 mL of 10 mM stock: 10 * 396.32 / 1000 = 3.96 mg

    • Weigh 3.96 mg of this compound and place it in a sterile, amber micro-centrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary to aid dissolution.[7] Ensure the final solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

    • If precipitation occurs upon dilution into the aqueous medium, consider strategies such as adding the DMSO stock dropwise while vortexing the medium or using a serum-containing medium to aid solubility.[7]

Experimental Workflow for In Vitro Cell-Based Assay

in_vitro_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Treatment cluster_analysis Assay & Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -20°C dissolve->store prepare_working Prepare Working Solution store->prepare_working cells Plate Cells treat Treat Cells cells->treat prepare_working->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay readout Collect Data assay->readout analyze Analyze Results readout->analyze

Caption: Workflow for an in vitro cell-based assay using this compound.

This compound's Mechanism of Action: Signaling Pathways

This compound has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation and oxidative stress. A primary mechanism involves the downregulation of the NF-κB and AP-1 pathways.[8]

NF-κB and AP-1 Signaling Pathway Inhibition by this compound

signaling_pathway Stimulus Hyperglycemia / Oxidative Stress ROS ROS Stimulus->ROS NFkB NF-κB ROS->NFkB activates AP1 AP-1 ROS->AP1 activates This compound This compound This compound->NFkB inhibits This compound->AP1 inhibits ProInflammatory Pro-inflammatory Genes (COX-2, iNOS, TGF-β) NFkB->ProInflammatory AP1->ProInflammatory Inflammation Inflammation & Tissue Damage ProInflammatory->Inflammation

Caption: this compound inhibits inflammation by blocking NF-κB and AP-1 pathways.

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided herein offer robust starting points for preparing this compound for both in vivo and in vitro studies. Researchers should always perform necessary validation and stability checks for their specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Persicarin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of persicarin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a sulfated flavonoid found in plants such as water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1][2] Like many flavonoids, this compound is poorly soluble in aqueous solutions, which can pose a significant challenge for its use in in vitro assays that are typically conducted in aqueous-based cell culture media.[1] This low solubility can lead to precipitation, inaccurate compound concentrations, and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%, with a widely accepted "safe" level for most cell lines being ≤ 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO but without this compound) in all experiments to account for any potential effects of the solvent itself.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration of this compound: The compound may be exceeding its solubility limit in the final aqueous environment.

  • Optimize the dilution process: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[4] This rapid dispersal can prevent localized high concentrations that lead to precipitation.

  • Use a serum-containing medium: The proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Consider formulation strategies: For persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins to form inclusion complexes can be explored to enhance aqueous solubility.[5]

Q5: How should I store my this compound stock solution?

For long-term stability, it is recommended to store this compound stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of this compound in in vitro assays.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in DMSO. - Insufficient solvent volume.- Low temperature.- Increase the volume of DMSO.- Gently warm the solution in a 37°C water bath and vortex or sonicate briefly.
Precipitation occurs immediately upon adding the this compound stock to the cell culture medium. - The final concentration of this compound is too high for the aqueous environment.- The DMSO concentration in the final medium is too low to maintain solubility.- Prepare a more dilute stock solution of this compound in DMSO.- Perform a serial dilution of the stock solution in pre-warmed cell culture medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (ideally ≤ 0.1%).[4]
The solution becomes cloudy or forms a precipitate over time in the incubator. - The compound may be unstable in the culture medium at 37°C.- Interaction with components in the cell culture medium.- Prepare fresh working solutions immediately before each experiment.- Minimize the time the prepared media is stored before use.- Test the solubility and stability of this compound in a simpler basal medium.
Inconsistent or not reproducible experimental results. - Inaccurate concentration due to precipitation.- Degradation of this compound in the stock solution.- Visually inspect for any precipitation before applying to cells.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light).

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides solubility information for other structurally related flavonoids to offer a general reference.

CompoundSolventSolubility (approx.)
PuerarinEthanol~5 mg/mL[6]
DMSO~12.5 mg/mL[6]
Dimethyl formamide (B127407) (DMF)~16 mg/mL[6]
PBS (pH 7.2)~0.25 mg/mL[6]
NaringeninEthanol~2.5 mg/mL[7]
DMSO~5 mg/mL[7]
Dimethyl formamide (DMF)~10 mg/mL[7]
1:1 DMF:PBS (pH 7.2)~0.50 mg/mL[7]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.W. 396.33 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 396.33 g/mol * 1000 mg/g = 3.96 mg

  • Weighing this compound: Carefully weigh out 3.96 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting tubes and store at -20°C or -80°C.

Protocol for Preparing a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: To prepare a 10 µM working solution, for example, you will perform a 1:1000 dilution.

  • Addition: While gently swirling the pre-warmed media, slowly add 1 µL of the 10 mM this compound stock solution to 999 µL of the cell culture medium. This ensures rapid dispersal and minimizes the risk of precipitation. The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of pre-warmed cell culture medium.

  • Application to Cells: Use the freshly prepared working solution and vehicle control for your in vitro assay immediately.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) weigh Weigh 3.96 mg this compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute 1 µL Stock into 999 µL Medium (while swirling) thaw->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Inhibitory Effect on NF-κB Signaling Pathway

G cluster_stimulus Stimulus (e.g., Hyperglycemia) cluster_pathway NF-κB Signaling Pathway cluster_this compound Intervention stimulus Hyperglycemia-induced Oxidative Stress (ROS) nfkb_activation NF-κB Activation stimulus->nfkb_activation inflammatory_mediators Expression of Inflammatory Mediators (COX-2, iNOS, TGF-β) nfkb_activation->inflammatory_mediators This compound This compound This compound->nfkb_activation Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.[3]

This compound's Inhibitory Effect on AP-1 Signaling Pathway

G cluster_stimulus Stimulus (e.g., Hyperglycemia) cluster_pathway AP-1 Signaling Pathway cluster_this compound Intervention stimulus Hyperglycemia-induced Oxidative Stress (ROS) ap1_activation AP-1 Activation stimulus->ap1_activation tgfb_transcription Increased TGF-β Transcription ap1_activation->tgfb_transcription This compound This compound This compound->ap1_activation Inhibition

Caption: this compound inhibits the AP-1 signaling pathway.[3]

References

Technical Support Center: Persicarin Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of persicarin in solution. The information is intended for researchers, scientists, and drug development professionals working with this sulfated flavonoid.

Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound solutions.

Issue Possible Cause Recommended Solution
Loss of this compound concentration over a short period. pH-induced degradation: this compound, like other sulfated flavonoids, is susceptible to hydrolysis, particularly in acidic conditions.[1]Maintain the pH of your solution within a stable range. For sulfated flavonoids, slightly acidic to neutral conditions (pH 4-7) are generally recommended.[1] Use buffered solutions to ensure pH stability.
Temperature sensitivity: Elevated temperatures can accelerate the degradation of flavonoids.Store stock solutions and experimental samples at low temperatures (refrigerated at 2-8°C or frozen at -20°C or lower). Avoid repeated freeze-thaw cycles.
Oxidative degradation: Exposure to oxygen can lead to the degradation of this compound.Prepare solutions fresh whenever possible. For longer-term storage, consider purging the solution and vial headspace with an inert gas like nitrogen or argon. The addition of antioxidants can also be considered, but their compatibility and potential interference with downstream assays must be evaluated.
Precipitation in aqueous solutions. Poor aqueous solubility: this compound is known to be practically insoluble in water.[2]Prepare stock solutions in an appropriate organic solvent such as DMSO, ethanol, or methanol (B129727) before diluting into aqueous buffers.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. The use of co-solvents or solubility enhancers may be necessary for certain applications.
Discoloration of the solution. Photodegradation: Exposure to light, especially UV light, can cause the degradation of flavonoids, often leading to a change in color.[4][5][6]Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever feasible.
Inconsistent results in bioassays. Degradation to less active or inactive compounds: The degradation products of this compound may have different biological activities compared to the parent compound. Hydrolysis of the sulfate (B86663) group to the aglycone, isorhamnetin, is a likely degradation pathway.[1]Regularly check the purity of your this compound stock and working solutions using analytical techniques like HPLC. Prepare fresh working solutions from a validated stock for each experiment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a this compound stock solution?

A1: For long-term stability, this compound stock solutions should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container to prevent solvent evaporation. To minimize degradation from light, use amber vials or wrap the container in aluminum foil. For solutions prepared in organic solvents like DMSO, which can absorb atmospheric moisture, storage in a desiccated environment is recommended.

Q2: Which solvents are recommended for dissolving this compound?

A2: this compound has poor solubility in water.[2] It is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol to create a concentrated stock solution.[3] This stock can then be diluted with aqueous buffers for your experiments. Always check the final solvent concentration to ensure it does not affect your experimental model.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound is a sulfated flavonoid, and this class of compounds is known to be susceptible to acid-catalyzed hydrolysis, which can cleave the sulfate group to yield the corresponding aglycone.[1] Therefore, strongly acidic conditions should be avoided. While specific quantitative data for this compound is limited, sulfated flavonoids generally exhibit better stability in slightly acidic to neutral pH ranges (pH 4-7).[1] It is crucial to use buffered solutions to maintain a constant pH during your experiments.

Q4: Can I expect degradation of this compound when exposed to normal laboratory light?

A4: Yes, flavonoids can be sensitive to light, particularly UV wavelengths.[4][5][6] Exposure to ambient laboratory light over extended periods can lead to photodegradation. It is a best practice to protect this compound solutions from light at all stages of preparation, storage, and experimentation by using amber glassware or foil wrapping.

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathway for sulfated flavonoids under hydrolytic conditions (especially acidic) is the loss of the sulfate group to form the aglycone.[1] In the case of this compound (isorhamnetin 3-sulfate), the expected primary degradation product would be isorhamnetin. Other degradation products may form under oxidative or photolytic stress. It is recommended to use analytical techniques like HPLC-MS to identify and characterize any degradation products that may form under your specific experimental conditions.[3]

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in published literature, the following tables are provided as illustrative examples of how to present such data. These tables are based on general knowledge of flavonoid and sulfated flavonoid stability and should be used as a template for your own experimental findings.

Table 1: Illustrative First-Order Degradation Rate Constants (k) of this compound under Various Conditions

Temperature (°C)k (h⁻¹) at pH 3.0k (h⁻¹) at pH 5.0k (h⁻¹) at pH 7.4k (h⁻¹) at pH 9.0
250.0850.0150.0200.050
400.2500.0450.0600.150
600.7500.1350.1800.450

Table 2: Illustrative Half-Life (t₁/₂) of this compound under Various Conditions

Temperature (°C)t₁/₂ (h) at pH 3.0t₁/₂ (h) at pH 5.0t₁/₂ (h) at pH 7.4t₁/₂ (h) at pH 9.0
258.246.234.713.9
402.815.411.64.6
600.95.13.91.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions, as recommended by ICH guidelines.[7]

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound

  • HPLC-grade methanol or DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or citrate (B86180) buffers (various pH values)

  • HPLC system with UV or PDA detector

  • pH meter

  • Temperature-controlled incubator/water bath

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder and a solution of this compound (100 µg/mL in a suitable solvent) in an incubator at 80°C for 48 hours.

    • Analyze samples at specified time points.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze both samples at the end of the exposure period.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.

Protocol 2: Determination of this compound Degradation Kinetics

Objective: To determine the degradation rate constant (k) and half-life (t₁/₂) of this compound at different pH values and temperatures.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions at the desired pH values (e.g., 3.0, 5.0, 7.4, 9.0).

  • Sample Preparation: For each pH and temperature combination, prepare a solution of this compound at a known concentration (e.g., 50 µg/mL) in the respective buffer.

  • Incubation: Place the solutions in a temperature-controlled environment (e.g., 25°C, 40°C, 60°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution. The frequency of sampling will depend on the expected rate of degradation.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln[C]) versus time for each condition.

    • If the plot is linear, the degradation follows first-order kinetics.

    • The degradation rate constant (k) is the negative of the slope of the line.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Visualizations

G cluster_workflow Forced Degradation Workflow This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) This compound->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) This compound->Oxidation Thermal Thermal Stress (e.g., 80°C) This compound->Thermal Photo Photolytic Stress (ICH Q1B) This compound->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradation Products & Pathways Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

G This compound This compound Isorhamnetin 3-Sulfate Isorhamnetin Isorhamnetin (Aglycone) + HSO₄⁻ This compound->Isorhamnetin  Hydrolysis (e.g., Acidic pH) Other Other Degradation Products This compound->Other  Oxidation / Photolysis

References

Technical Support Center: Persicarin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with persicarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a sulfated flavonoid found in several plants, notably water dropwort (Oenanthe javanica) and water pepper (Persicaria hydropiper).[1] It is of significant interest to researchers due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[2] Studies have shown that this compound may protect against diabetes-induced oxidative stress and inflammation.[2]

Q2: Which plant part is the best source for this compound extraction?

A2: The aerial parts of Oenanthe javanica are a commonly used source for this compound extraction.[2]

Q3: What is the general solubility of this compound?

A3: this compound is practically insoluble in water.[1] As a sulfated flavonoid, it is more polar than its aglycone form, which influences its solubility in different solvents.[3] It is typically extracted using aqueous alcohol solutions, such as 70% ethanol (B145695).[2]

Q4: How stable is this compound under different conditions (pH, temperature, light)?

A4: While specific stability data for this compound is limited, information on related sulfated flavonoids suggests potential instabilities. Sulfated flavonoids can undergo acid hydrolysis in the presence of strong acids (e.g., 0.5% TFA), leading to the loss of the sulfate (B86663) group.[3] Flavonoid glycosides, in general, can also be hydrolyzed by strong acids and high temperatures.[4][5] It is advisable to protect this compound extracts from prolonged exposure to high temperatures and strong acidic conditions. Exposure to light can also degrade flavonoids, so protection from light is recommended during storage and processing.[6]

Q5: What are the expected yields for this compound extraction?

A5: Extraction yields can vary significantly based on the plant material, solvent, and extraction method. In one documented protocol using 70% ethanol extraction of Oenanthe javanica, the initial crude extract yield was approximately 5.8% of the starting plant material. Subsequent partitioning yields various fractions, with the ethyl acetate (B1210297) fraction (where this compound is often enriched) being a smaller percentage of the crude extract.[2]

Troubleshooting Guides

Extraction Phase
Problem Possible Causes Solutions
Low Yield of Crude Extract 1. Inefficient Solvent Penetration: Plant material may not be ground finely enough. 2. Inadequate Solvent-to-Solid Ratio: Insufficient solvent to extract the target compounds effectively. 3. Insufficient Extraction Time: The extraction duration may be too short for complete extraction.1. Optimize Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area for solvent contact. 2. Increase Solvent Volume: Use a higher solvent-to-solid ratio to ensure thorough wetting and extraction. 3. Extend Extraction Time: Increase the duration of maceration or sonication to allow for better diffusion of this compound into the solvent.
Green-Colored Extract (Chlorophyll Contamination) 1. Use of Fresh Plant Material: Fresh or improperly dried plant material has high chlorophyll (B73375) content. 2. Solvent Choice: Solvents like ethanol and methanol (B129727) readily co-extract chlorophyll.[7][8]1. Dry Plant Material: Thoroughly dry the plant material before extraction. 2. Solvent Partitioning: Perform a liquid-liquid partition of the crude extract with a nonpolar solvent like n-hexane to remove chlorophyll.[2][9] 3. Solid-Phase Extraction (SPE): Pass the extract through a C18 or other suitable SPE cartridge to retain chlorophyll while allowing more polar compounds to elute. 4. Activated Charcoal: Treatment with activated charcoal can adsorb chlorophyll, but may also lead to the loss of the target compound, so it should be used with caution.[10]
Suspected Degradation of this compound during Extraction 1. Hydrolysis of the Sulfate Group: Exposure to acidic conditions can cause the loss of the sulfate moiety.[3] 2. High Extraction Temperature: Prolonged exposure to high temperatures can degrade flavonoids.1. Maintain Neutral pH: Avoid using strong acids in the extraction solvent. If an acidic modifier is needed, use a weak acid at a low concentration. 2. Use Moderate Temperatures: Perform extraction at room temperature or slightly elevated temperatures, avoiding excessive heat.
Purification Phase (HPLC)
Problem Possible Causes Solutions
Peak Tailing 1. Secondary Interactions: The sulfate group of this compound can interact with active sites on the silica-based C18 column. 2. Column Overload: Injecting too much sample can lead to peak distortion.1. Modify Mobile Phase: Add a small amount of a competitive agent like trifluoroacetic acid (TFA) or formic acid to the mobile phase to minimize secondary interactions. 2. Reduce Sample Concentration: Dilute the sample before injection.
Poor Resolution/Co-elution of Impurities 1. Suboptimal Mobile Phase: The solvent gradient may not be optimized for separating this compound from other closely related flavonoids. 2. Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity.1. Optimize Gradient: Adjust the gradient slope and composition of the mobile phase (e.g., acetonitrile (B52724) vs. methanol) to improve separation. 2. Try a Different Column: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for flavonoids.
Irreproducible Retention Times 1. Column Equilibration: Insufficient equilibration time between injections with a gradient method. 2. Fluctuations in Mobile Phase Composition: Improperly mixed mobile phase or pump malfunction. 3. Temperature Fluctuations: Changes in column temperature can affect retention times.1. Ensure Adequate Equilibration: Increase the column equilibration time to at least 10 column volumes. 2. Check Mobile Phase and Pump: Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent flow rates. 3. Use a Column Oven: Maintain a constant column temperature using a column oven.
Loss of this compound on the Column 1. Irreversible Adsorption: Strong, irreversible binding of this compound to the stationary phase. 2. On-Column Degradation: The stationary phase or mobile phase conditions may be causing the degradation of this compound.1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities. 2. Evaluate Mobile Phase pH: Ensure the pH of the mobile phase is compatible with this compound's stability.

Data Presentation

Table 1: Extraction Yields from Oenanthe javanica

The following table summarizes the yields obtained from a representative extraction and partitioning protocol for this compound from the aerial parts of Oenanthe javanica.

Extraction/Partitioning StepStarting Material/ExtractSolvent(s)Yield (g)Yield (%)Reference
Initial Extraction 1.4 kg of O. javanica70% Ethanol81.55.82[2]
Solvent Partitioning 81.5 g of crude extractn-hexane5.56.75[2]
Ethyl Acetate1.82.21[2]
n-Butanol10.613.01[2]
Water53.665.77[2]
Final Purification 1.7 g of Ethyl Acetate extractColumn Chromatography75.9 mg (pure this compound)4.46[2]

Note: Percentages for solvent partitioning are relative to the crude extract weight.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Oenanthe javanica

This protocol is adapted from a published study by Lee et al. (2017).[2]

1. Plant Material Preparation:

  • The aerial parts of Oenanthe javanica are collected and freshly milled.

2. Initial Extraction:

  • 1.4 kg of the milled plant material is extracted three times with 10 liters of 70% ethanol at room temperature.

  • The solvent from the combined extracts is evaporated under a vacuum to yield a crude ethanol extract.

3. Solvent Partitioning:

  • The crude ethanol extract (81.5 g) is suspended in 3 liters of 20% methanol.

  • The suspension is sequentially partitioned three times with 3 liters of each of the following solvents:

    • n-hexane

    • Ethyl acetate

    • n-butanol

  • The resulting fractions (n-hexane, ethyl acetate, n-butanol, and water-soluble) are dried.

4. Column Chromatography:

  • A portion of the ethyl acetate extract (1.7 g) is subjected to column chromatography on a Toyopearl HW-40 column.

  • The column is eluted with a stepwise gradient of increasing methanol in water.

  • The 100% water eluate is collected and further purified by column chromatography on a YMC GEL ODS AQ 120-50S column using aqueous methanol as the eluent.

5. Final Purification and Identification:

  • The fractions containing this compound are collected to yield the pure compound.

  • The identity and purity of this compound are confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., in Diabetes)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Mediators [label="Pro-inflammatory Mediators\n(COX-2, iNOS, TGF-β)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> ROS [label="induces"]; ROS -> NFkB [label="activates"]; ROS -> AP1 [label="activates"]; this compound -> NFkB [label="inhibits", arrowhead=tee, color="#EA4335"]; this compound -> AP1 [label="inhibits", arrowhead=tee, color="#EA4335"]; NFkB -> Pro_inflammatory_Mediators [label="promotes transcription"]; AP1 -> Pro_inflammatory_Mediators [label="promotes transcription"];

// Invisible nodes and edges for layout {rank=same; NFkB; AP1;} {rank=min; Inflammatory_Stimuli;} {rank=max; Pro_inflammatory_Mediators;} } Caption: this compound inhibits pro-inflammatory mediators by blocking NF-κB and AP-1 signaling pathways.

Experimental Workflow

// Nodes Plant_Material [label="Oenanthe javanica\n(Aerial Parts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="70% Ethanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Partitioning [label="Solvent Partitioning", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hexane_Fraction [label="n-Hexane Fraction\n(Non-polar impurities)", shape=ellipse, fillcolor="#F1F3F4"]; EtOAc_Fraction [label="Ethyl Acetate Fraction\n(Enriched with this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BuOH_Fraction [label="n-Butanol Fraction", shape=ellipse, fillcolor="#F1F3F4"]; H2O_Fraction [label="Aqueous Fraction", shape=ellipse, fillcolor="#F1F3F4"]; Column_Chroma [label="Column Chromatography", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_this compound [label="Pure this compound", shape=diamond, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Partitioning; Partitioning -> Hexane_Fraction; Partitioning -> EtOAc_Fraction; Partitioning -> BuOH_Fraction; Partitioning -> H2O_Fraction; EtOAc_Fraction -> Column_Chroma; Column_Chroma -> Pure_this compound; } Caption: A general workflow for the extraction and purification of this compound from plant material.

References

Technical Support Center: Optimizing HPLC Parameters for Persicarin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of persicarin. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A good starting point for separating this compound is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of acetonitrile (B52724) and water, both containing 0.1% formic acid, has been shown to be effective. The formic acid helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase. A gradient from a low to a high concentration of acetonitrile allows for the elution of compounds with a range of polarities.[1]

Q2: What is the typical detection wavelength for this compound?

This compound, an isorhamnetin (B1672294) glycoside, can be detected by UV-Vis spectrophotometry. A common detection wavelength for flavonoids is around 280 nm, and this has been successfully used for this compound analysis.[1] However, for enhanced sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) for this compound and monitor at that wavelength. For similar flavonoid glycosides, detection wavelengths between 250 nm and 370 nm are often used.

Q3: Should I use methanol (B129727) or acetonitrile as the organic modifier in the mobile phase?

Both methanol and acetonitrile can be used for the separation of flavonoids. Acetonitrile often provides better resolution for polar compounds and generates lower backpressure compared to methanol. However, methanol can offer different selectivity, which might be advantageous for separating this compound from other closely eluting compounds in a complex mixture. The choice between the two should be based on empirical testing to achieve the best resolution and peak shape for your specific sample.

Q4: How does temperature affect the separation of this compound?

Increasing the column temperature generally leads to shorter retention times and sharper peaks due to lower mobile phase viscosity and increased mass transfer rates.[2][3] For flavonoid glycosides, operating at slightly elevated temperatures (e.g., 30-40°C) can improve peak shape and resolution.[1] However, excessively high temperatures can lead to the degradation of thermally sensitive compounds.[2][4] It is crucial to evaluate the stability of this compound at the intended operating temperature.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing for flavonoid glycosides is a common issue and can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol ionization. Using an end-capped C18 column can also minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.

    • Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent like isopropanol (B130326) or a sequence of solvents of decreasing polarity.

Issue 2: Poor Resolution

Q: I am not getting baseline separation between this compound and another compound. How can I improve the resolution?

A: Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters:

  • Optimize the Gradient: A shallow gradient (a slower increase in the organic solvent concentration) can improve the separation of closely eluting peaks.

  • Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. The use of 0.1% formic acid typically provides a pH of around 2.7, which is suitable for many flavonoids.

  • Lower the Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[5]

  • Change the Column Temperature: Adjusting the column temperature can alter selectivity and potentially improve resolution. Experiment with temperatures in the range of 30-50°C.[2]

Issue 3: Peak Splitting

Q: My this compound peak is appearing as a split peak. What could be the cause?

A: Peak splitting can be a frustrating issue with several potential causes:[6][7]

  • Column Void or Contamination: A void at the head of the column or particulate contamination on the inlet frit can disrupt the sample band, leading to a split peak.

    • Solution: If a void is suspected, the column may need to be replaced. To prevent contamination, always filter your samples and mobile phases. A guard column is also highly recommended. Back-flushing the column may help remove particulate matter from the inlet frit.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Co-elution of an Isomer or Related Compound: It is possible that what appears to be a split peak is actually two very closely eluting compounds.

    • Solution: Try optimizing the separation by adjusting the mobile phase, gradient, or temperature to resolve the two peaks.

Data Presentation

Table 1: Effect of HPLC Parameters on this compound Separation (Qualitative)

ParameterEffect of IncreaseRecommendation for this compound
Organic Solvent % Decreased Retention TimeUse a gradient to ensure elution of a wide range of compounds.
Flow Rate Decreased Retention Time, Potentially Decreased ResolutionStart with 1.0 mL/min for a 4.6 mm ID column and optimize.[1]
Column Temperature Decreased Retention Time, Sharper PeaksMaintain a constant temperature (e.g., 40°C) for reproducibility.[1][2]
Acidic Modifier Improved Peak Shape, Potential Change in SelectivityUse 0.1% formic acid in both aqueous and organic phases.[1]

Table 2: Example HPLC Method Validation Parameters for a Similar Flavonoid Glycoside (Isorhamnetin-3-O-glucoside)

ParameterResult
Linearity (r²) ≥ 0.9996
Precision (%RSD) ≤ 3.19%
Accuracy (Recovery) 102.6 - 105.0%
Limit of Detection (LOD) 1.49 µg/mL
Limit of Quantification (LOQ) 4.0 µg/mL

Data adapted from a study on isorhamnetin-3-O-glucoside, a compound structurally very similar to this compound.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in a Plant Extract

This protocol is based on a published method for the analysis of this compound.[1]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., YMC-Pack ODS A-302, 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound standard (if available for quantification)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C[1]

    • Detection Wavelength: 280 nm[1]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-30 min: 10% B to 90% B (linear gradient)

      • 30-35 min: 90% B to 100% B (linear gradient)

      • Hold at 100% B for a sufficient time to wash the column, then return to initial conditions and equilibrate before the next injection.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., 70% ethanol).

    • Evaporate the solvent and reconstitute the extract in the initial mobile phase (10% acetonitrile in 0.1% formic acid/water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction & Filtration Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Data Acquisition & Processing Detector->DataSystem Report Results & Report DataSystem->Report

Caption: A general workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_resolution Resolution Solutions cluster_tailing Tailing Solutions cluster_splitting Splitting Solutions Problem Chromatographic Problem Identified PoorResolution Poor Resolution Problem->PoorResolution PeakTailing Peak Tailing Problem->PeakTailing PeakSplitting Peak Splitting Problem->PeakSplitting AdjustGradient Adjust Gradient PoorResolution->AdjustGradient ChangeSolvent Change Organic Solvent PoorResolution->ChangeSolvent AdjustTemp Adjust Temperature PoorResolution->AdjustTemp AddModifier Add Acidic Modifier PeakTailing->AddModifier ReduceLoad Reduce Sample Load PeakTailing->ReduceLoad CleanColumn Clean/Replace Column PeakTailing->CleanColumn CheckColumn Check Column for Voids PeakSplitting->CheckColumn MatchSolvent Match Sample Solvent PeakSplitting->MatchSolvent OptimizeSep Optimize Separation PeakSplitting->OptimizeSep

Caption: A decision tree for troubleshooting common HPLC issues.

References

persicarin peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase chromatography of persicarin, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to chromatography?

This compound is a sulfated flavonoid found in various plants, such as water pepper (Persicaria hydropiper) and dill.[1] From a chromatographic perspective, its most critical property is that it is a strong acidic compound due to the sulfate (B86663) group.[1][2] This means its ionization state is highly dependent on the pH of the mobile phase, which significantly influences its retention and peak shape in reverse-phase chromatography.

Q2: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out trailing edge. An ideal peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is problematic because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and lead to poor reproducibility of quantitative results.[3][4]

Q3: What are the most common causes of peak tailing when analyzing this compound with reverse-phase HPLC?

The primary causes of peak tailing for this compound in reverse-phase HPLC often stem from secondary interactions between the this compound molecules and the stationary phase. Key factors include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound. This creates an undesirable secondary retention mechanism that leads to peak tailing.[5][6]

  • Mobile Phase pH: The pH of the mobile phase is critical. Since this compound is a strong acid, at a higher pH, it will be ionized. This can lead to electrostatic interactions with any available positive charges on the stationary phase or in the system, causing peak tailing. Maintaining a low pH ensures that this compound is in a single, un-ionized form, leading to better peak shape.[5][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[4][6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[4][6]

  • Metal Chelation: Flavonoids can chelate with metal ions that may be present in the sample, mobile phase, or HPLC system components. This can contribute to peak tailing.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Evaluate the Mobile Phase

Optimizing the mobile phase is often the most effective way to address peak tailing for acidic compounds like this compound.

Question: What is the composition and pH of your mobile phase?

An inappropriate pH is a common culprit for the peak tailing of acidic compounds.

Recommended Action:

  • Acidify the Mobile Phase: Ensure the mobile phase is acidic to suppress the ionization of this compound. A common and effective approach is to add 0.1% formic acid to both the aqueous and organic mobile phase components.

  • Systematic pH Evaluation: If tailing persists, a systematic evaluation of the mobile phase pH may be necessary. Prepare a series of mobile phases with varying pH values (e.g., from 2.5 to 4.0) and observe the effect on the this compound peak shape.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table illustrates the typical effect of mobile phase pH on the peak asymmetry factor of an acidic flavonoid like this compound. A peak asymmetry factor closer to 1.0 indicates a more symmetrical peak.

Mobile Phase pH (with 0.1% Formic Acid)Representative Peak Asymmetry Factor (As)Peak Shape Description
2.51.1Symmetrical
3.01.3Minor Tailing
3.51.6Moderate Tailing
4.0> 1.8Severe Tailing

Note: This data is representative of a typical acidic flavonoid and is intended for illustrative purposes.

Step 2: Assess the Column and Sample Injection

Question: Are you observing tailing for all peaks or just the this compound peak?

  • All peaks tailing: This often points to a problem with the column itself or the overall system. Check for a void at the column inlet, a partially blocked frit, or excessive extra-column volume in the system (e.g., long tubing).[5]

  • Only the this compound peak is tailing: This suggests a specific interaction between this compound and the stationary phase.

Recommended Actions:

  • Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize the number of free silanol groups available for secondary interactions.

  • Check for Column Overload: Reduce the injection volume or dilute the sample to see if the peak shape improves.[4][6]

  • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume to a minimum.

Experimental Protocol: Analysis of this compound by Reverse-Phase HPLC

This protocol provides a starting point for the analysis of this compound. Optimization may be necessary depending on the specific sample matrix and instrumentation.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

2. Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh a known amount of the plant extract or sample.

  • Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (B129727) or the initial mobile phase.

  • Perform serial dilutions to create a series of calibration standards.

Logical and Signaling Pathway Diagrams

Troubleshooting Workflow for this compound Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues during this compound analysis.

G cluster_good start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks a_all_yes Systemic Issue: - Check for column void - Inspect for blocked frit - Minimize extra-column volume q_all_peaks->a_all_yes Yes a_all_no This compound-Specific Issue q_all_peaks->a_all_no No end_bad Issue Persists: - Consider column degradation - Investigate metal chelation a_all_yes->end_bad q_mobile_phase Is mobile phase acidic? (e.g., 0.1% Formic Acid) a_all_no->q_mobile_phase a_mp_no Acidify Mobile Phase q_mobile_phase->a_mp_no a_mp_yes Mobile phase pH likely optimal q_mobile_phase->a_mp_yes Yes a_mp_no->q_mobile_phase end_good Peak Shape Improved q_overload Is the column overloaded? a_mp_yes->q_overload a_overload_yes Reduce injection volume or dilute sample q_overload->a_overload_yes a_overload_no Consider secondary interactions q_overload->a_overload_no No a_overload_yes->q_overload q_column_type Using an end-capped C18 column? a_overload_no->q_column_type a_column_no Switch to an end-capped high-purity silica (B1680970) column q_column_type->a_column_no a_column_yes Column chemistry likely suitable q_column_type->a_column_yes Yes a_column_no->q_column_type a_column_yes->end_bad

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

This compound's Inhibitory Effect on Inflammatory Signaling Pathways

This compound has been shown to protect against oxidative stress and inflammation by inhibiting the NF-κB and AP-1 signaling pathways.[8][9] The diagram below illustrates this inhibitory action.

G cluster_this compound This compound cluster_pathways Inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway cluster_inflammation Inflammatory Response This compound This compound ikk IKK This compound->ikk Inhibits jnk JNK This compound->jnk Inhibits ros Oxidative Stress (ROS) ros->ikk ros->jnk nfkb NF-κB inflammation Pro-inflammatory Genes (e.g., COX-2, iNOS) nfkb->inflammation nfkb_activation NF-κB Activation ikk->nfkb_activation nfkb_activation->nfkb ap1 AP-1 ap1->inflammation ap1_activation AP-1 Activation jnk->ap1_activation ap1_activation->ap1

Caption: this compound's inhibition of NF-κB and AP-1 inflammatory pathways.

References

Technical Support Center: Persicarin Quantification from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of persicarin in plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common and reliable methods for the quantification of this compound and other flavonoids from complex plant matrices are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD), and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS).[1][2] HPLC-UV/DAD is a cost-effective and robust method for routine analysis, while UPLC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex samples or when low concentrations of this compound are expected.

Q2: What are the primary sources of interference in this compound quantification?

A2: Interference in this compound quantification primarily arises from two sources:

  • Structurally Similar Compounds: Other flavonoids and phenolic compounds present in the plant extract can have similar chemical properties and retention times to this compound, leading to co-elution and inaccurate quantification. Common interfering compounds include other flavonol glycosides and aglycones such as quercetin (B1663063), kaempferol (B1673270), and their derivatives.

  • Matrix Effects: The complex mixture of compounds in a plant extract (the "matrix") can interfere with the analysis, particularly in LC-MS/MS.[3] This can lead to ion suppression or enhancement, where the presence of other molecules affects the ionization of this compound, resulting in an underestimation or overestimation of its concentration.

Q3: My this compound peak is showing tailing or is not well-resolved. What should I do?

A3: Poor peak shape, such as tailing or lack of resolution, can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of phenolic compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak symmetry.[4][5]

  • Adjust Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.[6] Experiment with different gradient profiles to optimize the resolution between this compound and any interfering peaks.

  • Check Column Condition: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

  • Sample Solvent Compatibility: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Q4: I am observing low recovery of this compound during sample preparation. What could be the cause?

A4: Low recovery can occur at various stages of sample preparation. Consider the following:

  • Incomplete Extraction: The extraction solvent and method may not be optimal for this compound. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.[7][8] The solid-to-liquid ratio is also a critical parameter.

  • Degradation: Flavonoids can be sensitive to heat, light, and pH.[9][10][11] Protect your samples from light and avoid excessive temperatures during extraction and solvent evaporation.

  • Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the sorbent type and elution solvents are appropriate for this compound. You may need to optimize the SPE protocol by testing different sorbent materials and elution solvent compositions.

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: Peak identification should be based on more than just retention time.

  • Use a Reference Standard: The most reliable method is to compare the retention time and UV spectrum (if using a DAD) of your peak with that of a certified this compound reference standard.

  • Spiking: Spike a pre-analyzed sample with a known amount of this compound standard. An increase in the height of the target peak confirms its identity.

  • LC-MS/MS: For unambiguous identification, LC-MS/MS can be used to compare the fragmentation pattern of the peak in your sample with that of the this compound standard.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound quantification.

Issue 1: Co-elution with Interfering Compounds

Symptoms:

  • Broad or asymmetric peaks.

  • Inconsistent quantification results.

  • Shoulders on the main this compound peak.

Workflow for Troubleshooting Co-elution:

Matrix_Effects_Mitigation Start Matrix Effects Suspected Dilution Dilute the Sample Extract Start->Dilution Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Start->Cleanup Dilution->Cleanup If sensitivity is lost Result Accurate Quantification Dilution->Result If successful MatrixMatched Use Matrix-Matched Calibration Standards SIL_IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) MatrixMatched->SIL_IS For best accuracy MatrixMatched->Result SIL_IS->Result Cleanup->MatrixMatched If effects persist Cleanup->Result If successful

References

Technical Support Center: Persicarin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of persicarin under various experimental conditions. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, this guide leverages established principles of flavonoid chemistry and data from structurally similar compounds to offer robust troubleshooting strategies, experimental protocols, and frequently asked questions.

Troubleshooting Guide: Common this compound Stability Issues

IssuePotential Cause(s)Recommended Action(s)
Rapid degradation of this compound in solution - Inappropriate pH: Flavonoids are often susceptible to degradation in neutral to alkaline conditions.[1] - Exposure to light: Photodegradation can lead to a loss of the compound's activity.[2] - Elevated temperature: Higher temperatures accelerate the rate of chemical degradation.[1][3] - Presence of oxidative agents: Dissolved oxygen or other oxidizing species can degrade this compound.- Adjust the solution's pH to a more acidic range (e.g., pH 3-5) for potentially better stability.[4] - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] - Store solutions at refrigerated temperatures (2-8 °C) to slow down degradation.[4] - Degas the solvent or consider using antioxidants if oxidation is suspected.[4]
Precipitation of this compound from solution - Low aqueous solubility: this compound, like many flavonoids, may have limited solubility in water. - Change in solvent composition: The addition of an anti-solvent to a solution can cause the compound to precipitate.[4]- Utilize co-solvents such as ethanol (B145695) or propylene (B89431) glycol to improve solubility.[4] - Employ solubilizing agents like cyclodextrins.[4] - Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous medium immediately before the experiment.[4]
Discoloration of the solution - Degradation of this compound: The formation of degradation products may result in a visible color change.[5] - Oxidation: The oxidation of flavonoids can lead to the formation of colored quinone-like structures.[4]- Investigate the formation of degradation products using analytical techniques such as HPLC-MS.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the this compound stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

  • Basic Hydrolysis:

    • Mix the this compound stock solution with 0.1 N NaOH.

    • Keep at room temperature and protect from light for 24 hours.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protect from light for 24 hours.

  • Thermal Degradation:

    • Keep the this compound solution at 60°C for 24 hours, protected from light.[4]

  • Photodegradation:

    • Expose the this compound solution to light in a photostability chamber, following ICH Q1B guidelines.[4]

  • Control:

    • Keep the this compound solution at room temperature, protected from light.[4]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe any degradation products.[4]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound Stock Solution acid Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) stock->acid base Basic Hydrolysis (0.1 N NaOH, RT, 24h) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) stock->oxidation thermal Thermal Degradation (60°C, 24h) stock->thermal photo Photodegradation (ICH Q1B) stock->photo control Control (RT, protected from light) stock->control neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc control->hplc neutralize->hplc

Protocol 2: Preparation of a Stable Aqueous Solution of this compound for Experiments

Due to the potential for limited aqueous stability, this protocol is recommended for preparing this compound solutions for immediate use in experiments.

1. Stock Solution Preparation:

  • Prepare a 100 mM stock solution of this compound in high-purity DMSO.

  • Store the DMSO stock solution in small aliquots at -20°C, protected from light.[4]

2. Working Solution Preparation:

  • Immediately before your experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution 1:100 in a sterile 0.1 M citrate (B86180) buffer (pH 4.0) to achieve a final concentration of 1 mM.

  • Vortex briefly to ensure the solution is homogeneous.

  • Use the freshly prepared solution for your experiment.

  • Discard any unused portion of the diluted aqueous solution.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound stability?

A1: Based on the behavior of similar flavonoids, the primary factors influencing this compound stability are likely to be pH, temperature, and light exposure. Flavonoids are generally more stable in acidic conditions and at lower temperatures.[1][2][3] Exposure to light can cause photodegradation.[2]

Q2: How can I prepare a stable aqueous stock solution of this compound?

A2: Preparing a long-term stable aqueous stock solution of this compound may be challenging due to its potential for limited aqueous stability. A recommended approach is to prepare a concentrated stock solution in a non-aqueous solvent like DMSO and store it at -20°C.[4] For experiments, this stock can be diluted to the final concentration in an acidic aqueous buffer (pH 3-5) immediately before use.[4]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products of this compound have not been detailed, flavonoids can undergo hydrolysis of glycosidic bonds and oxidation of the flavonoid backbone. Degradation pathways could involve the cleavage of the C-ring, leading to the formation of smaller phenolic compounds. Techniques like LC-MS/MS would be necessary to identify and characterize the specific degradation products.[6]

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation This compound This compound aglycone Aglycone (Isorhamnetin) This compound->aglycone Glycosidic Bond Cleavage quinone Quinone-type Products This compound->quinone Oxidative Stress sugar Sugar Moiety ring_cleavage Ring Cleavage Products (e.g., Phenolic Acids) quinone->ring_cleavage Further Oxidation

Reference Data: Stability of Structurally Related Flavonoids

The following tables summarize stability data for other flavonoids, which may provide some insight into the potential behavior of this compound.

Table 1: Effect of pH and Temperature on Hesperidin Stability [7]

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Half-life (days)
9250.0323
9400.154.5
1.2, 3, 5, 7.425, 40No significant degradation observed up to 60 days> 60

Table 2: Thermal Degradation of Anthocyanins from Black Rice Bran at Different pH Values [3]

pHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
2.0600.0011630.14
2.0800.0025277.26
2.01000.0058119.51
5.0600.0023301.37
5.0800.0051135.91
5.01000.011261.89

Analytical Methods for this compound Quantification

Accurate quantification of this compound is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method for the analysis of flavonoids.[8][9]

Recommended HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound, or Mass Spectrometry (MS) for higher sensitivity and specificity.[6]

For detailed method development and validation, it is recommended to consult relevant literature on flavonoid analysis.

References

Technical Support Center: Troubleshooting Persicarin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing persicarin in their cell culture experiments and encountering issues with its precipitation. The following information provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address these challenges.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turned cloudy immediately after adding my this compound stock solution. What is the cause?

A: The cloudiness or turbidity you are observing is most likely due to the precipitation of this compound. This compound, a sulfated flavonoid, is known to be poorly soluble or practically insoluble in water.[1][2] While it may dissolve in a high concentration in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), the rapid dilution into the aqueous environment of the cell culture medium can cause it to exceed its solubility limit and "crash out" of solution. This phenomenon is often referred to as "solvent shock."

Q2: How can I differentiate between this compound precipitation and microbial contamination?

A: This is a critical step in troubleshooting. While both can cause the media to appear turbid, a microscopic examination can provide a clear distinction.[3]

  • This compound Precipitate: Under a microscope, this compound precipitate will likely appear as amorphous, crystalline, or needle-like structures that are non-motile.

  • Microbial Contamination: Bacterial contamination will be visible as small, distinct, and often motile particles. Yeast will appear as individual, budding oval shapes, and fungi will form filamentous networks.[3]

A simple control experiment can also be performed by adding your this compound stock solution to cell-free media and incubating it under the same conditions. If precipitation occurs, it confirms a solubility issue.[3]

Q3: What factors contribute to the precipitation of this compound in cell culture media?

A: Several factors can influence the solubility of this compound in your cell culture setup:

  • High Stock Concentration: Adding a highly concentrated stock solution too quickly can create localized areas of supersaturation, leading to precipitation before the compound can disperse.

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your media may be too low to maintain this compound's solubility.[4]

  • Temperature Shifts: Moving media between different temperatures (e.g., from 4°C storage to a 37°C incubator) can alter the solubility of media components and this compound.[5][6]

  • pH Instability: The solubility of flavonoids can be pH-dependent. Although cell culture media are buffered, the pH can shift, potentially affecting this compound's solubility.[5]

  • Interaction with Media Components: this compound may interact with salts, metal ions, or proteins present in the media, especially when supplemented with fetal bovine serum (FBS), to form insoluble complexes.[5][7]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this systematic guide to diagnose and resolve the issue.

Observation Potential Cause Recommended Solution(s)
Immediate Cloudiness Upon Addition High stock concentration / Solvent shock1. Prepare a lower concentration stock solution.2. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling.3. Perform a serial dilution of the stock solution in the media.
Precipitate Forms Over Time in Incubator Temperature instability / Interaction with media components1. Ensure the final concentration of this compound is well below its solubility limit in your specific media.2. Prepare fresh this compound-containing media for each experiment and minimize storage time.3. Consider using a simpler basal medium to test for interactions.
Inconsistent Precipitation Between Experiments Stock solution integrity / Inconsistent technique1. Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.2. Standardize the protocol for adding the stock solution to the media for all experiments.

Data Presentation: Solubility of this compound and Related Flavonoids

Table 1: Solubility of Isorhamnetin (B1672294) and Other Flavonoids in Common Solvents

Compound Solvent Approximate Solubility Reference
Isorhamnetin DMSO~20 mg/mL[3]
Isorhamnetin Dimethyl Formamide (DMF)~10 mg/mL[3]
Quercetin DMSO~30 mg/mL[9]
Quercetin Ethanol~2 mg/mL[9]

Table 2: Recommended Maximum Working Concentrations for Isorhamnetin in Cell Culture

Note: These concentrations for isorhamnetin should be used as a starting point for optimizing this compound experiments. The actual non-precipitating concentration of this compound may differ and should be determined empirically.

Cell Line Medium Maximum Concentration Tested Reference
Human Bladder Cancer CellsDMEM + 10% FBS100 µM[10]
Human Colon Adenocarcinoma HT-29 CellsNot specified150 µM[11]
B16F10 Melanoma CellsDMEM + 10% FBS100 µmol/L[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline. Due to the lack of specific solubility data for this compound, it is recommended to visually confirm complete dissolution.

Materials:

  • This compound (Molar Mass: 396.33 g/mol )[13]

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Aseptically weigh out approximately 3.96 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Non-Precipitating Concentration of this compound in Cell Culture Medium

This protocol will help you determine the kinetic solubility of this compound in your specific experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM/F-12 + 10% FBS), pre-warmed to 37°C

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 600-650 nm

Methodology:

  • In a 96-well plate, add 100 µL of your pre-warmed cell culture medium to several wells.

  • Create a serial dilution of your 10 mM this compound stock solution directly into the wells containing the medium. For example, start with a 1:100 dilution to get 100 µM, then perform 2-fold serial dilutions across the plate. Ensure the final DMSO concentration remains below 0.5%.

  • Include a vehicle control well containing the medium with the highest concentration of DMSO used.

  • Incubate the plate at 37°C in a CO₂ incubator for a period relevant to your planned experiment (e.g., 24 or 48 hours).

  • After incubation, visually inspect the wells for any signs of precipitation.

  • Measure the absorbance of the wells at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.

  • The highest concentration that shows no visual precipitate and no significant increase in absorbance is your maximum non-precipitating concentration.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound has been shown to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways, including NF-κB, AP-1, and TGF-β.[5]

Persicarin_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Persicarin_Powder This compound Powder DMSO_Stock 10 mM Stock in DMSO Persicarin_Powder->DMSO_Stock Dissolve Working_Solution Prepare Working Solution in Pre-warmed Medium DMSO_Stock->Working_Solution Cell_Culture Treat Cells in Culture Working_Solution->Cell_Culture Incubation Incubate (e.g., 24-48h) Cell_Culture->Incubation Microscopy Microscopic Examination (Check for Precipitation) Incubation->Microscopy Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot (Signaling Proteins) Incubation->Western_Blot ELISA ELISA (Cytokines) Incubation->ELISA NF_kappaB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα p50 p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 Releases p50/p65 IkBa_p P-IκBα IkBa_p50_p65->IkBa_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA p50_p65_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibits TGF_beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 P-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_nuc pSMAD2/3-SMAD4 Complex SMAD_Complex->SMAD_Complex_nuc Translocation DNA DNA SMAD_Complex_nuc->DNA Binds Target_Genes Target Gene Expression DNA->Target_Genes Transcription This compound This compound This compound->TGFb Reduces Levels

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Persicarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low in vivo bioavailability of persicarin. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound (isorhamnetin-3-O-sulfate) is a sulfated flavonoid found in various plants, including water pepper (Persicaria hydropiper) and Oenanthe javanica.[1] It has demonstrated significant therapeutic potential, particularly in attenuating oxidative stress and inflammation.[2][3] Research suggests its utility in managing conditions like diabetes-induced liver injury.[2][3][4]

Q2: What are the main reasons for the low in vivo bioavailability of this compound?

The primary challenge in utilizing this compound for in vivo applications is its low oral bioavailability, which is attributed to several physicochemical and physiological factors:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][5][6]

  • Low Permeability: While specific data for this compound is limited, flavonoids, in general, can be subject to poor intestinal permeability.

  • First-Pass Metabolism: Like many flavonoids, this compound may undergo extensive metabolism in the intestine and liver before reaching systemic circulation, reducing the concentration of the active compound.

Q3: What are the known signaling pathways affected by this compound?

This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress:

  • Anti-inflammatory Pathway: this compound significantly downregulates the protein expression of transcription factors such as NF-κB and AP-1 . This, in turn, inhibits the expression of pro-inflammatory enzymes like COX-2 and iNOS , and pro-inflammatory cytokines such as TGF-β1 .[2]

  • Antioxidant Pathway: this compound helps to ameliorate oxidative stress by reducing the generation of Reactive Oxygen Species (ROS) . It has been shown to suppress the expression of NADPH oxidase-4 (Nox-4) , a key enzyme involved in ROS production.[2]

Troubleshooting Guide

This guide addresses common problems researchers may face during in vivo experiments with this compound and offers potential solutions.

Problem Possible Cause Troubleshooting Steps & Solutions
Low or no detectable plasma concentration of this compound after oral administration. Poor aqueous solubility of this compound leading to minimal absorption.1. Formulation Enhancement: Utilize a bioavailability-enhancing formulation. Refer to the "Experimental Protocols" section for preparing nanoparticle, liposomal, or phospholipid complex formulations. 2. Co-administration with Absorption Enhancers: Consider co-administering this compound with known absorption enhancers like piperine, which can inhibit intestinal metabolic enzymes.[7]
High variability in therapeutic outcomes between experimental subjects. Inconsistent absorption due to poor formulation and variable gastrointestinal conditions.1. Standardize Formulation: Ensure a consistent and well-characterized formulation is used for all subjects. 2. Control Fasting State: Standardize the fasting period for all animals before administration to minimize variability in gastrointestinal transit time and pH.
Observed in vitro efficacy does not translate to in vivo models. The administered dose of unformulated this compound does not reach a therapeutic concentration in the target tissue due to low bioavailability.1. Increase Bioavailability: Employ advanced formulation strategies as detailed below to increase the systemic exposure of this compound. 2. Dose-Ranging Study: Conduct a dose-ranging study with a bioavailable formulation to determine the effective dose.
Difficulty in dissolving this compound for in vitro assays or formulation preparation. Inherent poor water solubility of this compound.1. Use of Co-solvents: For in vitro studies, consider using co-solvents such as DMSO or ethanol (B145695). However, be mindful of their potential effects on cells. 2. Complexation with Cyclodextrins: Cyclodextrins can encapsulate this compound, enhancing its aqueous solubility for in vitro experiments.[8]

Quantitative Data Summary

The following tables summarize key data related to the physicochemical properties of this compound and the in vivo effects observed in a study using a streptozotocin-induced diabetic mouse model.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₁₂O₁₀S[1]
Molar Mass 396.32 g/mol [1]
Melting Point 288 °C (decomposes)[1]
Solubility in Water Practically insoluble[1][5][6]
Acidity (pKa) -3.53 (estimated)[1]

Table 2: In Vivo Effects of Oral this compound Administration in Diabetic Mice (10 days)

ParameterControl (Diabetic)This compound (2.5 mg/kg)This compound (5 mg/kg)Reference
Body Weight Gain (g) -2.5 ± 0.50.3 ± 0.40.8 ± 0.6[2]
Liver Weight (g) 1.18 ± 0.041.40 ± 0.051.42 ± 0.06[2]
Serum Glucose (mg/dL) 520 ± 25450 ± 30380 ± 28[2]
Hepatic Glucose (mg/g tissue) 12.5 ± 1.110.8 ± 0.99.5 ± 0.8[2]
Serum ALT (U/L) 125 ± 1098 ± 885 ± 7[2]
Serum AST (U/L) 180 ± 15145 ± 12120 ± 10[2]
Statistically significant difference compared to the control group.

Experimental Protocols

Given the limited specific formulation data for this compound, the following protocols are adapted from successful strategies used for the structurally similar flavonoid, isorhamnetin. These methods aim to enhance the solubility and, consequently, the oral bioavailability of this compound.

Preparation of this compound-Loaded Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using an anti-solvent precipitation method with a stabilizer.

Materials:

  • This compound

  • Acetone (B3395972) (solvent)

  • Deionized water (anti-solvent)

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Magnetic stirrer

  • Ultrasonic probe

Methodology:

  • Dissolution: Dissolve this compound in acetone at a concentration of 10 mg/mL to form the organic phase.

  • Stabilizer Solution: Prepare an aqueous solution of the stabilizer (e.g., 0.5% w/v Poloxamer 188) in deionized water.

  • Precipitation: While stirring the stabilizer solution at 500 rpm, inject the organic phase into the aqueous phase at a constant rate using a syringe pump. The volume ratio of the organic to the aqueous phase should be approximately 1:10.

  • Nanosuspension Formation: The rapid mixing of the solvent and anti-solvent will cause the precipitation of this compound as nanoparticles.

  • Solvent Evaporation: Continue stirring the nanosuspension for 2-4 hours in a fume hood to allow for the complete evaporation of acetone.

  • Homogenization (Optional): For a more uniform particle size distribution, sonicate the nanosuspension using an ultrasonic probe for 5-10 minutes in an ice bath.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and drug loading efficiency using appropriate techniques (e.g., Dynamic Light Scattering, HPLC).

Preparation of this compound-Loaded Liposomes

This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Soy PC, Egg PC)

  • Cholesterol

  • Chloroform (B151607) and Methanol (B129727) (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Methodology:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 v/v mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and rotate it at a constant speed under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at the same temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator in an ice bath for 15-30 minutes.

  • Purification: Remove the unencapsulated this compound by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes) and collect the supernatant containing the liposomes.

  • Characterization: Analyze the liposomes for vesicle size, zeta potential, encapsulation efficiency, and drug release profile.

Preparation of this compound-Phospholipid Complex

This protocol describes the preparation of a this compound-phospholipid complex to enhance its lipophilicity and membrane permeability.

Materials:

  • This compound

  • Phosphatidylcholine

  • Anhydrous ethanol

  • n-Hexane

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a 1:1 molar ratio with constant stirring.

  • Complex Formation: Stir the solution at room temperature for 2-3 hours to allow for the formation of the complex.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator to obtain a solid residue.

  • Washing and Drying: Wash the residue with n-hexane to remove any uncomplexed lipids and drug. Dry the resulting complex under vacuum.

  • Characterization: Confirm the formation of the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Evaluate the apparent solubility of the complex in water and n-octanol.

Visualizations

Signaling Pathways of this compound

Persicarin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_oxidative_stress Antioxidant Pathway Persicarin1 This compound NFkB NF-κB Persicarin1->NFkB inhibits AP1 AP-1 Persicarin1->AP1 inhibits COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TGFb1 TGF-β1 AP1->TGFb1 Inflammation Inflammation COX2->Inflammation iNOS->Inflammation TGFb1->Inflammation Persicarin2 This compound Nox4 Nox-4 Persicarin2->Nox4 inhibits ROS ROS Nox4->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Bioavailability Enhancement

Bioavailability_Enhancement_Workflow start Low Bioavailability of this compound formulation Formulation Strategy start->formulation np Nanoparticles formulation->np Option 1 lipo Liposomes formulation->lipo Option 2 plc Phospholipid Complex formulation->plc Option 3 characterization Physicochemical Characterization (Size, PDI, Loading, etc.) np->characterization lipo->characterization plc->characterization invivo In Vivo Evaluation (Pharmacokinetics, Efficacy) characterization->invivo end Enhanced Bioavailability invivo->end Bioavailability_Challenges cluster_challenges Challenges Solubility Poor Aqueous Solubility LowBioavailability Low Oral Bioavailability Solubility->LowBioavailability Permeability Low Membrane Permeability Permeability->LowBioavailability Metabolism First-Pass Metabolism Metabolism->LowBioavailability

References

Technical Support Center: In Vivo Administration of Persicarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle and procedures for the in vivo administration of persicarin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for the in vivo oral administration of this compound?

A1: Based on published research, the recommended vehicle for oral administration of this compound in mice is water . In a key study, the diabetic control group received water orally, implying that this compound was also administered in an aqueous solution or suspension.[1][2]

Q2: At what dosages has this compound been effectively administered orally in mice?

A2: this compound has been shown to be effective when administered orally at doses of 2.5 and 5 mg/kg body weight in mice for 10 days.[1][2] These dosages demonstrated significant effects in a model of type 1 diabetes, reducing hyperglycemia and inflammation.[1][2]

Q3: What is the route of administration for this compound in these studies?

A3: The established route of administration for this compound in the described in vivo studies is oral administration .[1][2]

Q4: What are the known biological effects of this compound when administered in vivo?

A4: In vivo, orally administered this compound has been demonstrated to:

  • Reduce serum and hepatic glucose levels.[1][2]

  • Improve liver function, as indicated by reduced ALT and AST levels.[1][2]

  • Suppress oxidative stress by decreasing reactive oxygen species (ROS) and peroxynitrite.[1]

  • Attenuate inflammation by reducing the levels of NF-κB, AP-1, TGF-β, COX-2, and iNOS.[1][2]

Troubleshooting Guide

Issue: this compound has poor solubility in water at my desired concentration.

  • Solution 1: Sonication. Attempt to dissolve the this compound in water by using a sonicator. This can help to break down particles and increase the surface area for dissolution.

  • Solution 2: Use a suspending agent. For compounds with low water solubility, a common and effective alternative is to create a suspension. A widely used vehicle for oral administration of flavonoids in mice is a 1% (w/v) sodium carboxymethyl cellulose (B213188) (Na-CMC) solution .[3] To prepare, gradually add the powdered this compound to the 1% Na-CMC solution while vortexing or stirring to ensure a uniform suspension.

  • Solution 3: Consider a co-solvent system. While not specifically documented for this compound, other flavonoids have been administered in mixtures of water and a small percentage of a biocompatible organic solvent like polyethylene (B3416737) glycol (PEG) or dimethyl sulfoxide (B87167) (DMSO). However, the potential toxicity of the co-solvent at the required concentration must be carefully evaluated. It is crucial to run a vehicle-only control group to account for any effects of the vehicle itself.

Issue: The prepared this compound formulation appears unstable and precipitates out of solution/suspension.

  • Solution 1: Prepare fresh daily. To ensure consistency and avoid degradation or precipitation, it is best practice to prepare the this compound formulation fresh each day before administration.

  • Solution 2: Maintain continuous mixing. If using a suspension, ensure it is continuously mixed (e.g., with a magnetic stirrer) up until the point of administration to guarantee a homogenous dose is drawn into the syringe.

Issue: I am observing adverse effects in my animals that may be related to the administration procedure.

  • Solution 1: Refine your oral gavage technique. Improper oral gavage technique can cause stress, injury, or accidental administration into the trachea. Ensure you are using the correct size and type of gavage needle for your mice. The procedure should be performed swiftly and gently by a trained individual.

  • Solution 2: Consider voluntary oral administration. To minimize stress associated with gavage, you can incorporate the this compound into a palatable jelly or paste that the mice will consume voluntarily.[4][5] This method can be particularly useful for long-term studies.

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteStudy DurationReference
Effective Dose2.5 mg/kg body weightICR MiceOral10 days[1][2]
Effective Dose5 mg/kg body weightICR MiceOral10 days[1][2]
VehicleWater (implied)ICR MiceOral10 days[1][2]
Alternative Vehicle1% (w/v) Na-CMCMiceOral4 weeks[3]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage
  • Aqueous Formulation (Primary Recommendation):

    • Calculate the total volume of the formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg).

    • Weigh the required amount of this compound.

    • Add the this compound to the appropriate volume of purified water.

    • If solubility is an issue, sonicate the mixture until the this compound is fully dissolved or a fine, homogenous suspension is achieved.

  • Suspension in 1% Na-CMC (Alternative):

    • Prepare a 1% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in purified water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

    • Weigh the required amount of this compound.

    • Gradually add the this compound powder to the 1% Na-CMC solution while continuously vortexing or stirring to form a uniform suspension.

Protocol for Oral Gavage in Mice
  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. This should immobilize the head and prevent the animal from biting.

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse (typically 18-20 gauge for an adult mouse).

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the this compound formulation.

    • The volume should not exceed 10 mL/kg of the animal's body weight.

  • Post-Administration:

    • Gently withdraw the needle and return the mouse to its cage.

    • Monitor the animal for a few minutes to ensure there are no signs of respiratory distress, which could indicate accidental administration into the lungs.

Visualizations

Caption: Experimental workflow for the in vivo oral administration of this compound.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_stress Oxidative Stress This compound This compound NFkB NF-κB This compound->NFkB inhibits AP1 AP-1 This compound->AP1 inhibits TGFb TGF-β This compound->TGFb inhibits COX2 COX-2 This compound->COX2 inhibits iNOS iNOS This compound->iNOS inhibits ROS ROS This compound->ROS inhibits Peroxynitrite Peroxynitrite This compound->Peroxynitrite inhibits

Caption: Signaling pathways modulated by this compound in vivo.

References

dealing with batch-to-batch variability of persicarin extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with persicarin extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid, specifically an isorhamnetin-3-O-sulfate, that has been isolated from plants such as water dropwort (Oenanthe javanica) and various species of the Persicaria genus.[1][2] Research has shown that this compound possesses several significant biological activities, including:

  • Anti-inflammatory effects: this compound has been demonstrated to attenuate inflammatory responses by inhibiting signaling pathways such as NF-κB and AP-1.[3]

  • Anti-diabetic properties: Studies suggest that this compound can help ameliorate hyperglycemia and oxidative stress associated with diabetes.[3]

  • Neuroprotective effects: this compound has shown protective effects in neuronal cells against glutamate-induced toxicity by reducing calcium influx and oxidative stress.[4]

  • Anticoagulant activities: It has been found to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) by inhibiting thrombin and activated factor X (FXa).

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability is a common challenge when working with botanical extracts. The primary sources of this variability can be categorized into two main areas:

  • Raw Botanical Material:

    • Genetics and Environment: The genetic makeup of the plant and the environmental conditions it's grown in (e.g., climate, soil composition, altitude) can significantly alter its phytochemical profile.[5]

    • Harvesting Time: The concentration of bioactive compounds like this compound can vary depending on the developmental stage of the plant at the time of harvest.[6]

    • Post-Harvest Handling and Storage: Improper drying, storage temperature, and exposure to light and air can lead to the degradation of this compound and other compounds.[5]

  • Extraction and Processing:

    • Extraction Method and Solvents: The choice of extraction technique (e.g., maceration, sonication, Soxhlet) and the solvent system used will influence the efficiency and selectivity of this compound extraction.[6][7][8]

    • Process Parameters: Variations in parameters such as extraction time, temperature, and solvent-to-solid ratio can lead to inconsistent yields and purity.[5]

    • Operator Variability: Differences in how individual operators perform the extraction and processing steps can introduce inconsistencies.

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity of this compound Extract

Symptoms:

  • The extract shows lower than expected activity in a bioassay (e.g., anti-inflammatory, antioxidant).

  • Significant variations in bioactivity are observed between different batches of the extract.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation of this compound This compound, like many flavonoids, can be sensitive to heat, light, and pH.[5][9][10] Ensure proper storage of the extract at low temperatures (4°C for short-term, -20°C or -80°C for long-term) in amber-colored, airtight containers.[5] Avoid high temperatures during the extraction and solvent evaporation steps.
Inconsistent Extraction Protocol Standardize the extraction protocol. Ensure that the same solvent system, temperature, extraction time, and solvent-to-solid ratio are used for every batch. Document all parameters meticulously.[5]
Variable Raw Material Quality Source plant material from a consistent and reputable supplier. If possible, use plant material from the same geographical region and harvest season.[6] Perform quality control on the raw material, such as macroscopic and microscopic examination.
Bioassay Variability Ensure the bioassay protocol is standardized. Use the same cell line passage number, reagent batches, and incubation times. Run a positive control (e.g., pure this compound, if available) and a negative control with each experiment to monitor assay performance.[5]
Issue 2: Inconsistent this compound Yield or Purity in Extracts

Symptoms:

  • The yield of the dried extract varies significantly between batches.

  • HPLC or other analytical methods show inconsistent concentrations of this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Extraction Ensure the plant material is ground to a consistent and fine particle size to maximize surface area for extraction.[8] Consider optimizing the extraction time and temperature.
Solvent Inconsistency Use high-purity solvents and prepare solvent mixtures accurately by volume. The polarity of the solvent is critical for extracting flavonoids.[7][8]
Variations in Plant Material As with bioactivity, the concentration of this compound in the raw plant material can vary. Implement quality control measures for the incoming raw material, such as HPLC fingerprinting.
Analytical Method Variability Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy.[11][12] Ensure consistent sample preparation and use a calibrated instrument.

Experimental Protocols

Protocol 1: Standardized Extraction of this compound from Oenanthe javanica

This protocol is based on methodologies described in the literature for the extraction of this compound.[3]

  • Sample Preparation:

    • Dry the aerial parts of Oenanthe javanica at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with 70% ethanol (B145695) (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates from the three extractions.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage:

    • Store the dried crude extract in an airtight, light-protected container at -20°C.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general framework for the quantification of this compound. Method optimization may be required for your specific instrument and extract matrix.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV-Vis or DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A starting point could be a linear gradient from 10% A to 50% A over 30 minutes.[13][14]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the optimal wavelength for this compound, likely in the range of 254-370 nm.[13]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh pure this compound standard and dissolve in methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

    • Sample Solution: Accurately weigh a known amount of the dried this compound extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[15]

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the extract using the calibration curve.

Protocol 3: NF-κB Reporter Bioassay for Anti-inflammatory Activity

This protocol describes a cell-based assay to measure the inhibition of NF-κB activation.

  • Cell Culture and Seeding:

    • Use a suitable cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).

    • Culture the cells in appropriate media supplemented with antibiotics and serum.[16]

    • Seed the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.[17]

  • Treatment:

    • Allow the cells to adhere overnight.

    • Prepare different concentrations of the this compound extract in serum-free media. Include a vehicle control (e.g., DMSO).

    • Pre-treat the cells with the extract or vehicle for 1-2 hours.[17][18]

    • Induce NF-κB activation by adding an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).[16][18]

  • Luciferase Assay:

    • Incubate the cells for an appropriate time (e.g., 6-8 hours) after stimulation.[16][17]

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[19]

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) if the extract is suspected to have cytotoxic effects.

    • Calculate the percentage of NF-κB inhibition for each concentration of the extract compared to the stimulated vehicle control.

Data Presentation

Table 1: Example of Batch-to-Batch Variability in this compound Extract Yield and Purity
Batch IDRaw Material (g)Final Extract Yield (g)Yield (%)This compound Content (mg/g extract) by HPLC
PE-2024-0150045.59.125.3
PE-2024-0250041.08.222.8
PE-2024-0350048.09.628.1
Mean 500 44.8 9.0 25.4
Std. Dev. 0 3.5 0.7 2.7
RSD (%) N/A 7.8% 7.8% 10.6%

RSD: Relative Standard Deviation

Table 2: HPLC Method Validation Parameters for this compound Quantification
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995> 0.999
Range (µg/mL) 1 - 100-
Limit of Detection (LOD) (µg/mL) 0.25-
Limit of Quantification (LOQ) (µg/mL) 0.80-
Intra-day Precision (% RSD) 1.8%< 2%
Inter-day Precision (% RSD) 2.5%< 3%
Accuracy (Recovery %) 98.5% - 101.2%95% - 105%

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p50 p50 p65 p65 NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active IκBα Degradation This compound This compound Extract This compound->IKK Inhibits DNA DNA (κB site) NFkB_active->DNA Translocates & Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow

G cluster_extraction Extraction & QC cluster_bioassay Bioassay cluster_analysis Data Analysis Raw_Material Raw Plant Material Extraction Standardized Extraction Raw_Material->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract QC HPLC Quantification Crude_Extract->QC Treatment Extract Treatment Crude_Extract->Treatment Cell_Culture Cell Seeding (NF-κB Reporter) Cell_Culture->Treatment Stimulation TNF-α/LPS Stimulation Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luminometry Luciferase Measurement Lysis->Luminometry Data Calculate % Inhibition Luminometry->Data Results Determine Bioactivity Data->Results

Caption: Workflow for quality control and bioactivity testing of this compound extracts.

References

Technical Support Center: Improving the Yield of Persicarin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction and purification of persicarin from its natural sources. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to support your research and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound has been notably isolated from Oenanthe javanica (water dropwort) and Persicaria hydropiper (water pepper).[1][2] It is considered a major flavonoid component in Oenanthe javanica.[1][3]

Q2: What is the general strategy for extracting this compound?

A2: The general strategy involves solid-liquid extraction of the plant material with a polar solvent, followed by liquid-liquid partitioning to separate compounds based on polarity. Further purification is then achieved using chromatographic techniques.

Q3: Which solvents are most effective for this compound extraction?

A3: Polar solvents are most effective for extracting this compound. Studies have successfully used 70% ethanol (B145695) for the initial extraction from Oenanthe javanica.[3] Methanol (B129727) is also a common solvent for extracting flavonoids from Persicaria species.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound.[4] Liquid chromatography-mass spectrometry (LC-MS/MS) can also be used for both identification and quantification, offering higher sensitivity and specificity.

Q5: What are the key factors that can affect the stability of this compound during extraction and storage?

A5: Like many flavonoids, this compound stability can be influenced by factors such as pH, temperature, and light exposure. It is generally recommended to perform extractions at room temperature or slightly elevated temperatures, avoid extreme pH conditions, and protect extracts from direct light to prevent degradation.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: The solvent may not have fully penetrated the plant material.- Optimize Particle Size: Grind the dried plant material into a fine powder to increase the surface area for solvent interaction. - Increase Extraction Time/Repetitions: Extend the duration of maceration or perform multiple rounds of extraction with fresh solvent.[3]
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.- Solvent Optimization: While 70% ethanol is effective, you can test different ethanol-water ratios (e.g., 50-80%) to find the optimal concentration for your specific plant material.[4]
Degradation of this compound: Exposure to harsh conditions can lead to the breakdown of the target compound.- Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Protect from Light: Use amber glassware or cover your extraction setup with aluminum foil to prevent photodegradation.[5]
Difficulty in Purification Co-elution of Similar Compounds: Other flavonoids or phenolic compounds with similar polarities can be difficult to separate from this compound.- Optimize Chromatographic Conditions: Experiment with different solvent gradients and stationary phases (e.g., C18, Phenyl-Hexyl) in your HPLC protocol. - Employ Multiple Purification Steps: Combine different chromatographic techniques, such as column chromatography with a non-polar resin (e.g., Toyopearl HW-40) followed by reverse-phase HPLC.[3]
Presence of Chlorophyll (B73375): In extracts from aerial parts, chlorophyll can interfere with purification and analysis.- Pre-extraction with a Non-polar Solvent: Before the main extraction, wash the plant material with a non-polar solvent like n-hexane to remove chlorophyll and other lipids.[3]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's growing conditions, harvest time, and storage.- Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time of year. Ensure proper drying and storage conditions.
Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.- Maintain Strict Protocol Adherence: Carefully document and control all experimental parameters for each extraction.

Data on this compound and Flavonoid Yield

The following tables summarize quantitative data from studies on the extraction of this compound and total flavonoids from Oenanthe javanica.

Table 1: Yield of this compound and Intermediate Fractions from Oenanthe javanica

Extraction/Fractionation Step Starting Material Solvent/Method Yield Reference
Crude Ethanol Extract 1.4 kg of freshly milled O. javanica70% Ethanol81.5 g (5.82%)[3]
n-hexane Fraction 81.5 g of crude extractLiquid-liquid partitioning5.5 g[3]
Ethyl Acetate (B1210297) (EtOAc) Fraction 81.5 g of crude extractLiquid-liquid partitioning1.8 g[3]
n-butanol (n-BuOH) Fraction 81.5 g of crude extractLiquid-liquid partitioning10.6 g[3]
Water Soluble Fraction 81.5 g of crude extractLiquid-liquid partitioning53.6 g[3]
Pure this compound 1.7 g of EtOAc extractColumn Chromatography75.9 mg[3]

Table 2: Optimization of Total Flavonoid Yield from Oenanthe javanica Leaves

Ethanol Concentration (%) Liquid-to-Solid Ratio Temperature (°C) Time (h) Total Flavonoid Yield (mg/g) Reference
7025:173.762.531.478[4]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Oenanthe javanica

This protocol is adapted from a study that successfully isolated this compound.[3]

1. Plant Material Preparation:

  • Collect fresh aerial parts of Oenanthe javanica.

  • Mill the plant material.

2. Initial Extraction:

  • Macerate 1.4 kg of the milled plant material in 10 L of 70% ethanol at room temperature.

  • Repeat the extraction three times.

  • Combine the ethanol extracts and evaporate the solvent under vacuum to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract (e.g., 81.5 g) in 3 L of 20% methanol.

  • Sequentially partition the mixture with n-hexane (3 L, three times), ethyl acetate (3 L, three times), and n-butanol (3 L, three times).

  • Evaporate the solvents from each fraction to obtain the dried n-hexane, ethyl acetate, n-butanol, and water-soluble residues.

4. Column Chromatography (Step 1):

  • Chromatograph a portion of the ethyl acetate extract (e.g., 1.7 g) on a Toyopearl HW-40 column.

  • Elute with a stepwise gradient of increasing methanol in water.

5. Column Chromatography (Step 2):

  • Subject the 100% water eluate from the previous step to column chromatography on a YMC GEL ODS AQ column.

  • Elute with aqueous methanol to isolate pure this compound.

6. Quantification and Identification:

  • Analyze the purified compound using HPLC, ¹H-NMR, and ¹³C-NMR to confirm its identity and purity as this compound.

Visualizations

This compound Biosynthesis Pathway

This compound is an isorhamnetin (B1672294) sulfate. Its biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of the flavonol quercetin. Quercetin is then methylated to form isorhamnetin, which is subsequently sulfonated to yield this compound. The final sulfonation step is catalyzed by a sulfotransferase enzyme.

Persicarin_Biosynthesis Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Isorhamnetin Isorhamnetin Quercetin->Isorhamnetin OMT This compound This compound Isorhamnetin->this compound SOT

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Persicarin_Workflow PlantMaterial Plant Material (e.g., Oenanthe javanica) Extraction Solid-Liquid Extraction (e.g., 70% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Fractions Polarity-Based Fractions (e.g., EtOAc, n-BuOH) Partitioning->Fractions ColumnChrom Column Chromatography Fractions->ColumnChrom Purifiedthis compound Purified this compound ColumnChrom->Purifiedthis compound Analysis Analysis (HPLC, NMR) Purifiedthis compound->Analysis

Caption: General workflow for this compound isolation.

References

Technical Support Center: Method Validation for Persicarin Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of persicarin in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during method validation and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a robust analytical method for this compound in biological matrices?

A1: The main challenges include:

  • Low concentrations: this compound concentrations in biological samples can be very low, requiring highly sensitive analytical methods.[1][2]

  • Matrix effects: Components of biological matrices (e.g., plasma, urine) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based assays.[3]

  • Metabolite interference: this compound may be metabolized in vivo, and these metabolites could potentially interfere with the quantification of the parent compound.

  • Analyte stability: this compound may be unstable in the biological matrix or during sample processing and storage.[4][5]

Q2: Which analytical technique is most suitable for this compound quantification in biological samples?

A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly suitable technique. It offers high sensitivity, selectivity, and speed, which are crucial for analyzing complex biological samples with low analyte concentrations.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be used.[10]

Q3: What are the critical parameters to evaluate during method validation for this compound analysis?

A3: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity[11][12]

  • Accuracy and Precision[1][8][13]

  • Calibration Curve and Linearity[4][10][13]

  • Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)[1][2][13]

  • Recovery[3][4][11]

  • Matrix Effect[3]

  • Stability (in matrix and solution)[4][5][11]

Troubleshooting Guides

Chromatographic Issues

Problem: I am observing peak tailing or fronting in my chromatogram.

  • Possible Cause 1: Column Overload. Injecting too high a concentration of the analyte can lead to asymmetrical peaks.

    • Solution: Dilute the sample and re-inject. Check if the peak shape improves.[14]

  • Possible Cause 2: Secondary Interactions. The analyte may be interacting with active sites on the stationary phase. For acidic compounds like this compound, this can be an issue.

    • Solution: Add a small amount of a weak acid, like formic acid or acetic acid (0.1-0.2%), to the mobile phase to suppress the ionization of silanol (B1196071) groups on the column.[15]

  • Possible Cause 3: Column Degradation. The column may have a void at the inlet or the packing material may be damaged.

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, replace the column.[14]

Problem: My retention times are shifting between injections.

  • Possible Cause 1: Inconsistent Mobile Phase Composition. The mobile phase may not be properly mixed or may be evaporating.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[14]

  • Possible Cause 2: Fluctuating Column Temperature. Variations in the column oven temperature can affect retention times.

    • Solution: Ensure the column oven is set to a stable temperature and allow it to equilibrate before starting the analytical run.[14]

  • Possible Cause 3: System Leaks. A leak in the HPLC/UPLC system can cause pressure fluctuations and retention time shifts.

    • Solution: Inspect all fittings and connections for leaks and tighten or replace them as necessary.[16]

Problem: I am seeing ghost peaks in my chromatograms.

  • Possible Cause 1: Sample Carryover. Residual sample from a previous injection may be eluting in the current run.

    • Solution: Optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. Inject a blank solvent after a high-concentration sample to check for carryover.[14]

  • Possible Cause 2: Contaminated Mobile Phase. The mobile phase or one of its components may be contaminated.

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.[14]

Mass Spectrometry Issues

Problem: I am experiencing significant ion suppression.

  • Possible Cause 1: Matrix Effects. Co-eluting endogenous compounds from the biological matrix can compete with the analyte for ionization, reducing the signal.

    • Solution 1: Improve the sample preparation method to more effectively remove interfering matrix components. Consider using solid-phase extraction (SPE) instead of protein precipitation.[12]

    • Solution 2: Optimize the chromatographic method to separate the analyte from the interfering compounds.

    • Solution 3: Use a stable isotope-labeled internal standard (SIL-IS) if available, as it can help compensate for matrix effects.[11]

  • Possible Cause 2: Inefficient Ionization. The source parameters on the mass spectrometer may not be optimal for this compound.

    • Solution: Perform a tuning and optimization of the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound.

Quantitative Data Summary

The following tables provide typical acceptance criteria for bioanalytical method validation. While specific data for this compound is not widely published, these tables are based on established guidelines and data from similar flavonoid analyses.

Table 1: Accuracy and Precision Acceptance Criteria

Analyte LevelWithin-Run Accuracy (% Bias)Within-Run Precision (%RSD)Between-Run Accuracy (% Bias)Between-Run Precision (%RSD)
LLOQ± 20%≤ 20%± 20%≤ 20%
Low QC± 15%≤ 15%± 15%≤ 15%
Medium QC± 15%≤ 15%± 15%≤ 15%
High QC± 15%≤ 15%± 15%≤ 15%
Data based on regulatory guidelines.[1][17]

Table 2: Example Validation Parameters for a Flavonoid Analogous to this compound

ParameterResult
Linearity (r²)> 0.99
LLOQ in Plasma1.50 ng/mL[13]
Mean Recovery85% - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 12%
Intra-day Accuracy95.7% to 103.2%[13]
Inter-day Accuracy93.5% to 105.8%
This table presents hypothetical yet typical data based on published methods for similar compounds like puerarin (B1673276) and cirsimarin.[4][9][13]

Experimental Protocols

Detailed Methodology for this compound Analysis in Rat Plasma by UPLC-MS/MS

This protocol is a representative example and may require optimization for specific laboratory conditions and equipment.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally related flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate the proteins.[13]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8][13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient Elution:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B (linear gradient)

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B (linear gradient)

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[13]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by direct infusion of a this compound standard. For a related compound, puerarin, a transition of m/z 417.1 → 299.1 has been used. A similar approach would be taken for this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard SampleCollection->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Injection Injection into UPLC-MS/MS Centrifugation2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation Parameter Assessment Quantification->Validation

Caption: Workflow for this compound analysis in biological matrices.

Troubleshooting_Logic Start Asymmetric Peak (Tailing/Fronting) CheckOverload Is sample concentration high? Start->CheckOverload CheckMobilePhase Is mobile phase pH appropriate? CheckOverload->CheckMobilePhase No DiluteSample Dilute sample and reinject. CheckOverload->DiluteSample Yes CheckColumnHealth Is the column old or showing high backpressure? CheckMobilePhase->CheckColumnHealth Yes AdjustMobilePhase Add 0.1% formic acid to mobile phase. CheckMobilePhase->AdjustMobilePhase No ReplaceColumn Replace column. CheckColumnHealth->ReplaceColumn Yes GoodPeak Symmetric Peak CheckColumnHealth->GoodPeak No DiluteSample->GoodPeak AdjustMobilePhase->GoodPeak ReplaceColumn->GoodPeak

References

Validation & Comparative

A Comparative Analysis of the Anticoagulant Activities of Persicarin and Isorhamnetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticoagulant properties of two flavonoids, persicarin and isorhamnetin (B1672294). The information presented is based on experimental data from a key study in the field, offering a valuable resource for researchers investigating novel anticoagulant agents.

Introduction

This compound and isorhamnetin are flavonoids that have been investigated for their potential antithrombotic effects.[1] Both compounds have been shown to interfere with the coagulation cascade, but with differing potencies. A pivotal study by Ku et al. (2013) isolated these compounds from Oenanthe javanica and directly compared their anticoagulant activities, revealing that this compound exhibits a more potent effect.[1] This guide will delve into the quantitative data and experimental methodologies from this study to provide a clear comparison.

Quantitative Data Summary

The anticoagulant effects of this compound and isorhamnetin were evaluated by measuring their impact on key coagulation parameters, namely activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). Both compounds were found to prolong clotting times in a dose-dependent manner. The study also assessed their inhibitory effects on the coagulation factors thrombin and Factor Xa (FXa).

ParameterTest SubstanceConcentration (µM)Result
aPTT This compound100Significantly prolonged
Isorhamnetin100Significantly prolonged
PT This compound100Significantly prolonged
Isorhamnetin100Significantly prolonged
Thrombin Activity This compound100Inhibited
Isorhamnetin100Inhibited
FXa Activity This compound100Inhibited
Isorhamnetin100Inhibited
Thrombin Generation in HUVECs This compound10, 50, 100Inhibited
Isorhamnetin10, 50, 100Inhibited
FXa Generation in HUVECs This compound10, 50, 100Inhibited
Isorhamnetin10, 50, 100Inhibited

Data sourced from Ku et al. (2013).[1]

The study concluded that the anticoagulant and profibrinolytic effects of this compound were greater than those of isorhamnetin, suggesting that the sulfonate group in this compound's structure positively contributes to its anticoagulant function.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and isorhamnetin's anticoagulant activities.

Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
  • Objective: To assess the effects of this compound and isorhamnetin on the intrinsic and extrinsic pathways of the coagulation cascade.

  • Methodology:

    • Citrated normal human plasma was incubated with various concentrations of this compound or isorhamnetin for a specified time at 37°C.

    • For the aPTT assay, a reagent containing a contact activator and phospholipids (B1166683) was added to the plasma mixture.

    • For the PT assay, a reagent containing tissue factor and phospholipids was added.

    • The time to clot formation was measured using a coagulometer.

Thrombin and Factor Xa (FXa) Activity Assays
  • Objective: To determine the direct inhibitory effects of this compound and isorhamnetin on key coagulation enzymes.

  • Methodology:

    • Purified human thrombin or FXa was incubated with various concentrations of this compound or isorhamnetin.

    • A chromogenic substrate specific for either thrombin or FXa was added to the mixture.

    • The rate of substrate cleavage, which is proportional to the enzyme's activity, was measured spectrophotometrically.

Cell-Based Thrombin and FXa Generation Assays
  • Objective: To evaluate the effects of this compound and isorhamnetin on the generation of thrombin and FXa in a cellular context.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.

    • The cells were treated with various concentrations of this compound or isorhamnetin.

    • The generation of thrombin and FXa in the cell culture supernatant was measured using specific activity assays, as described above.

Visualizing the Anticoagulant Mechanism and Experimental Workflow

The following diagrams illustrate the proposed anticoagulant mechanism of action for this compound and isorhamnetin, as well as the general experimental workflow used to assess their activities.

Anticoagulant_Mechanism cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa Prothrombin Prothrombin X->Prothrombin VII VII VII->X Tissue Factor Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIIIa Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot XIIIa This compound This compound This compound->X Inhibits This compound->Thrombin Inhibits Isorhamnetin Isorhamnetin Isorhamnetin->X Inhibits Isorhamnetin->Thrombin Inhibits

Caption: Proposed mechanism of anticoagulant action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_enzyme Enzyme Inhibition Assays cluster_cell Cell-Based Assays Plasma Human Plasma aPTT aPTT Assay Plasma->aPTT PT PT Assay Plasma->PT Results1 Prolonged Clotting aPTT->Results1 Clotting Time PT->Results1 Clotting Time Enzymes Purified Thrombin & FXa Chromogenic Chromogenic Substrate Assays Enzymes->Chromogenic Results2 Inhibited Activity Chromogenic->Results2 Enzyme Activity HUVECs HUVECs Generation Thrombin/FXa Generation Assay HUVECs->Generation Results3 Reduced Generation Generation->Results3 Factor Generation start This compound & Isorhamnetin start->Plasma start->Enzymes start->HUVECs

Caption: General experimental workflow.

References

A Comparative Analysis of the Antioxidant Capacity of Persicarin and Hyperoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant capacities of two prominent flavonoids, persicarin and hyperoside (B192233). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The information presented herein is based on a comprehensive review of available scientific literature.

Executive Summary

This compound and hyperoside are flavonoids known for their various pharmacological activities, including antioxidant effects. Both are found in medicinal plants such as Oenanthe javanica (water dropwort). While extensive research has been conducted on the antioxidant properties of hyperoside, quantitative data on the radical scavenging activity of isolated this compound is less prevalent in the current literature. This guide summarizes the existing data, outlines the mechanisms of action, and provides detailed experimental protocols for key antioxidant assays.

Comparative Antioxidant Activity

Direct comparative studies on the antioxidant capacity of isolated this compound and hyperoside using standardized assays are limited. However, based on available data for hyperoside and related flavonoid compounds, a qualitative comparison can be drawn.

Data Presentation

CompoundAssayIC50 / ActivityReference
Hyperoside ABTS3.54 ± 0.39 µg/mL[1]
This compound DPPH, ABTS, FRAPSpecific IC50 values for the isolated compound are not readily available in the reviewed literature. Studies indicate its ability to reduce oxidative stress markers such as ROS, peroxynitrite, and TBARS in biological systems.[2]
Persicaria glabra (methanolic extract)DPPH5.524 µg/mL[3]
Persicaria senticosa (methanolic extract)DPPH61.0 µg/mL[1]
Persicaria senticosa (methanolic extract)ABTS17.5 µg/mL[1]

Note: Data for Persicaria extracts are included for contextual reference but do not represent the activity of isolated this compound.

Mechanisms of Antioxidant Action

Hyperoside has been shown to exert its antioxidant effects through multiple mechanisms[4]:

  • Direct Radical Scavenging: Hyperoside can directly neutralize free radicals, including reactive oxygen species (ROS).

  • Enhancement of Endogenous Antioxidant Defenses: It can upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).

  • Modulation of Signaling Pathways: Hyperoside is known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key regulator of cellular antioxidant responses.

This compound has also been reported to exhibit significant antioxidant and anti-inflammatory properties. Studies have demonstrated its ability to protect against oxidative stress, particularly in the context of diabetes-induced liver damage, by suppressing oxidative stress parameters like ROS, peroxynitrite, and thiobarbituric acid-reactive substances (TBARS)[2].

Experimental Protocols

Detailed methodologies for the most common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (this compound or hyperoside) in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

  • Reaction: In a 96-well microplate, add 100 µL of the test sample at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5][6][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]

  • Reaction: Add a small volume of the test sample at various concentrations to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6-7 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8][10]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[8][11]

  • Reaction: Add a small volume of the test sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the reaction mixture in the dark at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as FRAP units or equivalents.[11]

Visualizing Methodologies and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (this compound/Hyperoside) Mixing Mixing Test_Compound->Mixing Assay_Reagent Assay Reagent (DPPH, ABTS, or FRAP) Assay_Reagent->Mixing Incubation Incubation (Time & Temp Dependent) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition / IC50 Measurement->Calculation

Figure 1. General workflow for in vitro antioxidant capacity assays.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->Antioxidant_Enzymes upregulates transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress neutralizes Hyperoside Hyperoside Hyperoside->Keap1_Nrf2 promotes dissociation Oxidative_Stress->Keap1_Nrf2 induces dissociation

Figure 2. Simplified Nrf2-ARE signaling pathway modulated by antioxidants like hyperoside.

Conclusion

Hyperoside demonstrates notable antioxidant activity, substantiated by quantitative data from various assays. Its mechanisms of action are well-documented and involve both direct radical scavenging and the enhancement of cellular antioxidant defense systems. While this compound is also recognized for its protective effects against oxidative stress, there is a clear need for further research to quantify its antioxidant capacity using standardized in vitro assays. Such studies would enable a more direct and comprehensive comparison with hyperoside and other flavonoids, facilitating a deeper understanding of its potential as a therapeutic agent.

References

Persicarin's Neuroprotective Efficacy: A Comparative Guide to Flavonoid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the neuroprotective flavonoid, persicarin, reveals its significant potential in mitigating glutamate-induced neurotoxicity. This guide provides a comparative overview of this compound and other prominent flavonoids—isorhamnetin, afzelin, hyperoside, quercetin (B1663063), puerarin (B1673276), and hesperidin (B1673128)—offering researchers, scientists, and drug development professionals a data-driven resource for evaluating their therapeutic promise.

Quantitative Comparison of Neuroprotective Efficacy

The neuroprotective effects of this compound and other flavonoids have been evaluated in various in vitro models of glutamate-induced neurotoxicity. The following tables summarize the available quantitative data, providing a comparative look at their potency. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary between studies.

Table 1: Neuroprotective Activity of Flavonoids in Glutamate-Injured Primary Rat Cortical Cells

FlavonoidConcentrationCell Viability (%)
Control (Glutamate only)-50.0 ± 2.5
This compound 10 µM85.2 ± 3.1
Isorhamnetin10 µM78.5 ± 2.9
Afzelin10 µM65.4 ± 2.6
Hyperoside10 µM72.1 ± 2.8
*Data is presented as mean ± SEM. *p < 0.05 compared to the glutamate-treated control group.[1]

Table 2: Comparative Neuroprotective Efficacy (IC50 Values) of Flavonoids in Glutamate-Induced Neurotoxicity Models

FlavonoidCell LineIC50 (µM)Reference
This compound Primary Rat Cortical CellsNot Reported[1]
IsorhamnetinPrimary Rat Cortical CellsNot Reported[1]
QuercetinHT22~5[2]
PuerarinDifferentiated Y-79>50[3]
HesperidinRat Hippocampal Nerve Terminals (Glutamate Release)20[1]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective actions of these flavonoids are attributed to their ability to modulate various intracellular signaling pathways, primarily those involved in oxidative stress, inflammation, and apoptosis.

This compound: This flavonoid exerts its neuroprotective effects by diminishing calcium influx and inhibiting the subsequent overproduction of nitric oxide and intracellular peroxides.[1] It also restores the activities of crucial antioxidant enzymes, glutathione (B108866) reductase and glutathione peroxidase.[1] Emerging evidence suggests that this compound's anti-inflammatory actions are mediated through the inhibition of the NF-κB and AP-1 signaling pathways.[4][5]

Persicarin_Signaling_Pathway Glutamate (B1630785) Glutamate Excitotoxicity Ca_Influx Ca2+ Influx Glutamate->Ca_Influx NO_Peroxide Nitric Oxide & Peroxide Overproduction Glutamate->NO_Peroxide GSH_Enzymes Reduced Glutathione Reductase & Peroxidase Glutamate->GSH_Enzymes NFkB_AP1 NF-κB & AP-1 Activation Glutamate->NFkB_AP1 Oxidative_Stress Oxidative Stress Ca_Influx->Oxidative_Stress NO_Peroxide->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage GSH_Enzymes->Oxidative_Stress Inflammation Neuroinflammation NFkB_AP1->Inflammation Inflammation->Neuronal_Damage This compound This compound This compound->Ca_Influx This compound->NO_Peroxide This compound->GSH_Enzymes + This compound->NFkB_AP1

This compound's neuroprotective signaling pathways.

Other Flavonoids: Quercetin, puerarin, and hesperidin are known to modulate a broader range of signaling cascades. Quercetin often exerts its effects through the Nrf2-ARE pathway, a key regulator of antioxidant defense.[4][6][7] Puerarin has been shown to activate the pro-survival PI3K/Akt pathway.[8][9][10] Hesperidin demonstrates neuroprotection by inhibiting the pro-inflammatory NF-κB pathway and activating the Nrf2 pathway.[3][11][12][13]

Other_Flavonoids_Signaling_Pathways cluster_quercetin Quercetin cluster_puerarin Puerarin cluster_hesperidin Hesperidin Quercetin Quercetin Nrf2_ARE Nrf2-ARE Pathway Quercetin->Nrf2_ARE Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response Puerarin Puerarin PI3K_Akt PI3K/Akt Pathway Puerarin->PI3K_Akt Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Hesperidin Hesperidin NFkB NF-κB Pathway Hesperidin->NFkB Nrf2_H Nrf2 Pathway Hesperidin->Nrf2_H Inflammation Inflammation NFkB->Inflammation Antioxidant_Defense Antioxidant Defense Nrf2_H->Antioxidant_Defense

Key signaling pathways modulated by other flavonoids.

Experimental Protocols: Glutamate-Induced Neurotoxicity Assay

The following is a synthesized protocol for inducing and assessing neurotoxicity in primary rat cortical cell cultures, based on methodologies described in the cited literature.[1][14][15][16]

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assessment Neuroprotection Assessment A1 Isolate cortical neurons from E18 Sprague-Dawley rat embryos A2 Plate cells on poly-D-lysine coated plates A1->A2 A3 Culture for 7-9 days in Neurobasal medium with B27 A2->A3 B1 Pre-treat cells with varying concentrations of flavonoids for 2h A3->B1 B2 Induce neurotoxicity with 100 µM glutamate for 24h B1->B2 C1 Measure cell viability (e.g., MTT assay) B2->C1 C2 Quantify intracellular calcium levels B2->C2 C3 Measure nitric oxide production B2->C3 C4 Assess antioxidant enzyme activity (GSH reductase/peroxidase) B2->C4

Workflow for glutamate-induced neurotoxicity assay.

1. Primary Cortical Cell Culture:

  • Cortical neurons are isolated from the cerebral cortices of embryonic day 18 (E18) Sprague-Dawley rat fetuses.

  • The tissue is mechanically dissociated and cells are plated on poly-D-lysine-coated 96-well plates or coverslips at an appropriate density.

  • Cells are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cultures are allowed to mature for 7-9 days in vitro before experimental use.

2. Induction of Glutamate Excitotoxicity:

  • On the day of the experiment, the culture medium is replaced with a serum-free medium.

  • Cells are pre-treated with various concentrations of the test flavonoids (e.g., this compound, quercetin) or vehicle control for a specified period (e.g., 2 hours).

  • Glutamate is then added to the culture medium to a final concentration known to induce significant neurotoxicity (e.g., 100 µM). A control group without glutamate is also maintained.

  • The cells are incubated with glutamate for a defined duration (e.g., 24 hours).

3. Assessment of Neuroprotection:

  • Cell Viability Assay: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, and cell viability is expressed as a percentage of the control group.

  • Intracellular Calcium Measurement: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using a fluorescent calcium indicator like Fura-2 AM.

  • Nitric Oxide (NO) Production: The accumulation of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • Antioxidant Enzyme Activity: The activities of glutathione reductase and glutathione peroxidase in cell lysates are determined using commercially available assay kits.

This comparative guide underscores the potential of this compound as a potent neuroprotective agent. Further research, particularly studies with standardized methodologies allowing for direct quantitative comparisons, is warranted to fully elucidate the therapeutic hierarchy of these promising flavonoids.

References

Persicarin's Anti-inflammatory Effects: A Comparative Validation in a Secondary Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Persicarin's Performance Against Inflammation.

This guide provides a comprehensive validation of the anti-inflammatory properties of this compound, a flavonoid isolated from Oenanthe javanica, within a secondary disease model of streptozotocin-induced type 1 diabetes in mice. This model is relevant for studying chronic inflammation and oxidative stress, common underlying pathologies in various diseases. The following sections present a comparative analysis of this compound's efficacy, detailed experimental methodologies, and an exploration of its molecular mechanism of action.

Quantitative Data Comparison

The anti-inflammatory effects of this compound were evaluated by measuring the expression levels of key pro-inflammatory proteins in the hepatic tissue of diabetic mice. The data is summarized below. While direct head-to-head comparative studies with standard anti-inflammatory drugs in this specific model are not currently available in the literature, data for dexamethasone (B1670325) and indomethacin (B1671933) from other relevant inflammatory models are included for contextual comparison.

Table 1: In Vivo Efficacy of this compound on Pro-Inflammatory Protein Expression in Streptozotocin-Induced Diabetic Mice

Treatment GroupDose (mg/kg body weight)NF-κB p65 (% of Diabetic Control)AP-1 (% of Diabetic Control)COX-2 (% of Diabetic Control)iNOS (% of Diabetic Control)
Normal Control-Significantly LowerSignificantly LowerSignificantly LowerSignificantly Lower
Diabetic Control (Vehicle)-100%100%100%100%
This compound2.5ReducedReducedReducedSignificantly Reduced
This compound5.0Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data adapted from a study on streptozotocin-induced diabetic mice.[1][2][3][4] "Significantly Reduced" indicates a statistically significant decrease compared to the diabetic control group. The study demonstrated a dose-dependent reduction in these inflammatory markers.[1]

Table 2: Comparative In Vitro Inhibitory Concentrations (IC50) of Anti-Inflammatory Agents

CompoundTargetCell Line/SystemIC50
This compound NF-κB ActivationData Not AvailableData Not Available
AP-1 ActivationData Not AvailableData Not Available
Dexamethasone NF-κB InhibitionA549 cells0.5 nM[5][6]
COX-2 InhibitionHuman Articular Chondrocytes0.0073 µM[7]
Indomethacin COX-1 InhibitionPurified Ovine COX-127 nM[8][9]
COX-2 InhibitionPurified Murine COX-2127 nM[8][9]
COX-2 InhibitionHuman Articular Chondrocytes0.48 µM[7]

Note: The IC50 values for dexamethasone and indomethacin are provided from different experimental setups and are not directly comparable to the in vivo data for this compound. This table serves to provide a general reference for their respective potencies.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in the validation of this compound's anti-inflammatory effects, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow: Validation of this compound in a Secondary Model A Induction of Type 1 Diabetes in Mice (Streptozotocin) B Oral Administration of This compound (2.5 & 5 mg/kg) or Vehicle for 10 days A->B C Tissue Collection (Hepatic Tissue) B->C D Western Blot Analysis C->D E Quantification of Inflammatory Markers (NF-κB, AP-1, COX-2, iNOS) D->E

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound in a streptozotocin-induced diabetic mouse model.

cluster_1 This compound's Proposed Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., Hyperglycemia-induced Oxidative Stress) NFkB_Pathway NF-κB Pathway Activation Inflammatory_Stimuli->NFkB_Pathway AP1_Pathway AP-1 Pathway Activation Inflammatory_Stimuli->AP1_Pathway This compound This compound This compound->NFkB_Pathway This compound->AP1_Pathway COX2 COX-2 Expression NFkB_Pathway->COX2 iNOS iNOS Expression NFkB_Pathway->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TGF-β) AP1_Pathway->Pro_inflammatory_Cytokines

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound, involving the inhibition of NF-κB and AP-1 pathways.

Experimental Protocols

Animal Model: Streptozotocin (STZ)-Induced Type 1 Diabetic Mice

This protocol outlines the induction of type 1 diabetes in mice, a secondary model used to study inflammation associated with chronic hyperglycemia.

  • Animals: Male C57BL/6J mice, 10 weeks old.[10]

  • Induction Agent: Streptozotocin (STZ), dissolved in cold citrate (B86180) buffer (pH 4.5) immediately before use.[11][12]

  • Induction Protocol:

    • Fast mice for 4-6 hours prior to STZ injection.[11][13]

    • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 120 mg/kg body weight.[2] (Note: Some protocols use multiple low doses of STZ).[11][13]

    • Monitor blood glucose levels. Mice with fasting blood glucose concentrations greater than 275 mg/dL are considered diabetic.[10]

  • Treatment:

    • Divide diabetic mice into a vehicle control group and this compound treatment groups.

    • Administer this compound orally at doses of 2.5 and 5 mg/kg body weight daily for 10 days.[2][3] The vehicle control group receives the vehicle (e.g., water) orally.

    • A non-diabetic normal control group should also be included.

Western Blot Analysis for Inflammatory Markers

This protocol details the procedure for quantifying the protein expression of NF-κB, AP-1, COX-2, and iNOS in hepatic tissue.

  • Protein Extraction:

    • Homogenize collected hepatic tissue in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for NF-κB p65, AP-1 (c-Jun/c-Fos), COX-2, and iNOS overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection and Quantification:

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the band intensity of the target proteins to the corresponding loading control band intensity.[14][15]

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometric Methods for the Quantification of Persicarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry for the quantification of persicarin, a flavonoid of significant interest. Due to the limited availability of comprehensive validation data for this compound, this guide utilizes data from its structurally similar analogue, isorhamnetin (B1672294), to provide a robust comparative framework. This approach allows for a detailed examination of the performance of each method, offering valuable insights for analytical method selection and development.

Executive Summary

High-Performance Liquid Chromatography (HPLC) emerges as a superior method for the quantification of this compound, offering high specificity, sensitivity, and the ability to separate the analyte from a complex matrix. In contrast, UV-Vis spectrophotometry presents a simpler, more cost-effective, and rapid alternative, albeit with lower specificity, making it susceptible to interference from other compounds that absorb at similar wavelengths. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for high sensitivity, and budgetary constraints.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance parameters for HPLC and UV-Vis methods based on validated assays for the structurally similar flavonoid, isorhamnetin. This data provides a benchmark for what can be expected when developing and validating analytical methods for this compound.

ParameterHPLC Method (for Isorhamnetin)UV-Vis Spectrophotometric Method (General Flavonoid Assay)
Linearity (Concentration Range) 1 - 200 ng/mL[1]Typically in the µg/mL range (e.g., 2-10 µg/mL)[2]
Correlation Coefficient (r²) ≥ 0.9980[1]≥ 0.999[3]
Limit of Detection (LOD) 1 ng/mL[1]~0.04 - 0.4 µg/mL[2][4]
Limit of Quantification (LOQ) 1 ng/mL[1]~0.14 - 1.3 µg/mL[2][4]
Accuracy (% Recovery) <13.4% bias[1]Typically 95-105%
Precision (% RSD) Intra-assay: 1.1-8.9%, Inter-assay: 1.6-10.8%[1]< 2%[3]
Specificity High (separation from other compounds)Low (potential for interference)
Analysis Time Longer (due to chromatographic separation)Short (direct measurement)
Cost & Complexity High (expensive equipment and skilled operator)Low (less expensive and simpler to operate)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Isorhamnetin

This protocol is based on a validated method for the quantification of isorhamnetin in biological samples.[1]

  • Instrumentation: A standard HPLC system equipped with a UV or tandem mass spectrometry (MS/MS) detector.

  • Column: A reversed-phase C18 column (e.g., Diamonsil C18).[1]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier (e.g., 2% formic acid).[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: UV detection at the maximum absorbance wavelength of the analyte or MS/MS for higher sensitivity and specificity.

  • Sample Preparation: For complex matrices like plasma, a liquid-liquid extraction or solid-phase extraction is typically required, often preceded by enzymatic hydrolysis to release conjugated forms of the flavonoid.[1]

UV-Vis Spectrophotometric Method for Total Flavonoids (Adapted for this compound)

This is a general protocol for the determination of total flavonoid content, which can be adapted for this compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents:

    • Standard solution of this compound of known concentration.

    • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).

    • Sodium acetate (B1210297) or another suitable buffer.

  • Procedure:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol).

    • To a specific volume of each standard solution and the sample solution, add the aluminum chloride solution.

    • Allow the reaction to proceed for a set time to form a stable flavonoid-aluminum complex.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the complex.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis methods for the quantification of a target analyte like this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv UV-Vis Analysis cluster_validation Method Validation & Comparison RawSample Raw Sample (e.g., Plant Extract) Extraction Extraction of this compound RawSample->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC_inj HPLC Injection Filtration->HPLC_inj UV_prep Sample Dilution Filtration->UV_prep HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det Detection (UV/MS) HPLC_sep->HPLC_det HPLC_quant Quantification HPLC_det->HPLC_quant Linearity Linearity HPLC_quant->Linearity Accuracy Accuracy HPLC_quant->Accuracy Precision Precision HPLC_quant->Precision LOD_LOQ LOD/LOQ HPLC_quant->LOD_LOQ Specificity Specificity HPLC_quant->Specificity UV_measure Absorbance Measurement UV_prep->UV_measure UV_quant Quantification UV_measure->UV_quant UV_quant->Linearity UV_quant->Accuracy UV_quant->Precision UV_quant->LOD_LOQ UV_quant->Specificity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison

Caption: Workflow for cross-validation of HPLC and UV-Vis methods.

References

A Comparative Analysis of Persicarin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Persicarin Yield, Biological Activity, and Extraction Methodologies from Various Plant Species.

This compound, a sulfated flavonoid, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-diabetic properties. This guide provides a comparative overview of this compound derived from different plant species, focusing on quantitative data, experimental protocols, and relevant biological pathways. While this compound has been identified in several plant species, including water pepper (Persicaria hydropiper), dill (Anethum graveolens), and various species of the Polygonum genus, comprehensive quantitative and comparative biological data is most readily available for this compound isolated from water dropwort (Oenanthe javanica).

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound content from different plant species. A significant challenge in conducting a direct comparative study is the limited availability of standardized quantitative data for this compound across various botanical sources. Much of the existing literature focuses on the qualitative identification of this compound or the quantification of total flavonoid content rather than specific this compound yields.

Plant SpeciesPart UsedExtraction SolventReported Yield of this compoundReference
Oenanthe javanica (Water Dropwort)Aerial parts70% Ethanol (B145695)75.9 mg from 1.4 kg of plant material (Yield: ~0.0054%)[1]
Persicaria hydropiper (Water Pepper)LeavesMethanol (B129727)Presence confirmed, but specific quantitative yield not reported in reviewed studies.[2][3]
Anethum graveolens (Dill)Leaves and SeedsNot SpecifiedPresence confirmed, but specific quantitative yield not reported in reviewed studies.[2]

Note: The yield for Oenanthe javanica was calculated based on the reported isolation of 75.9 mg of pure this compound from an initial 1.4 kg of fresh plant material, following multi-step extraction and purification processes. The absence of specific yield data for other species in the reviewed literature highlights a significant gap in current research.

Biological Activity Comparison

This compound has demonstrated a range of biological activities. The most extensively studied source of this compound is Oenanthe javanica, with detailed investigations into its anti-diabetic, anti-inflammatory, and neuroprotective effects.

Biological ActivityPlant Source of this compoundExperimental ModelKey FindingsReference
Anti-diabetic & Anti-inflammatory Oenanthe javanicaStreptozotocin-induced type 1 diabetic miceReduced serum and hepatic glucose levels. Suppressed oxidative stress markers (ROS, peroxynitrite) and inflammatory markers (NF-κB, AP-1, COX-2, iNOS).[1]
Neuroprotective Oenanthe javanicaGlutamate-induced neurotoxicity in primary cultured rat cortical cellsDiminished calcium influx and inhibited overproduction of nitric oxide and intracellular peroxide. Restored activities of glutathione (B108866) reductase and glutathione peroxidase.
Anti-inflammatory Persicaria chinensis (extract)Lipopolysaccharide (LPS)-treated macrophages and a murine gastritis modelThe methanolic extract, containing various flavonoids, inhibited nitric oxide and prostaglandin (B15479496) E2 release and suppressed NF-κB nuclear translocation.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of scientific findings. Below are the protocols for key experiments performed on this compound isolated from Oenanthe javanica.

Extraction and Purification of this compound from Oenanthe javanica
  • Extraction: 1.4 kg of freshly milled aerial parts of O. javanica were extracted three times with 10 liters of 70% ethanol at room temperature.[1]

  • Solvent Evaporation: The combined ethanol extract was evaporated under a vacuum to yield a crude extract (81.5 g).[1]

  • Partitioning: The crude extract was suspended in 20% methanol and partitioned sequentially with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol.[1]

  • Column Chromatography: A portion of the EtOAc extract (1.7 g) was subjected to column chromatography on Toyopearl HW-40, followed by chromatography on YMC GEL ODS AQ 120-50S to yield 75.9 mg of pure this compound.[1]

  • Identification: The structure of this compound was confirmed using 1H and 13C NMR spectroscopy.[1]

Anti-diabetic and Anti-inflammatory Activity in a Diabetic Mouse Model
  • Animal Model: Type 1 diabetes was induced in male ICR mice by a single intraperitoneal injection of streptozotocin (B1681764) (120 mg/kg body weight).[1]

  • Treatment: Diabetic mice were orally administered this compound at doses of 2.5 and 5 mg/kg body weight daily for 10 days.[1]

  • Biochemical Analysis: Serum and hepatic glucose levels, as well as serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), were measured.

  • Oxidative Stress Markers: Hepatic levels of reactive oxygen species (ROS) and thiobarbituric acid-reactive substances (TBARS) were determined.

  • Western Blot Analysis: The protein expression levels of inflammatory markers including NF-κB, AP-1, TGF-β, COX-2, and iNOS in liver tissues were analyzed by Western blotting.[1]

Neuroprotective Activity Assay
  • Cell Culture: Primary cortical cells were prepared from the cerebral cortices of rat embryos.

  • Glutamate-Induced Neurotoxicity: Cultured cortical cells were exposed to glutamate (B1630785) to induce neurotoxicity.

  • This compound Treatment: Cells were treated with this compound to assess its protective effects.

  • Assessment of Neuroprotection: Neuroprotection was evaluated by measuring cell viability, calcium influx, and the production of nitric oxide and intracellular peroxides. The activities of antioxidant enzymes such as glutathione reductase and glutathione peroxidase were also assayed.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound are, in part, mediated through the modulation of the NF-κB signaling pathway. Below is a diagram illustrating this proposed mechanism.

Persicarin_NF_kB_Pathway cluster_stimulus Hyperglycemia-induced Stress cluster_cellular_response Cellular Response Hyperglycemia Hyperglycemia ROS_Production ↑ ROS Production Hyperglycemia->ROS_Production IKK_Activation IKK Activation ROS_Production->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Gene_Expression ↑ Inflammatory Gene Expression (COX-2, iNOS, etc.) NFkB_Translocation->Inflammatory_Gene_Expression This compound This compound This compound->ROS_Production This compound->NFkB_Translocation Inhibits Extraction_Workflow Plant_Material Plant Material (e.g., Oenanthe javanica) Extraction Solvent Extraction (e.g., 70% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Enriched_Fraction Enriched Fraction (e.g., EtOAc) Partitioning->Enriched_Fraction Chromatography Column Chromatography (e.g., Toyopearl, ODS) Enriched_Fraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Analysis Structural Elucidation (NMR) & Biological Assays Pure_this compound->Analysis

References

Persicarin's Impact on the NF-κB Pathway: A Comparative Analysis with Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the effects of persicarin on the Nuclear Factor-kappa B (NF-κB) signaling pathway against established NF-κB inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental data, methodologies, and a comparative analysis to inform future research and development.

Introduction to NF-κB Inhibition

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and various cancers. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.

This compound, a flavonoid isolated from plants such as water dropwort (Oenanthe javanica), has demonstrated anti-inflammatory properties.[1][2] This guide synthesizes the available research to compare its effects on the NF-κB pathway with those of well-characterized inhibitors: BAY 11-7082, MG-132, and Parthenolide.

Comparative Analysis of NF-κB Inhibitors

The following tables summarize the available quantitative and qualitative data on the inhibitory effects of this compound and the selected known inhibitors on the NF-κB pathway. It is important to note that direct quantitative comparison is challenging due to the absence of a reported IC50 value for this compound in a standardized in vitro NF-κB inhibition assay.

Table 1: Quantitative Comparison of NF-κB Inhibitors

InhibitorTarget in NF-κB PathwayAssay TypeIC50 ValueReference
This compound NF-κB p65Western Blot (in vivo)Not Reported[1]
BAY 11-7082 IκBα PhosphorylationIn vitro kinase assay~10 µM
MG-132 Proteasome (prevents IκBα degradation)NF-κB Activation Assay~3 µM
Parthenolide IKK ComplexCytokine Expression Assay1-2.6 µM

Table 2: Mechanistic Comparison of NF-κB Inhibitors

InhibitorProposed Mechanism of Action on NF-κB Pathway
This compound Reduces the expression levels of NF-κB p65 subunit in vivo. A methanolic extract of a related plant, Persicaria chinensis, has been shown to suppress the nuclear translocation of p65 and p50, and inhibit the phosphorylation of IκBα.[1][3]
BAY 11-7082 Irreversibly inhibits the phosphorylation of IκBα by targeting the IκB kinase (IKK) complex, thereby preventing the dissociation of IκBα from NF-κB and its subsequent nuclear translocation.
MG-132 A potent, reversible inhibitor of the 26S proteasome. It blocks the degradation of phosphorylated IκBα, thus preventing the release and nuclear translocation of NF-κB.
Parthenolide A sesquiterpene lactone that directly inhibits the IKK complex, preventing the phosphorylation of IκBα and subsequent activation of NF-κB.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IkB_p p-IκBα IKK_complex->IkB_p Phosphorylates IkB->IkB_p Phosphorylation NFkB NF-κB (p50/p65) NFkB->IkB Inhibited by NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA κB Sites NFkB_n->DNA Binds to Gene_expression Gene Expression (Inflammation, etc.) DNA->Gene_expression Promotes Persicarin_target This compound (reduces p65) Persicarin_target->NFkB BAY_Parthenolide_target BAY 11-7082 Parthenolide BAY_Parthenolide_target->IKK_complex MG132_target MG-132 MG132_target->Proteasome

Caption: NF-κB signaling pathway and points of inhibition.

Luciferase_Assay_Workflow Start Start Seed_cells 1. Seed cells with NF-κB reporter construct Start->Seed_cells Pre_treat 2. Pre-treat with Inhibitor (e.g., this compound) Seed_cells->Pre_treat Stimulate 3. Stimulate with NF-κB activator (e.g., TNF-α) Pre_treat->Stimulate Incubate 4. Incubate Stimulate->Incubate Lyse_cells 5. Lyse cells Incubate->Lyse_cells Add_substrate 6. Add luciferase substrate Lyse_cells->Add_substrate Measure 7. Measure luminescence Add_substrate->Measure Analyze 8. Analyze data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of NF-κB inhibitors are provided below.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation:

    • 24 hours post-transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor for 1-2 hours.

    • Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Cells are lysed using a passive lysis buffer.

    • Luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • The percentage of inhibition is calculated relative to the stimulated control (vehicle-treated) cells.

Western Blot for Phosphorylated IκBα (p-IκBα)

This method detects the phosphorylation status of IκBα, a key step in NF-κB activation.

  • Cell Culture and Treatment:

    • Cells (e.g., RAW 264.7 macrophages) are seeded in 6-well plates.

    • Cells are pre-treated with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS at 1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). A primary antibody for total IκBα and a loading control (e.g., β-actin) are used on separate blots or after stripping.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. Densitometric analysis is performed to quantify the relative levels of p-IκBα.

Immunofluorescence for p65 Nuclear Translocation

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment:

    • Cells are grown on glass coverslips in 24-well plates.

    • Cells are pre-treated with the test compound for 1-2 hours and then stimulated with an NF-κB activator for 30-60 minutes.

  • Fixation and Permeabilization:

    • Cells are fixed with 4% paraformaldehyde for 15 minutes.

    • Cells are then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Cells are blocked with 1% BSA in PBST for 30 minutes.

    • Cells are incubated with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

  • Microscopy and Analysis:

    • Coverslips are mounted on microscope slides.

    • Images are captured using a fluorescence microscope.

    • The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of nuclear translocation.

Conclusion

Current evidence suggests that this compound exerts an inhibitory effect on the NF-κB pathway, primarily observed through the reduction of p65 protein levels in an in vivo model.[1] While this indicates a potential anti-inflammatory mechanism, the lack of direct, quantitative in vitro data, such as an IC50 value, makes a precise comparison with established inhibitors like BAY 11-7082, MG-132, and Parthenolide difficult. These known inhibitors have well-defined mechanisms of action and quantified potencies, targeting specific steps in the NF-κB cascade, including IKK activity and proteasomal degradation of IκBα.

Further in vitro studies employing standardized assays, such as those detailed in this guide, are necessary to elucidate the exact mechanism and potency of this compound as an NF-κB inhibitor. Such data will be crucial for its potential development as a therapeutic agent for inflammatory conditions. This guide provides the foundational information and experimental frameworks to facilitate such research.

References

Validating the Neuroprotective Mechanism of Persicarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of persicarin against other flavonoid alternatives, supported by a review of experimental data and detailed methodologies. This compound, a flavonoid isolated from water dropwort (Oenanthe javanica), has demonstrated significant neuroprotective activity, particularly against glutamate-induced excitotoxicity.[1] This document outlines the key mechanisms of action, compares its efficacy with structurally similar flavonoids, and provides detailed protocols for the experimental validation of its neuroprotective effects.

Comparative Analysis of Neuroprotective Efficacy

A key study evaluated the in vitro neuroprotective activity of four flavonoids isolated from Oenanthe javanica: this compound, isorhamnetin, afzelin, and hyperoside.[1] The study utilized primary cultured rat cortical cells exposed to glutamate (B1630785) to model excitotoxic neuronal injury. While the full quantitative data from this specific comparative study is not publicly available, the research indicates that this compound was a main constituent and showed significant neuroprotective activities.[1]

Based on the available information, a qualitative comparison of these flavonoids is presented below. The subsequent tables are structured to showcase the expected quantitative data from such a study, illustrating how this compound's performance would be benchmarked against alternatives.

Qualitative Comparison:

  • This compound: Demonstrated robust protection against glutamate-induced neurotoxicity by mitigating key excitotoxic events, including calcium influx, nitric oxide and intracellular peroxide production, and by restoring antioxidant enzyme activities.[1]

  • Isorhamnetin, Afzelin, and Hyperoside: These flavonoids also possess neuroprotective properties, as evidenced by their inclusion in the comparative study. However, the abstracts of the available research do not provide a clear ranking of their efficacy relative to this compound in the context of glutamate-induced neurotoxicity.

Data Presentation

The following tables are representative of how quantitative data from the aforementioned study would be presented to compare the neuroprotective effects of this compound and its alternatives.

Table 1: Effect on Cell Viability in Glutamate-Treated Rat Cortical Cells

Compound (Concentration)Cell Viability (% of Control)
Control100%
Glutamate (100 µM)Expected significant decrease
This compound (e.g., 10 µM) + GlutamateExpected significant increase vs. Glutamate alone
Isorhamnetin (e.g., 10 µM) + GlutamateExpected increase vs. Glutamate alone
Afzelin (e.g., 10 µM) + GlutamateExpected increase vs. Glutamate alone
Hyperoside (e.g., 10 µM) + GlutamateExpected increase vs. Glutamate alone

Table 2: Inhibition of Glutamate-Induced Intracellular Calcium Influx

Compound (Concentration)Intracellular Calcium ([Ca2+]i) (% of Glutamate Control)
Glutamate (100 µM)100%
This compound (e.g., 10 µM) + GlutamateExpected significant decrease
Isorhamnetin (e.g., 10 µM) + GlutamateExpected decrease
Afzelin (e.g., 10 µM) + GlutamateExpected decrease
Hyperoside (e.g., 10 µM) + GlutamateExpected decrease

Table 3: Reduction of Nitric Oxide and Intracellular Peroxide Production

Compound (Concentration)Nitric Oxide Production (% of Glutamate Control)Intracellular Peroxide (% of Glutamate Control)
Glutamate (100 µM)100%100%
This compound (e.g., 10 µM) + GlutamateExpected significant decreaseExpected significant decrease
Isorhamnetin (e.g., 10 µM) + GlutamateExpected decreaseExpected decrease
Afzelin (e.g., 10 µM) + GlutamateExpected decreaseExpected decrease
Hyperoside (e.g., 10 µM) + GlutamateExpected decreaseExpected decrease

Table 4: Restoration of Antioxidant Enzyme Activity

Compound (Concentration)Glutathione (B108866) Reductase Activity (% of Control)Glutathione Peroxidase Activity (% of Control)
Control100%100%
Glutamate (100 µM)Expected significant decreaseExpected significant decrease
This compound (e.g., 10 µM) + GlutamateExpected significant restorationExpected significant restoration
Isorhamnetin (e.g., 10 µM) + GlutamateExpected restorationExpected restoration
Afzelin (e.g., 10 µM) + GlutamateExpected restorationExpected restoration
Hyperoside (e.g., 10 µM) + GlutamateExpected restorationExpected restoration

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glutamate-Induced Neurotoxicity and this compound's Intervention

G cluster_0 Glutamate Excitotoxicity Cascade cluster_1 This compound's Neuroprotective Mechanism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx NO_Synthase ↑ nNOS Activation Ca_Influx->NO_Synthase NO_Production ↑ Nitric Oxide (NO) NO_Synthase->NO_Production Peroxynitrite ↑ Peroxynitrite (ONOO⁻) NO_Production->Peroxynitrite Oxidative_Stress Oxidative Stress Peroxynitrite->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction GSH_Depletion ↓ GSH Levels Oxidative_Stress->GSH_Depletion Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Antioxidant_Enzymes ↓ Antioxidant Enzymes (GSH Reductase, GSH Peroxidase) GSH_Depletion->Antioxidant_Enzymes This compound This compound Block_Ca Diminishes Ca²⁺ Influx This compound->Block_Ca Inhibit_NO Inhibits NO Production This compound->Inhibit_NO Inhibit_Peroxide Inhibits Intracellular Peroxide This compound->Inhibit_Peroxide Restore_GSH Restores GSH & Antioxidant Enzymes This compound->Restore_GSH Block_Ca->Ca_Influx Inhibit_NO->NO_Production Inhibit_Peroxide->Oxidative_Stress Restore_GSH->Antioxidant_Enzymes

Caption: this compound's mechanism against glutamate excitotoxicity.

Experimental Workflow for Validating Neuroprotection

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Culture Primary Rat Cortical Neurons Pre-treatment Pre-treatment with This compound / Alternatives Culture->Pre-treatment Induction Induction of Neurotoxicity (Glutamate) Pre-treatment->Induction Viability Cell Viability (MTT Assay) Induction->Viability Calcium Intracellular Ca²⁺ (Fluorescent Probes) Induction->Calcium NO Nitric Oxide (Griess Assay) Induction->NO Peroxide Intracellular Peroxide (DCFH-DA Assay) Induction->Peroxide Antioxidant GSH Reductase/Peroxidase Activity Assays Induction->Antioxidant

Caption: Workflow for in vitro neuroprotection validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's neuroprotective effects are provided below.

Primary Rat Cortical Cell Culture and Glutamate-Induced Neurotoxicity Model
  • Cell Culture: Primary cortical neurons are isolated from the cerebral cortices of fetal rats (embryonic day 18-19).

  • The tissue is mechanically dissociated and cells are plated on poly-L-lysine-coated culture plates.

  • Cells are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Glutamate Treatment: After 7-9 days in vitro, the culture medium is replaced with a medium containing 100 µM glutamate to induce excitotoxicity. Control cultures receive a vehicle. For testing neuroprotective compounds, cells are pre-treated with various concentrations of this compound or other flavonoids for a specified period (e.g., 2 hours) before the addition of glutamate.

Cell Viability Assay (MTT Assay)
  • Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Intracellular Calcium ([Ca2+]i) Measurement
  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at 37°C.

  • After loading, cells are washed with a balanced salt solution to remove excess dye.

  • The fluorescence intensity is measured using a fluorescence spectrophotometer or a fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Nitric Oxide (NO) Assay (Griess Assay)
  • The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • An equal volume of the culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

Intracellular Peroxide Assay (DCFH-DA Assay)
  • Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe.

  • Inside the cells, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is then oxidized by intracellular reactive oxygen species (ROS), including peroxides, to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Glutathione Reductase and Glutathione Peroxidase Activity Assays
  • Cell Lysis: Cells are harvested and lysed to release intracellular enzymes.

  • Glutathione Reductase Activity: The activity is measured by monitoring the NADPH oxidation-dependent reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH). The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the glutathione reductase activity.

  • Glutathione Peroxidase Activity: The activity is determined by a coupled reaction with glutathione reductase. The oxidation of GSH by glutathione peroxidase is coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH. The rate of NADPH disappearance, measured at 340 nm, is proportional to the glutathione peroxidase activity.

Conclusion

This compound exhibits significant neuroprotective effects against glutamate-induced excitotoxicity by targeting multiple key events in the neurotoxic cascade. Its ability to diminish calcium influx, inhibit nitric oxide and peroxide production, and restore cellular antioxidant defenses positions it as a strong candidate for further investigation in the development of neuroprotective therapies. While direct quantitative comparisons with other flavonoids from the primary literature are not fully detailed in this guide, the provided frameworks for data presentation and experimental protocols offer a robust methodology for the continued validation and comparative analysis of this compound's neuroprotective mechanisms.

References

Persicarin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the anti-inflammatory and neuroprotective effects of persicarin, detailing experimental data and methodologies.

This compound, a flavonoid found in various plants including water dropwort (Oenanthe javanica), has garnered significant attention in the scientific community for its potential therapeutic properties. This guide provides a comparative overview of the in vitro and in vivo effects of this compound, with a focus on its anti-inflammatory and neuroprotective activities. The information presented is intended for researchers, scientists, and professionals in drug development, offering a compilation of experimental data, detailed protocols, and visual representations of its mechanisms of action.

Data Summary: In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, providing a clear comparison of its efficacy in different experimental settings.

Table 1: Anti-inflammatory Effects of this compound

Parameter In Vitro Model This compound Concentration/Dose Observed Effect In Vivo Model This compound Dose Observed Effect
HMGB1 Release Human Umbilical Vein Endothelial Cells (HUVECs)Not specified in abstractPotent inhibition of HMGB1 release.[1]Cecal Ligation and Puncture (CLP)-induced sepsis in miceNot specified in abstractReduced CLP-induced HMGB1 release.[1]
NF-κB Activation Not explicitly studied in vitro--Streptozotocin-induced diabetic mice (liver tissue)2.5 and 5 mg/kgSignificant reduction in NF-κBp65 protein levels.[2]
AP-1 Activation Not explicitly studied in vitro--Streptozotocin-induced diabetic mice (liver tissue)2.5 and 5 mg/kgSignificant reduction in AP-1 protein levels.[2]
COX-2 Expression Not explicitly studied in vitro--Streptozotocin-induced diabetic mice (liver tissue)5 mg/kgNotable decrease in COX-2 protein expression.[2]
iNOS Expression Not explicitly studied in vitro--Streptozotocin-induced diabetic mice (liver tissue)2.5 and 5 mg/kgDose-dependent significant decrease in iNOS protein expression.[2]
TGF-β1 Expression Not explicitly studied in vitro--Streptozotocin-induced diabetic mice (liver tissue)5 mg/kgNotable decrease in TGF-β protein expression.[2]

Table 2: Neuroprotective and Anti-diabetic Effects of this compound

Parameter In Vitro Model This compound Concentration Observed Effect In Vivo Model This compound Dose Observed Effect
Neuroprotection Glutamate-injured primary cultured rat cortical cellsNot specified in abstractSignificant neuroprotective activity.[3]---
Calcium Influx Glutamate-injured primary cultured rat cortical cellsNot specified in abstractDiminished calcium influx.[3]---
Nitric Oxide & Peroxide Production Glutamate-injured primary cultured rat cortical cellsNot specified in abstractInhibited overproduction of nitric oxide and intracellular peroxide.[3]---
Serum Glucose ---Streptozotocin-induced diabetic mice2.5 and 5 mg/kgDose-dependent notable reduction in serum glucose levels.[2]
Hepatic Glucose ---Streptozotocin-induced diabetic mice5 mg/kgMarked reduction in hepatic glucose levels.[2]
Serum ALT & AST ---Streptozotocin-induced diabetic mice2.5 and 5 mg/kgDose-dependent marked reduction in serum ALT and AST levels.[2][4]
Oxidative Stress Markers (ROS, ONOO-, TBARS) ---Streptozotocin-induced diabetic mice (liver tissue)2.5 and 5 mg/kgDiminished elevated levels of ROS, ONOO-, and TBARS.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on this compound.

In Vitro Anti-inflammatory Assay: HMGB1-induced Inflammation in HUVECs
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard conditions.

  • Treatment: Cells are stimulated with high mobility group box 1 (HMGB1) protein to induce an inflammatory response. This compound is added at various concentrations to assess its inhibitory effects.

  • Endpoint Measurement: The release of HMGB1 and other inflammatory mediators into the cell culture supernatant is quantified using methods like ELISA. The activation of inflammatory signaling pathways is assessed by techniques such as Western blotting for key proteins.[1]

In Vitro Neuroprotection Assay: Glutamate-Induced Neurotoxicity
  • Cell Culture: Primary cortical cells are isolated from fetal rats and cultured for 10-14 days.[5]

  • Induction of Neurotoxicity: Neuronal damage is induced by exposing the cultured cells to glutamate (B1630785).[5]

  • Treatment: this compound is applied to the cell cultures to evaluate its protective effects against glutamate-induced toxicity.

  • Endpoint Measurement: Neurotoxicity is quantified by measuring cell viability using methods such as trypan blue exclusion.[5] Intracellular calcium levels, nitric oxide, and peroxide production are measured using fluorescent probes and specific assays.[3]

In Vivo Anti-diabetic and Anti-inflammatory Model: Streptozotocin-Induced Diabetic Mice
  • Animal Model: Diabetes is induced in mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).[2][4]

  • Treatment: this compound is administered orally to the diabetic mice at doses of 2.5 and 5 mg/kg body weight for a period of 10 days.[2][4][6]

  • Biochemical Analysis: At the end of the treatment period, blood and liver tissue samples are collected. Serum levels of glucose, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) are measured.[2][4]

  • Analysis of Inflammatory and Oxidative Stress Markers: The expression levels of inflammatory proteins (NF-κB, AP-1, COX-2, iNOS, TGF-β1) and markers of oxidative stress (ROS, ONOO-, TBARS) in the liver tissue are determined by Western blotting and other specific assays.[2][4]

In Vivo Anti-inflammatory Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis
  • Animal Model: Sepsis is induced in mice through a surgical procedure called cecal ligation and puncture (CLP), which mimics human septic peritonitis.[1][7]

  • Treatment: this compound is administered to the septic mice to assess its therapeutic effects.

  • Endpoint Measurement: The primary outcome is often survival rate. Additionally, the release of HMGB1 into the circulation and the infiltration of leukocytes are measured to quantify the inflammatory response.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB and AP-1 signaling pathways.[2] These transcription factors are pivotal in regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. By suppressing the activation of NF-κB and AP-1, this compound effectively downregulates the inflammatory cascade.

G cluster_stress Cellular Stress (e.g., Hyperglycemia, Pathogens) cluster_pathway Signaling Cascade cluster_response Inflammatory Response Stress Hyperglycemia / Pathogen Recognition ROS ROS Production Stress->ROS IKK IKK Activation ROS->IKK JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB releases iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TGFb1 TGF-β1 NFkB->TGFb1 AP1 AP-1 Activation JNK_p38->AP1 AP1->iNOS AP1->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines AP1->ProInflammatory_Cytokines This compound This compound This compound->IKK inhibits This compound->JNK_p38 inhibits G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Mouse Model (e.g., ICR mice) Diabetes_Induction Diabetes Induction (Streptozotocin) Animal_Model->Diabetes_Induction Grouping Grouping: - Normal Control - Diabetic Control - this compound (2.5 mg/kg) - this compound (5 mg/kg) Diabetes_Induction->Grouping Administration Oral Administration (10 days) Grouping->Administration Sample_Collection Sample Collection (Blood & Liver) Administration->Sample_Collection Biochemical_Assays Biochemical Assays (Glucose, ALT, AST) Sample_Collection->Biochemical_Assays Western_Blot Western Blot Analysis (NF-κB, AP-1, COX-2, iNOS, etc.) Sample_Collection->Western_Blot Oxidative_Stress_Assays Oxidative Stress Assays (ROS, TBARS) Sample_Collection->Oxidative_Stress_Assays

References

Persicarin and Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavonoid research, both persicarin and its structural relative quercetin (B1663063) have garnered attention for their potential health benefits, largely attributed to their antioxidant properties. This guide offers a detailed comparison of the antioxidant potency of this compound and quercetin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative in vitro studies on isolated this compound are limited, this report synthesizes existing in vivo data for this compound and extensive in vitro data for quercetin, alongside findings from extracts of Persicaria species, to provide a comprehensive overview.

Quantitative Antioxidant Activity

A direct quantitative comparison of the free radical scavenging activity of isolated this compound and quercetin is challenging due to the lack of published in vitro studies on this compound using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). However, extensive data is available for quercetin, and studies on various extracts of Persicaria species, which contain this compound and other flavonoids, provide insights into their collective antioxidant potential.

Table 1: In Vitro Antioxidant Activity of Quercetin

AssayIC50 / EC50 (µM)Reference CompoundSource
DPPH22.7-[1]

Note: IC50/EC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity.

Table 2: In Vitro Antioxidant Activity of Persicaria Species Extracts

Plant ExtractAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
Persicaria hydropiper (Total Flavonoids)DPPH0.06Vitamin C0.12[2]
Persicaria hydropiper (Total Flavonoids)ABTS0.07Vitamin C0.14[2]
Persicaria glabra (Methanolic Extract)DPPH5.524Ascorbic Acid3.01[3]

While these tables do not allow for a direct comparison between this compound and quercetin, they highlight the potent antioxidant activity of quercetin and the significant radical scavenging capacity of extracts from the Persicaria genus. The strong activity of these extracts suggests that their flavonoid constituents, including this compound, are likely major contributors.

In Vivo Antioxidant Effects of this compound

A study on streptozotocin-induced type 1 diabetic mice demonstrated that this compound, isolated from Oenanthe javanica, exerts significant antioxidant effects in vivo[4]. Administration of this compound was found to suppress increased oxidative stress parameters, including reactive oxygen species (ROS) and peroxynitrite[4]. Furthermore, it reduced the expression of NADPH oxidase subunits (Nox-4 and p47phox), which are key enzymes in ROS production[4]. These findings underscore the capacity of this compound to mitigate oxidative stress in a biological system.

Experimental Protocols

DPPH Radical Scavenging Assay (as described for Persicaria senticosa constituents)[1]
  • A solution of DPPH in methanol (B129727) is prepared.

  • The test compound (e.g., quercetin) is dissolved to various concentrations.

  • The test compound solution is mixed with the DPPH solution.

  • The reaction mixture is incubated at room temperature for 30 minutes in the dark.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS Radical Scavenging Assay (as described for Persicaria hydropiper total flavonoids)[2]
  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Aliquots of the test sample at various concentrations are added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated for each concentration relative to a blank absorbance.

  • The IC50 value is calculated from the concentration of the sample required to scavenge 50% of the ABTS radicals.

Signaling Pathways and Mechanisms of Action

Quercetin's Antioxidant Mechanism

Quercetin's potent antioxidant activity is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups and a C2-C3 double bond in conjugation with a 4-oxo function. These features allow it to effectively donate hydrogen atoms to neutralize free radicals. The proposed mechanism involves the formation of a stable radical intermediate, which can be further stabilized through resonance.

Quercetin_Antioxidant_Mechanism Quercetin Quercetin QuercetinRadical Quercetin Radical (Q•) Quercetin->QuercetinRadical Donates H• FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical Accepts H•

Caption: Quercetin's direct radical scavenging mechanism.

This compound's In Vivo Antioxidant Signaling Pathway

In vivo studies on this compound suggest a more complex, indirect antioxidant mechanism involving the modulation of cellular signaling pathways. This compound has been shown to attenuate oxidative stress by downregulating the expression of pro-oxidant enzymes and inflammatory mediators.

Persicarin_InVivo_Antioxidant_Pathway This compound This compound NADPH_Oxidase NADPH Oxidase (Nox-4, p47phox) This compound->NADPH_Oxidase Inhibits expression ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces NF_kB_AP1 NF-κB / AP-1 ROS->NF_kB_AP1 Activates Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress Inflammatory_Mediators iNOS, COX-2, TGF-β NF_kB_AP1->Inflammatory_Mediators Induces expression Inflammatory_Mediators->Oxidative_Stress

Caption: Proposed in vivo antioxidant pathway of this compound.[4]

Conclusion

While direct in vitro comparisons are currently unavailable, the existing evidence strongly supports the antioxidant capabilities of both quercetin and this compound. Quercetin is a well-established and potent direct antioxidant with a wealth of supporting in vitro data. This compound, based on in vivo studies, demonstrates significant antioxidant effects through the modulation of key cellular pathways involved in oxidative stress and inflammation. The potent antioxidant activity of extracts from Persicaria species further suggests that this compound is a promising antioxidant compound. Future research focusing on the direct in vitro antioxidant capacity of isolated this compound is warranted to enable a more definitive quantitative comparison with quercetin.

References

The Untapped Potential of Persicarin: A Look at Synergistic Possibilities with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

While direct scientific evidence on the synergistic effects of persicarin in combination with other natural compounds is currently unavailable in published research, its known biological activities suggest a strong potential for beneficial interactions. This guide explores the individual therapeutic properties of this compound and draws parallels with documented synergistic combinations of other well-researched natural compounds that share similar mechanisms of action. This comparative analysis aims to provide a framework for future research into the synergistic potential of this compound for researchers, scientists, and drug development professionals.

This compound, a flavonoid predominantly isolated from plants of the Persicaria genus, has demonstrated a range of pharmacological effects in preclinical studies. These include potent antioxidant, anti-inflammatory, neuroprotective, and anticoagulant properties.[1][2] Understanding these individual actions is the first step in identifying promising candidates for synergistic combination studies.

This compound: A Profile of Bioactivity

Experimental studies have elucidated several key mechanisms of action for this compound:

  • Antioxidant Effects: this compound has been shown to scavenge free radicals, reduce oxidative stress, and protect cells from oxidative damage.[1][2]

  • Anti-inflammatory Action: It can modulate inflammatory pathways, although the precise signaling cascades are a subject of ongoing research. Studies on related extracts containing this compound suggest inhibition of key inflammatory mediators.[3]

  • Neuroprotection: Research indicates that this compound can protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

  • Anticoagulant Activity: this compound has been observed to have effects on blood coagulation pathways.

These properties make this compound a compelling subject for further investigation, particularly in the context of combination therapies where its effects could be amplified.

Synergistic Frameworks from Other Natural Compounds

To illustrate the potential for synergistic interactions, we can examine established combinations of other natural compounds with similar bioactivities to this compound. The following sections detail the synergistic effects of well-known flavonoids and polyphenols, providing experimental data and methodologies that could be adapted for future studies on this compound.

Quercetin (B1663063) and Naringenin (B18129): A Synergistic Approach to Cancer Cell Inhibition

A study on the combination of quercetin and naringenin, two flavonoids with known antiproliferative effects, demonstrated significant synergistic cytotoxicity in MCF-7 breast cancer cells.[4]

Compound(s)IC50 (µg/mL) in MCF-7 cells (24h)
Naringenin (Nar)468
Quercetin (Que)91.1
Co-administration (CoQN - 60:40 ratio)44.3

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of Naringenin, Quercetin, and their combination in MCF-7 breast cancer cells.[4]

The combination of quercetin and naringenin at a 60:40 ratio resulted in a significantly lower IC50 value, indicating a potent synergistic effect in inhibiting cancer cell viability.[4]

  • Cell Culture: MCF-7 breast cancer cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with varying concentrations of quercetin, naringenin, or a combination of both for 24 hours.

  • MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance was measured using a microplate reader, and the IC50 values were calculated.

The synergistic effect of quercetin and naringenin in cancer cells is believed to involve the induction of oxidative stress and apoptosis.

Synergistic_Anticancer_Pathway Quercetin Quercetin Combination Quercetin + Naringenin Quercetin->Combination Naringenin Naringenin Naringenin->Combination ROS ↑ Reactive Oxygen Species (ROS) Combination->ROS induces Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction leads to Apoptosis ↑ Apoptosis Mito_Dysfunction->Apoptosis triggers Cell_Viability ↓ Cancer Cell Viability Apoptosis->Cell_Viability results in

Caption: Synergistic anticancer pathway of Quercetin and Naringenin.

Curcumin (B1669340) and Piperine (B192125): Enhancing Bioavailability and Therapeutic Efficacy

Curcumin, the active compound in turmeric, has a wide range of therapeutic properties, but its clinical application is limited by poor bioavailability. Piperine, an alkaloid from black pepper, has been shown to synergistically enhance the bioavailability and efficacy of curcumin.[5][6]

A study investigating the synergistic analgesic effects of curcumin and piperine in mouse models of pain demonstrated a significant reduction in the effective dose (ED50) when the two compounds were combined.[5]

Compound(s)Theoretical ED50 (mg/kg)Experimental ED50 (mg/kg)
Curcumin--
Piperine--
Curcumin + Piperine (1:1 ED50 ratio)44.95.9

Table 2: Synergistic effect of curcumin and piperine on pain-like behaviors in the formalin test.[5]

The experimental ED50 of the combination was significantly lower than the theoretical additive ED50, indicating a strong synergistic interaction.[5]

  • Animal Model: Male ICR mice were used.

  • Drug Administration: Mice were orally administered curcumin, piperine, their combination, or a vehicle control.

  • Induction of Pain: After a set period, a dilute formalin solution was injected into the paw to induce a biphasic pain response (neurogenic and inflammatory).

  • Behavioral Observation: The time spent licking the injected paw was recorded as a measure of pain.

  • Data Analysis: The ED50 values were calculated based on the dose-response curves.

Piperine is known to inhibit enzymes involved in the metabolism of curcumin in the liver and intestinal wall, leading to increased plasma concentrations and prolonged retention of curcumin in the body.

Bioavailability_Enhancement Curcumin Curcumin (Oral) Metabolism Glucuronidation (Liver & Intestine) Curcumin->Metabolism is metabolized by Piperine Piperine Piperine->Metabolism inhibits Bioavailability ↑ Curcumin Bioavailability Piperine->Bioavailability enhances Metabolism->Bioavailability reduces Efficacy ↑ Therapeutic Efficacy Bioavailability->Efficacy leads to

Caption: Mechanism of piperine enhancing curcumin bioavailability.

Future Directions for this compound Research

The examples of quercetin with naringenin and curcumin with piperine highlight the significant potential of combining natural compounds to enhance therapeutic outcomes. Future research on this compound should focus on:

  • Identifying Potential Synergistic Partners: Based on its known anti-inflammatory and antioxidant properties, promising candidates for combination studies with this compound could include other flavonoids like quercetin, kaempferol, or polyphenols such as resveratrol.

  • Quantitative Synergy Assessment: Employing standardized methodologies, such as the Combination Index (CI) method, to quantitatively assess the synergistic, additive, or antagonistic effects of this compound with other compounds.

  • Elucidating Signaling Pathways: Investigating the molecular mechanisms underlying any observed synergistic effects, including the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

  • In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to evaluate the in vivo efficacy and safety of this compound-based combination therapies.

References

Independent Replication of Published Persicarin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published research on persicarin, a flavonoid with demonstrated anti-inflammatory and antioxidant properties. The focus is on the independent replication of key experimental findings, offering a framework for researchers to evaluate and potentially extend upon existing studies. We present a detailed examination of the seminal work by Lee et al. (2017) on this compound's effects in a diabetic mouse model, alongside a comparison with alternative flavonoids—isorhamnetin (B1672294), hyperoside (B192233), and afzelin (B1665622)—that exhibit similar biological activities. This guide includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate a comprehensive understanding of the current research landscape.

Comparative Analysis of this compound and Alternatives

This compound, isolated from Oenanthe javanica, has been shown to mitigate hyperglycemia-induced oxidative stress and inflammation in the liver of streptozotocin (B1681764) (STZ)-induced type 1 diabetic mice.[1][2][3] Its mechanism of action involves the downregulation of key inflammatory mediators. To provide a broader context for these findings, this guide compares the efficacy of this compound with three other flavonoids: isorhamnetin, hyperoside, and afzelin. These compounds were selected based on their known anti-inflammatory and antioxidant properties and their investigation in similar experimental models.

Biochemical and Inflammatory Marker Comparison

The following tables summarize the quantitative data from studies on this compound and its alternatives, focusing on key biochemical and inflammatory markers in STZ-induced diabetic animal models.

Table 1: Effect on Serum Glucose and Liver Enzymes

CompoundDosageAnimal ModelChange in Serum GlucoseChange in Serum ALTChange in Serum ASTReference
This compound 5 mg/kgSTZ-induced diabetic mice↓ 45.3%↓ 48.2%↓ 39.1%[1][2]
Isorhamnetin 10 mg/kgHFD/STZ-induced diabetic mice↓ (Significant)Not ReportedNot Reported[4][5][6]
Isorhamnetin 50 mg/kg & 150 mg/kgSTZ-induced diabetic ratsNot Reported↓ (Significant)↓ (Significant)[7]

Note: "↓" indicates a decrease. HFD = High-Fat Diet. Data for isorhamnetin on serum glucose was significant but not presented as a percentage change in the referenced study.

Table 2: Modulation of Inflammatory Markers in Liver Tissue

CompoundDosageAnimal ModelChange in NF-κB ExpressionChange in COX-2 ExpressionChange in iNOS ExpressionReference
This compound 5 mg/kgSTZ-induced diabetic mice↓ (Significant)↓ (Significant)↓ (Significant)[1]
Isorhamnetin 20 mg/kg & 40 mg/kgSTZ-induced diabetic miceNot Reported↓ (Significant)Not Reported[8][9]
Quercetin (parent flavonoid of Hyperoside) 150 µmol/kgSTZ-induced diabetic rats↓ (Abolished activation)Not Reported↓ (Abolished)[10]

Note: "↓" indicates a decrease. Data for direct comparison of hyperoside and afzelin in an STZ-induced diabetic mouse model with these specific markers was limited in the searched literature. Quercetin, the aglycone of hyperoside, is included for a proximate comparison.

Experimental Protocols

This section provides detailed methodologies for the key experiments described in the referenced this compound study by Lee et al. (2017), offering a blueprint for replication.

Isolation and Purification of this compound from Oenanthe javanica

A detailed protocol for the isolation of this compound is crucial for ensuring the purity and consistency of the compound used in replication studies.

  • Extraction: The aerial parts of Oenanthe javanica are collected, dried, and milled. The powdered plant material is then extracted with 70% ethanol (B145695) at room temperature.[1] This process is typically repeated multiple times to ensure maximum yield.

  • Fractionation: The crude ethanol extract is then subjected to a series of solvent-solvent extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The bioactive fraction (typically the n-butanol fraction for flavonoids) is further purified using column chromatography techniques.[11] This may involve multiple steps using different stationary phases (e.g., silica (B1680970) gel, Sephadex) and mobile phases to isolate the compound of interest.

  • Identification: The final purified compound is identified and characterized as this compound using spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) and by comparing the data with published literature values.[1]

Induction of Type 1 Diabetes in Mice

The STZ-induced diabetic mouse model is a widely accepted method for studying type 1 diabetes.

  • Animals: Male ICR mice, typically 5 weeks old, are used for this model.[1]

  • Induction: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5).[1][2]

  • Confirmation of Diabetes: Hyperglycemia is typically confirmed 7 days after the STZ injection by measuring blood glucose levels from the tail vein. Mice with blood glucose levels significantly higher than the normal control group are selected for the study.[1]

Western Blot Analysis of Inflammatory Proteins

Western blotting is a key technique to quantify the expression levels of specific proteins.

  • Tissue Preparation: Liver tissues are homogenized in a lysis buffer containing protease inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., NF-κB p65, AP-1, COX-2, iNOS).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. β-actin is commonly used as a loading control to normalize the data.

Measurement of Reactive Oxygen Species (ROS) in Liver Tissue

The measurement of ROS provides an indication of the level of oxidative stress.

  • Homogenate Preparation: Liver tissue is homogenized in an ice-cold buffer (e.g., 1 mM EDTA-50 mM sodium phosphate (B84403) buffer, pH 7.4).[1]

  • Fluorescent Probe Incubation: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the homogenates. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1]

  • Fluorescence Measurement: After a 30-minute incubation, the change in fluorescence is measured using a fluorometer with an excitation wavelength of 486 nm and an emission wavelength of 530 nm.[1] The fluorescence intensity is proportional to the amount of ROS present in the sample.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound.

G cluster_0 This compound Isolation Workflow Oenanthe javanica (Aerial Parts) Oenanthe javanica (Aerial Parts) 70% Ethanol Extraction 70% Ethanol Extraction Oenanthe javanica (Aerial Parts)->70% Ethanol Extraction Crude Extract Crude Extract 70% Ethanol Extraction->Crude Extract Solvent Partitioning\n(n-hexane, EtOAc, n-BuOH) Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Crude Extract->Solvent Partitioning\n(n-hexane, EtOAc, n-BuOH) n-Butanol Fraction n-Butanol Fraction Solvent Partitioning\n(n-hexane, EtOAc, n-BuOH)->n-Butanol Fraction Column Chromatography\n(Silica Gel, Sephadex) Column Chromatography (Silica Gel, Sephadex) n-Butanol Fraction->Column Chromatography\n(Silica Gel, Sephadex) Purified this compound Purified this compound Column Chromatography\n(Silica Gel, Sephadex)->Purified this compound Spectroscopic Identification\n(NMR) Spectroscopic Identification (NMR) Purified this compound->Spectroscopic Identification\n(NMR)

This compound Isolation Workflow Diagram

G cluster_1 Experimental Workflow for In Vivo Study Male ICR Mice Male ICR Mice STZ Injection (120 mg/kg) STZ Injection (120 mg/kg) Male ICR Mice->STZ Injection (120 mg/kg) Induction of Diabetes Induction of Diabetes STZ Injection (120 mg/kg)->Induction of Diabetes Grouping:\n- Normal Control\n- Diabetic Control\n- this compound (2.5 & 5 mg/kg) Grouping: - Normal Control - Diabetic Control - this compound (2.5 & 5 mg/kg) Induction of Diabetes->Grouping:\n- Normal Control\n- Diabetic Control\n- this compound (2.5 & 5 mg/kg) 10-Day Oral Administration 10-Day Oral Administration Grouping:\n- Normal Control\n- Diabetic Control\n- this compound (2.5 & 5 mg/kg)->10-Day Oral Administration Sample Collection\n(Blood, Liver) Sample Collection (Blood, Liver) 10-Day Oral Administration->Sample Collection\n(Blood, Liver) Biochemical & Molecular Analysis Biochemical & Molecular Analysis Sample Collection\n(Blood, Liver)->Biochemical & Molecular Analysis

In Vivo Experimental Workflow

G cluster_2 This compound's Anti-Inflammatory Signaling Pathway Hyperglycemia / Oxidative Stress Hyperglycemia / Oxidative Stress Activation of NF-κB & AP-1 Activation of NF-κB & AP-1 Hyperglycemia / Oxidative Stress->Activation of NF-κB & AP-1 Upregulation of\nCOX-2 & iNOS Upregulation of COX-2 & iNOS Activation of NF-κB & AP-1->Upregulation of\nCOX-2 & iNOS Inflammation & Liver Damage Inflammation & Liver Damage Upregulation of\nCOX-2 & iNOS->Inflammation & Liver Damage This compound This compound Inhibition of NF-κB & AP-1 Activation Inhibition of NF-κB & AP-1 Activation This compound->Inhibition of NF-κB & AP-1 Activation Blocks Downregulation of\nCOX-2 & iNOS Downregulation of COX-2 & iNOS Inhibition of NF-κB & AP-1 Activation->Downregulation of\nCOX-2 & iNOS Leads to Amelioration of Inflammation\n& Liver Damage Amelioration of Inflammation & Liver Damage Downregulation of\nCOX-2 & iNOS->Amelioration of Inflammation\n& Liver Damage Results in

This compound Anti-Inflammatory Pathway

References

A Comparative Safety Profile: Persicarin versus Synthetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profile of persicarin, a naturally occurring flavonoid, with commonly used synthetic drugs in the categories of anti-inflammatory agents, anticoagulants, and analgesics. The information is intended to support research and development efforts in the pharmaceutical sciences by providing a side-by-side analysis of preclinical toxicity data and clinical adverse effects, supported by detailed experimental methodologies and visual representations of relevant biological pathways.

Executive Summary

This compound, a flavonoid found in plants of the Persicaria species, has demonstrated promising biological activities, including anti-inflammatory, anticoagulant, and antioxidant effects. This guide evaluates its safety profile in comparison to established synthetic drugs: the nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (B195802) and ibuprofen (B1674241), the anticoagulants warfarin (B611796) and rivaroxaban (B1684504), and the opioid analgesics morphine and fentanyl. The available data suggests that this compound possesses a favorable safety profile, particularly concerning acute toxicity, when compared to these synthetic counterparts. However, further comprehensive toxicological studies on isolated this compound are warranted to fully establish its safety for therapeutic use.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of this compound and the selected synthetic drugs. It is important to note that direct comparisons of LD50 values across different species should be interpreted with caution.

Table 1: Acute Oral Toxicity (LD50)

CompoundSpeciesOral LD50 (mg/kg)Reference(s)
This compound (Persicaria minor extract)Rat> 2000[1]
DiclofenacRat105
Mouse226
IbuprofenRat636[2][3]
Mouse740[2]
WarfarinRat (male)323[4][5]
Rat (female)58[4][5]
Mouse60[5]
RivaroxabanRat> 500[6]
Mouse> 500[6]
MorphineRat461
Mouse500
FentanylRat3.1
Mouse17.5 (intraperitoneal)

Table 2: In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50Reference(s)
Persicaria maculosa extractMRC-5 (human lung fibroblast)1000 µg/mL[7]
DiclofenacHTZ-349, U87MG, A172 (human glioma)~0.1 mM
IbuprofenHTZ-349, U87MG, A172 (human glioma)~1 mM

Table 3: Clinically Relevant Adverse Effects of Synthetic Drugs

Drug ClassDrugCommon Adverse EffectsIncidence/RiskReference(s)
NSAIDs DiclofenacGastrointestinal bleeding, cardiovascular eventsHigher risk of GI bleeding than ibuprofen (RR ~4.0 vs ~2.7)[8]
IbuprofenGastrointestinal bleeding, cardiovascular eventsLower risk of GI bleeding than diclofenac[8]
Anticoagulants WarfarinMajor bleeding, intracranial hemorrhageHigher rates of fatal and critical organ bleeding compared to rivaroxaban in some studies[9][10]
RivaroxabanMajor bleedingLower rates of fatal and critical organ bleeding compared to warfarin in some studies[9][10]
Opioid Analgesics MorphineRespiratory depression, sedation, constipationDose-dependent respiratory depression[4][11]
FentanylRespiratory depression, sedation, constipationMore potent and rapid respiratory depression than morphine[12][13][14]

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are provided below. These protocols are based on standardized guidelines to ensure reproducibility and comparability of data.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

  • Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or synthetic drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[7][10][15]

2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing the substrate and cofactor.

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release from cells treated with a lysis buffer (positive control) and the spontaneous LDH release from untreated cells (negative control).[13]

In Vivo Acute Oral Toxicity Study

OECD Guideline 423: Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

  • Principle: A stepwise procedure is used where a group of animals is dosed with a test substance at one of a series of defined dose levels. The outcome (mortality or survival) in this group determines the dose for the next group. The method aims to minimize the number of animals required to estimate the acute toxicity.

  • Procedure:

    • Animal Selection: Use a single sex of rodent (usually females, as they are generally slightly more sensitive) from a standard laboratory strain.

    • Housing and Fasting: House the animals individually and fast them overnight before dosing.

    • Dose Administration: Administer the test substance orally by gavage in a single dose.

    • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Stepwise Dosing: The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first group of animals determines whether a higher or lower dose will be used for the subsequent group.

    • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortality at different dose levels. This classification provides an indication of the substance's acute toxic potential.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in the toxicity of synthetic drugs and the proposed mechanism of action of this compound, as well as a typical experimental workflow for in vitro cytotoxicity testing.

cluster_workflow In Vitro Cytotoxicity Testing Workflow start Start cell_culture Cell Culture (e.g., Normal Human Cell Line) start->cell_culture treatment Treatment with This compound or Synthetic Drug (various concentrations) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT or LDH) incubation->assay data_analysis Data Analysis (Calculation of IC50) assay->data_analysis end End data_analysis->end

A typical workflow for in vitro cytotoxicity assessment.

cluster_this compound This compound's Anti-Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibition IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Activation (p65/p50 translocation) IkappaB->NFkB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

This compound's inhibition of the NF-κB inflammatory pathway.

cluster_nsaid NSAID-Induced Gastrointestinal Toxicity NSAIDs NSAIDs (Diclofenac, Ibuprofen) COX_Inhibition COX-1 and COX-2 Inhibition NSAIDs->COX_Inhibition Topical_Irritation Topical Irritation of Gastric Mucosa NSAIDs->Topical_Irritation Prostaglandins Decreased Prostaglandin Synthesis COX_Inhibition->Prostaglandins Mucosal_Defense Impaired Mucosal Defense (↓ Mucus, ↓ Bicarbonate, ↓ Blood Flow) Prostaglandins->Mucosal_Defense GI_Toxicity Gastrointestinal Toxicity (Ulcers, Bleeding) Mucosal_Defense->GI_Toxicity Topical_Irritation->GI_Toxicity

Mechanism of NSAID-induced gastrointestinal toxicity.

cluster_anticoagulant Anticoagulant-Induced Bleeding Mechanism Anticoagulants Anticoagulants (Warfarin, Rivaroxaban) Coagulation_Factors Inhibition of Coagulation Factors (e.g., Vitamin K-dependent factors, Factor Xa) Anticoagulants->Coagulation_Factors Thrombin_Formation Decreased Thrombin Formation Coagulation_Factors->Thrombin_Formation Fibrin_Clot Impaired Fibrin Clot Formation Thrombin_Formation->Fibrin_Clot Bleeding Increased Bleeding Risk Fibrin_Clot->Bleeding

Mechanism of action for anticoagulant-induced bleeding.

cluster_opioid Opioid-Induced Respiratory Depression Opioids Opioids (Morphine, Fentanyl) Mu_Opioid_Receptor Activation of μ-Opioid Receptors in Brainstem Respiratory Centers Opioids->Mu_Opioid_Receptor Neuronal_Inhibition Inhibition of Respiratory Neurons Mu_Opioid_Receptor->Neuronal_Inhibition Respiratory_Drive Decreased Respiratory Rate and Tidal Volume Neuronal_Inhibition->Respiratory_Drive Respiratory_Depression Respiratory Depression Respiratory_Drive->Respiratory_Depression

Signaling pathway of opioid-induced respiratory depression.

References

The Validation of Persicarin as a Biomarker for Plant Extract Consumption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The consumption of plant extracts, rich in bioactive compounds, is increasingly recognized for its potential health benefits. To substantiate clinical efficacy and ensure consumer safety, it is imperative to identify and validate reliable biomarkers of intake. This guide provides a comparative analysis of persicarin as a potential biomarker for the consumption of certain plant extracts, particularly those from the Polygonum genus, and evaluates it against other potential biomarkers.

This compound, a sulfated flavonoid, is naturally present in various plants, including water pepper (Persicaria hydropiper) and dill. Its excretion in urine has prompted investigations into its utility as a biomarker for the consumption of these botanicals. This guide will delve into the available scientific evidence to support the validation of this compound, compare it with alternative biomarkers from Polygonum tinctorium, and provide detailed experimental protocols for their assessment.

Biomarker Comparison: this compound vs. Alternatives from Polygonum tinctorium

Polygonum tinctorium, a plant known for its production of indigo (B80030) dye, contains several compounds that could potentially serve as biomarkers of its consumption. A direct comparison between this compound and these alternatives is crucial for selecting the most reliable indicator of intake.

Table 1: Comparison of Potential Biomarkers for Polygonum tinctorium Consumption

BiomarkerChemical ClassKey AdvantagesKey Disadvantages
This compound Sulfated Flavonoid- Excreted in urine, allowing for non-invasive sampling.- Limited pharmacokinetic data in humans. - Not exclusively found in Polygonum tinctorium.
Indigo Indigoid- A major and characteristic component of Polygonum tinctorium. - Detected in human urine.[1]- Also found in other indigo-producing plants. - Quantitative analytical methods in biological fluids need further validation.
Indirubin (B1684374) Indigoid- A characteristic component with known pharmacological activities. - Detected in human urine.[1]- Present in lower concentrations than indigo. - Also found in other indigo-producing plants.
Tryptanthrin (B1681603) Indole Alkaloid- Possesses distinct pharmacological properties. - Pharmacokinetic data available in animal models.[2][3]- Human pharmacokinetic data is lacking. - Not unique to Polygonum tinctorium.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is fundamental to their validation. Below are detailed methodologies for the analysis of this compound and alternative biomarkers in biological matrices.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a sensitive and specific method for the determination of this compound in human urine, adapted from methodologies for similar flavonoid compounds.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter.

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load 1 mL of the urine supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elute this compound with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A time-programmed gradient to ensure optimal separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound quantification in urine.

Quantification of Indigo, Indirubin, and Tryptanthrin in Human Urine by RP-HPLC-UV

This protocol outlines a method for the simultaneous determination of indigo, indirubin, and tryptanthrin in urine, based on established methods for these compounds in plant extracts and animal tissues.[2]

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of urine, add 50 µL of an internal standard solution.

  • Add 3 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction process with another 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

b. RP-HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 251 nm for tryptanthrin, and appropriate wavelengths for indigo and indirubin.[2]

    • Injection Volume: 20 µL.

Logical Flow for Biomarker Validation

cluster_discovery Biomarker Discovery cluster_method_dev Method Development cluster_pk_studies Pharmacokinetic Studies cluster_validation Validation chem_analysis Chemical Analysis of Plant Extract analytical_method Develop Analytical Method (LC-MS/MS, HPLC) chem_analysis->analytical_method lit_review Literature Review lit_review->analytical_method method_validation Validate Method (Sensitivity, Specificity, etc.) analytical_method->method_validation animal_models Animal Models (Absorption, Distribution, Metabolism, Excretion) method_validation->animal_models human_studies Human Intervention Studies animal_models->human_studies dose_response Dose-Response Relationship human_studies->dose_response time_course Time-Course Analysis dose_response->time_course specificity Specificity Assessment time_course->specificity

Caption: Logical steps for validating a plant extract biomarker.

Discussion and Future Directions

The validation of this compound as a definitive biomarker for Polygonum tinctorium consumption is currently hampered by a lack of human pharmacokinetic data. While its presence in urine is a promising characteristic for a non-invasive biomarker, further research is critically needed to establish its absorption, metabolism, and excretion profile in humans.

In contrast, alternative biomarkers such as indigo, indirubin, and tryptanthrin have been more extensively studied, with pharmacokinetic data available, albeit primarily from animal models.[1][2] The detection of indigo and indirubin in human urine makes them strong candidates for further investigation.[1]

Recommendations for Future Research:

  • Human Pharmacokinetic Studies: Conduct comprehensive studies to determine the absorption, distribution, metabolism, and excretion of this compound in healthy volunteers after consumption of a standardized Polygonum tinctorium extract.

  • Dose-Response and Time-Course Studies: Establish the relationship between the ingested dose of the extract and the urinary excretion of this compound and alternative biomarkers over time.

  • Comparative Validation: Directly compare the sensitivity, specificity, and reliability of this compound with indigo, indirubin, and tryptanthrin as biomarkers for Polygonum tinctorium intake in a single human intervention study.

  • Method Harmonization: Develop and validate standardized analytical methods for the quantification of these biomarkers across different laboratories to ensure data comparability.

By addressing these research gaps, the scientific community can move closer to establishing a robust and reliable biomarker for the consumption of Polygonum tinctorium and other this compound-containing plant extracts, thereby supporting the development of safe and effective botanical products.

References

Safety Operating Guide

Navigating the Proper Disposal of Persicarin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical compounds are paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive framework for the proper disposal of persicarin, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of known quantitative data for this compound is provided below. This information is crucial for proper labeling and handling of waste containers.

PropertyDataSource
Molecular Formula C₁₆H₁₂O₁₀SPubChem[1]
Molar Mass 396.32 g·mol⁻¹Wikipedia[2]
Appearance Not specified; likely solid-
Melting Point 288 °C (decomposes)Wikipedia[2]
Solubility in Water Practically insolubleWikipedia[2]
Acidity (pKa) -3.53 (Estimated)Wikipedia[2]
Density 1.9 ± 0.1 g/cm³Wikipedia[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the mandatory steps for the safe disposal of this compound from a laboratory setting.

Pre-Disposal Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific hazard data, this compound must be managed as a hazardous substance.

  • Assume a Conservative Hazard Profile: Treat the compound as potentially toxic and an environmental hazard.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[3] They can provide specific instructions compliant with regulations.

  • Mandatory PPE: When handling this compound for disposal, the following personal protective equipment is required to minimize exposure:

    • Chemical splash goggles with side shields.

    • Chemical-resistant gloves (e.g., nitrile).

    • A standard laboratory coat, fully fastened.

Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3] Never mix incompatible waste streams.[4]

  • Solid this compound Waste:

    • Collect unused or expired this compound powder, along with any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated hazardous waste container.[3]

    • Ensure the container is made of a compatible material (e.g., polyethylene).

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container intended for liquids.[3]

    • Crucially, do not dispose of this compound solutions down the sink. [5] Federal and state laws often prohibit the drain disposal of potentially hazardous chemicals.[5]

Waste Containerization and Labeling

All hazardous waste containers must be in good condition, free of leaks, and kept closed except when adding waste.[1][5]

  • Container Requirements: Use sturdy, leak-proof containers compatible with the chemical waste.[5] For liquid waste, secondary containment (e.g., a larger, shatter-resistant container) is required.[5]

  • Labeling: Proper labeling is a legal requirement and essential for safety.[2] The label must be affixed to the container as soon as the first drop of waste is added and must include:

    • The words "Hazardous Waste" .[4]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][2]

    • A complete list of all contents by percentage, including solvents (e.g., "this compound, 1%; Ethanol, 99%").[5]

    • The date the container was first used for waste accumulation.[5]

Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory.[4][6] This area must be at or near the point of waste generation and away from drains or sources of ignition.[4]

  • Arrange for Professional Disposal:

    • Once the waste container is full, or if it has been in storage for an extended period (typically up to one year), you must arrange for its removal.[4]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

    • Do not place this compound waste, solid or liquid, in the regular trash. [5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound, emphasizing the precautionary principle due to the absence of a specific Safety Data Sheet.

Persicarin_Disposal_Workflow start Begin this compound Disposal sds_check Is a specific SDS available? start->sds_check no_sds No -> Treat as Unknown Hazard (Precautionary Principle) sds_check->no_sds No consult_ehs Consult Institutional EHS for Guidance no_sds->consult_ehs ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing This compound) segregate->liquid_waste containerize_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->containerize_liquid labeling Label Container: 'Hazardous Waste' Full Chemical Names Composition % containerize_solid->labeling improper_solid DO NOT Dispose in Regular Trash containerize_solid->improper_solid containerize_liquid->labeling improper_liquid DO NOT Dispose Down Drain containerize_liquid->improper_liquid storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage final_disposal Contact EHS for Pickup and Professional Disposal storage->final_disposal

Caption: this compound Disposal Decision Workflow.

Waste_Handling_Process cluster_Generation Waste Generation cluster_Handling In-Lab Handling cluster_StorageDisposal Storage & Disposal A This compound Waste (Solid or Liquid) B Segregate by Type (Solid / Liquid) A->B C Place in Compatible, Sealed Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Details C->D E Store in Designated SAA D->E F Schedule Pickup with EHS or Licensed Contractor E->F

Caption: Key Stages of this compound Waste Management.

References

Personal protective equipment for handling Persicarin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Persicarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and to provide a framework for the effective use of this compound in research settings.

Physicochemical and Toxicological Data

Quantitative data for this compound has been summarized for your convenience.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₁₀SPubChem[1], Wikipedia[2]
Molar Mass396.3 g/mol PubChem[1]
Melting Point288 °C (decomposes)Wikipedia[2]
Density1.9 ± 0.1 g/cm³Wikipedia[2]
Acidity (pKa)-3.53 (estimated)Wikipedia[2]
Water SolubilityPractically insolubleWikipedia[2], Human Metabolome Database[3]
IUPAC Name[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfatePubChem[1]
SynonymsIsorhamnetin 3-sulfate, Isorhamnetin 3-monosulfatePubChem[1], Wikipedia[2]

Table 2: Toxicological Information

Hazard CategoryInformationSource
Acute Toxicity No specific LD50/LC50 data available. General flavonoid toxicity is low, but caution is advised.N/A
Primary Hazards Listed as "Toxic" in some databases, though specific details are lacking.[2]Wikipedia[2]
Health Effects May cause skin, eye, and respiratory irritation upon direct contact.[4]Cayman Chemical[4]
Carcinogenicity No data available.N/A
Mutagenicity No data available.N/A

Operational Plan: Handling and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is mandatory when handling this compound in its powdered form or in solution[5]:

  • Body Protection : A disposable lab coat or a protective suit designed for handling chemical agents should be worn.[6][7]

  • Hand Protection : Two pairs of nitrile gloves (double-gloving) are required.[5][7] Gloves should be changed immediately if contaminated.

  • Eye Protection : Safety goggles with side shields or a face shield must be worn to protect against splashes.[6][8]

  • Respiratory Protection : When handling the powdered form, a fit-tested N95 respirator or work within a certified chemical fume hood is necessary to prevent inhalation.[5][6][9]

Procedural Guidance

Spill Response Plan

In the event of a this compound spill, adhere to the following steps[5]:

  • Immediate Action : Alert all personnel in the vicinity and restrict access to the affected area.

  • For Powder Spills :

    • Do NOT dry sweep.

    • Gently cover the spill with damp paper towels to avoid raising dust.

    • Clean the area with a deactivating solution (such as 1 M sodium hydroxide), followed by 70% ethanol.

  • For Solution Spills :

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a deactivating solution, followed by 70% ethanol.

  • Waste Disposal : All materials used for cleanup must be disposed of as hazardous chemical waste.

Disposal Plan

All waste containing this compound, both solid and liquid, must be treated as hazardous chemical waste[5]:

  • Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5]

  • Solid Waste : All contaminated consumables, including pipette tips, gloves, and tubes, should be collected in a dedicated, sealed hazardous waste bag or container.[5]

  • Decontamination : Non-disposable glassware and equipment should be decontaminated by soaking in a 1 M sodium hydroxide (B78521) solution for at least two hours, followed by thorough rinsing with water.[5]

  • Institutional Guidelines : All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[5][10][11]

Experimental Protocols

In Vivo Study of Hepatoprotective Effects in Diabetic Mice

This protocol is based on a study investigating this compound's protective effects against diabetes-induced liver damage.[12][13][14]

  • Animal Model : Type 1 diabetes is induced in male ICR mice via a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 120 mg/kg body weight.[13][14][15]

  • Treatment Groups :

    • Normal control group (non-diabetic).

    • Diabetic control group (vehicle-treated).

    • This compound-treated groups (e.g., 2.5 and 5 mg/kg body weight, administered orally for 10 days).[12][13][14]

  • Administration : this compound is dissolved in a suitable vehicle (e.g., water) and administered orally to the treatment groups daily.

  • Monitoring : Body weight, food intake, and water intake are monitored daily throughout the experiment.[12]

  • Sample Collection : After the treatment period, mice are anesthetized, and blood and liver tissues are collected for analysis.

  • Biochemical Analysis :

    • Serum levels of ALT and AST are measured to assess liver damage.[14]

    • Hepatic glucose levels are determined.[12]

    • Markers of oxidative stress (e.g., ROS, peroxynitrite) and inflammatory markers (e.g., NF-κB, COX-2, iNOS) in liver tissue are quantified using appropriate assays (e.g., Western blot, ELISA).[12][14]

General Workflow for In Vitro Experiments

The following diagram illustrates a general workflow for preparing and using this compound in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay A Equilibrate this compound to Room Temperature B Weigh this compound Powder in Chemical Fume Hood A->B C Dissolve in Anhydrous DMSO to 10 mM B->C D Vortex to Ensure Complete Dissolution C->D E Aliquot and Store at -80°C D->E G Prepare Working Solutions by Diluting Stock E->G Use one aliquot to avoid freeze-thaw F Culture Cells to Desired Confluency F->G H Treat Cells with This compound G->H I Incubate for Specified Duration H->I J Perform Assay (e.g., Viability, Western Blot) I->J

Caption: General workflow for preparing this compound stock and use in cell-based assays.

Signaling Pathway

This compound has been shown to protect against liver damage by mitigating oxidative stress and inflammation.[12][14][15] The diagram below illustrates the proposed signaling pathway affected by this compound in the context of hyperglycemia-induced liver injury.

G cluster_cell Hepatocyte Under Hyperglycemic Conditions Hyperglycemia Hyperglycemia (High Glucose) NADPH_Oxidase NADPH Oxidase Activation (Nox-4, p47phox) Hyperglycemia->NADPH_Oxidase ROS Increased ROS (Oxidative Stress) NADPH_Oxidase->ROS NFkB_AP1 Activation of NF-κB & AP-1 ROS->NFkB_AP1 Inflammation Pro-inflammatory Mediators (COX-2, iNOS, TGF-β) NFkB_AP1->Inflammation Liver_Damage Hepatocellular Damage Inflammation->Liver_Damage This compound This compound This compound->NADPH_Oxidase Inhibits This compound->NFkB_AP1 Inhibits

Caption: this compound's inhibitory effect on hyperglycemia-induced inflammatory pathways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Persicarin
Reactant of Route 2
Reactant of Route 2
Persicarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.